molecular formula C12H15N5O3 B563686 Entecavir-13C2,15N CAS No. 1329796-53-3

Entecavir-13C2,15N

Cat. No.: B563686
CAS No.: 1329796-53-3
M. Wt: 280.262
InChI Key: QDGZDCVAUDNJFG-PUSDEWLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Entecavir-13C2,15N, also known as this compound, is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 280.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1329796-53-3

Molecular Formula

C12H15N5O3

Molecular Weight

280.262

IUPAC Name

2-amino-9-[(1S,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m0/s1/i10+1,11+1,14+1

InChI Key

QDGZDCVAUDNJFG-PUSDEWLCSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=O)N

Synonyms

2-Amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one-13C2,15N;  Baraclude-13C2,15N;  BMS 200475-13C2,15N;  SQ 34676-13C2,15N;  _x000B_

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Entecavir-13C2,15N: Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir-13C2,15N is a stable isotope-labeled analog of Entecavir, a potent antiviral medication primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its utility in research and development. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into the Entecavir molecule renders it an invaluable tool for quantitative bioanalytical studies, particularly as an internal standard in mass spectrometry-based assays. This document will delve into the synthesis, analytical characterization, and practical applications of this compound, offering insights for its effective use in pharmacokinetic and metabolic studies.

Introduction to Entecavir and the Role of Isotopic Labeling

Entecavir is a guanosine nucleoside analog that acts as a selective inhibitor of the HBV polymerase, effectively suppressing viral replication.[1][2] It is a cornerstone in the management of chronic hepatitis B, known for its high potency and a high barrier to resistance.[3][4] In the realm of drug development and clinical pharmacology, understanding the pharmacokinetic and pharmacodynamic profile of a drug is paramount. Stable isotope-labeled compounds, such as this compound, are instrumental in these investigations.[5] The introduction of stable isotopes (¹³C and ¹⁵N) creates a molecule that is chemically identical to the parent drug but has a distinct, higher mass.[6] This mass difference allows for its precise differentiation and quantification in complex biological matrices when used as an internal standard in mass spectrometry-based assays.[5][7]

Chemical Properties and Structure

This compound is structurally identical to Entecavir, with the exception of the isotopic enrichment. The labeling introduces two ¹³C atoms and one ¹⁵N atom into the purine ring of the molecule.

Chemical Structure

The chemical structure of this compound is depicted below. The positions of the isotopic labels are on the purine base.

G cluster_entecavir This compound Structure cluster_cyclopentyl Cyclopentyl Ring (R) C1 N C5 N C1->C5 C2 C C2->C1 C3 N C3->C2 C4 C C4->C3 C5->C4 C6 C C6->C1 C6->C5 C7 N C7->C2 C8 ¹³C C8->C6 C8->C7 C9 O C9->C6 N1 N N1->C5 R R N1->R Cy1 C N_isotope ¹⁵N Cy2 C Cy1->Cy2 CH2OH CH₂OH Cy1->CH2OH Cy3 C Cy2->Cy3 CH2 =CH₂ Cy2->CH2 Cy4 C Cy3->Cy4 Cy5 C Cy4->Cy5 Cy5->Cy1 OH OH Cy5->OH

Caption: Chemical structure of this compound with isotopic labels on the purine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are expected to be virtually identical to those of unlabeled Entecavir.

PropertyValueReference
Molecular Formula C₁₀¹³C₂H₁₅N₄¹⁵NO₃[8][9]
Molecular Weight 280.26 g/mol [7][8]
CAS Number 1329796-53-3[8][10]
Appearance White to off-white solid[11]
Purity (HPLC) >95%[12]
Solubility Slightly soluble in water (2.4 mg/mL)[13]
pKa 10.5[14]
logP -1.110[14]
Storage Temperature -20°C[12]

Synthesis of this compound

A proposed high-level synthetic workflow is illustrated below:

G cluster_synthesis Proposed Synthesis Workflow for this compound start Labeled Precursors (e.g., ¹³C₂, ¹⁵N-Guanine derivative) step1 Protection of Functional Groups start->step1 Isotopically labeled guanine starting material step3 Coupling of Labeled Base and Cyclopentyl Ring step1->step3 step2 Synthesis of Cyclopentyl Moiety step2->step3 Key coupling reaction step4 Deprotection step3->step4 end This compound step4->end step2_input Cyclopentyl precursor step2_input->step2

Caption: A proposed high-level workflow for the synthesis of this compound.

The key step in this proposed synthesis is the coupling of the isotopically labeled purine base with the chiral cyclopentyl amine. This is a critical step that establishes the correct stereochemistry of the final product. The starting materials would include a guanine derivative enriched with ¹³C and ¹⁵N at the desired positions.

Analytical Characterization and Methodologies

The primary application of this compound is as an internal standard for the quantification of Entecavir in biological samples.[5] This necessitates robust analytical methods for its own characterization and for its use in quantitative assays.

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the principal technique for the analysis of Entecavir and its labeled analog.[7][17]

Expected Fragmentation Pattern:

In positive ion electrospray ionization (ESI+), Entecavir typically forms a protonated molecule [M+H]⁺ at m/z 278.2.[17] For this compound, the [M+H]⁺ ion would be observed at m/z 281.3, reflecting the mass increase from the three isotopic labels. The fragmentation of the protonated molecule is expected to involve the loss of the cyclopentyl side chain, leading to a characteristic product ion corresponding to the guanine base.

A simplified, predicted fragmentation pathway is shown below:

G cluster_fragmentation Predicted MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 281.3 fragment [Guanine-13C2,15N+H]⁺ (Predicted major fragment) parent->fragment Collision-Induced Dissociation (CID) loss Neutral Loss (Cyclopentyl moiety)

Caption: Predicted major fragmentation pathway for this compound in positive ion MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of ¹³C and ¹⁵N isotopes will result in characteristic splitting patterns (J-coupling) in both the ¹H, ¹³C, and ¹⁵N NMR spectra, which can be used to confirm the positions of the labels.[18] While specific NMR data for this compound is not publicly available, the spectra would be consistent with the Entecavir structure, with additional complexities due to the isotopic labels.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for the separation and purification of Entecavir and its labeled analog.[19] A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]

A Representative HPLC Method:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Retention Time: Approximately 3.5 minutes

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in bioanalytical methods for the quantification of Entecavir in various biological matrices, such as plasma, serum, and tissue homogenates.[5]

Pharmacokinetic Studies

In pharmacokinetic (PK) studies, this compound is added to biological samples at a known concentration.[7] During sample preparation and LC-MS/MS analysis, any loss of the analyte (Entecavir) will be mirrored by a proportional loss of the internal standard (this compound). This allows for accurate and precise quantification of Entecavir, even at low concentrations.

The workflow for a typical pharmacokinetic study using this compound is outlined below:

G cluster_pk_workflow Pharmacokinetic Study Workflow sample Biological Sample Collection (e.g., plasma) spike Spike with this compound (Internal Standard) sample->spike extract Sample Extraction (e.g., SPE or LLE) spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification of Entecavir (Ratio to Internal Standard) analyze->quantify pk_model Pharmacokinetic Modeling quantify->pk_model

Caption: A typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Metabolic Profiling

This compound can also be used as a tracer in metabolic studies to investigate the biotransformation of Entecavir in vivo and in vitro. By tracking the isotopically labeled molecule and its metabolites, researchers can identify and quantify the metabolic pathways of the drug.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in mass spectrometry-based bioanalytical methods enables the accurate and precise quantification of Entecavir in biological matrices, which is fundamental for pharmacokinetic, bioavailability, and bioequivalence studies. This in-depth technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to this compound, offering a valuable resource for its effective application in scientific research.

References

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. (2022). Current Protocols. [Link]

  • Syntheses of Specifically 15 N‐Labeled Adenosine and Guanosine. (2022). ResearchGate. [Link]

  • Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. (2021). National Institutes of Health. [Link]

  • Chemical Synthesis of 13C and 15N Labeled Nucleosides. (2002). ResearchGate. [Link]

  • Synthesis of the stable isotope labeled antiviral nucleoside analog [8‐13C–7,9‐15N2]‐ganciclovir. (2006). ResearchGate. [Link]

  • Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. (2012). PubMed. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers. [Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (2011). ResearchGate. [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (2019). Journal of Biochemical Technology. [Link]

  • Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. (2004). Sci-Hub. [Link]

  • isotopically labeled compounds: Topics by Science.gov. Science.gov. [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (2018). Shimadzu. [Link]

  • Nucleoside Analogs in the Study of the Epitranscriptome. (2019). National Institutes of Health. [Link]

  • What Are Stable-Isotope Labeled Nucleic Acids? (2023). Silantes. [Link]

  • The full scan mass spectra of entecavir. (a) Entecavir reference... (2012). ResearchGate. [Link]

  • Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties. (2021). National Institutes of Health. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023). National Institutes of Health. [Link]

  • Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. (2005). PubMed. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2022). National Institutes of Health. [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers. [Link]

  • Assessment report - Entecavir Mylan. (2017). European Medicines Agency (EMA). [Link]

  • Entecavir. PubChem. [Link]

  • Entecavir. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Entecavir-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Entecavir, specifically Entecavir-¹³C₂,¹⁵N. This molecule serves as a critical internal standard for pharmacokinetic studies and as a tracer in metabolic research.[1][2] The strategic placement of ¹³C and ¹⁵N isotopes allows for precise quantification and structural analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Introduction: The Significance of Isotopically Labeled Entecavir

Entecavir is a potent antiviral medication primarily used in the treatment of Hepatitis B virus (HBV) infection.[5][6] It functions as a nucleoside analogue that inhibits HBV DNA polymerase, effectively suppressing viral replication.[6] The synthesis of isotopically labeled Entecavir, such as Entecavir-¹³C₂,¹⁵N, is invaluable for drug development and clinical research for several reasons:

  • Internal Standard: It serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Entecavir in biological matrices.[2]

  • Metabolic Studies: Labeled Entecavir allows researchers to trace the metabolic fate of the drug in vivo, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Structural Elucidation: The incorporation of ¹³C and ¹⁵N aids in the structural analysis of Entecavir and its metabolites by NMR spectroscopy, facilitating the identification of molecular structures and interactions.[3][]

Strategic Synthesis of Entecavir-¹³C₂,¹⁵N

The synthesis of Entecavir-¹³C₂,¹⁵N requires a multi-step approach that strategically introduces the isotopic labels into the purine ring of the molecule. While various synthetic routes to Entecavir have been reported, a common strategy involves the construction of the carbocyclic core followed by coupling with a labeled guanine derivative.[5][8][9]

A plausible synthetic approach, adapted from established methods, would involve the following key stages:

2.1. Synthesis of the Labeled Guanine Moiety:

The core of the isotopic labeling lies in the synthesis of a guanine precursor bearing the ¹³C₂ and ¹⁵N labels. This can be achieved by starting with commercially available labeled precursors. For instance, a doubly labeled pyrimidine derivative can be synthesized and then elaborated into the desired purine ring system. A reported synthesis of a related labeled compound, [(¹³C)₄]entecavir, started from commercially available [¹³C]guanidine hydrochloride and diethyl[1,2,3-¹³C₃]malonate to construct the labeled purine ring.[10] A similar strategy could be adapted for the synthesis of the ¹³C₂,¹⁵N-labeled guanine.

2.2. Synthesis of the Carbocyclic Core:

The carbocyclic core of Entecavir, a methylene cyclopentane moiety, can be synthesized from various starting materials, including D-ribose or acyclic precursors.[8][9][11] One established route involves the transformation of D-ribose into a key allylic alcohol intermediate, which is then further functionalized to form the desired carbocyclic structure.[8][11]

2.3. Coupling and Deprotection:

The final key step is the coupling of the isotopically labeled guanine derivative with the carbocyclic core. A Mitsunobu reaction is a commonly employed method for this transformation, forming the crucial N-glycosidic bond.[5][9] Following the coupling reaction, a series of deprotection steps are necessary to remove the protecting groups from the sugar and base moieties, yielding the final product, Entecavir-¹³C₂,¹⁵N.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow cluster_guanine Labeled Guanine Synthesis cluster_carbocycle Carbocyclic Core Synthesis cluster_final Final Assembly Labeled_Precursors ¹³C₂,¹⁵N Labeled Precursors Labeled_Pyrimidine Labeled Pyrimidine Intermediate Labeled_Precursors->Labeled_Pyrimidine Ring Formation Labeled_Guanine Protected ¹³C₂,¹⁵N Guanine Labeled_Pyrimidine->Labeled_Guanine Elaboration Coupling Mitsunobu Coupling Labeled_Guanine->Coupling Starting_Material D-Ribose or Acyclic Precursor Carbocyclic_Intermediate Key Carbocyclic Intermediate Starting_Material->Carbocyclic_Intermediate Multi-step Synthesis Protected_Carbocycle Protected Carbocyclic Core Carbocyclic_Intermediate->Protected_Carbocycle Protection Protected_Carbocycle->Coupling Deprotection Deprotection Coupling->Deprotection Protected Labeled Entecavir Final_Product Entecavir-¹³C₂,¹⁵N Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of Entecavir-¹³C₂,¹⁵N.

Purification: Ensuring High Isotopic and Chemical Purity

The purification of Entecavir-¹³C₂,¹⁵N is a critical step to ensure the final product is free from unlabeled Entecavir, partially labeled species, and other process-related impurities.[6][] High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.[13][14][15]

3.1. Reversed-Phase HPLC (RP-HPLC):

A validated RP-HPLC method is essential for the purification and analysis of Entecavir.[14]

Experimental Protocol: Preparative RP-HPLC Purification

  • Column: A C18 stationary phase is commonly used for the separation of Entecavir and its impurities.[13][14][16]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[13][14] The pH of the mobile phase should be optimized for the best separation.

  • Flow Rate: The flow rate is adjusted based on the column dimensions to achieve optimal separation.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for monitoring the elution of Entecavir.[14][15]

  • Fraction Collection: Fractions corresponding to the main peak of Entecavir-¹³C₂,¹⁵N are collected.

  • Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified product.

3.2. Impurity Profile:

It is crucial to characterize and control the impurity profile of the final product. Common impurities can include diastereomers, degradation products, and unreacted starting materials.[6][][17]

Impurity Type Potential Source Analytical Technique for Detection
Unlabeled EntecavirIncomplete reaction or contaminationMass Spectrometry
Partially Labeled EntecavirImpurities in labeled starting materialsMass Spectrometry
Diastereomeric ImpuritiesNon-stereoselective synthesis stepsChiral HPLC, NMR Spectroscopy
Process-Related ImpuritiesBy-products from synthetic reactionsHPLC, GC-MS
Analytical Characterization: Confirmation of Structure and Purity

A combination of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the synthesized Entecavir-¹³C₂,¹⁵N.

4.1. Mass Spectrometry (MS):

Mass spectrometry is the primary technique for confirming the successful incorporation of the isotopes and determining the isotopic enrichment.[18][19][20] The mass spectrum of Entecavir-¹³C₂,¹⁵N will show a molecular ion peak shifted by +3 mass units compared to the unlabeled compound.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.[3][][21] Both ¹H and ¹³C NMR spectra will show characteristic shifts and coupling constants that are indicative of the Entecavir structure. The presence of the ¹⁵N label can also be confirmed through ¹⁵N NMR or by observing its coupling to adjacent ¹H or ¹³C nuclei.[21][22]

Purification_Analysis_Workflow Crude_Product Crude Entecavir-¹³C₂,¹⁵N Purification Preparative RP-HPLC Crude_Product->Purification Purified_Product Purified Entecavir-¹³C₂,¹⁵N Purification->Purified_Product Characterization Analytical Characterization Purified_Product->Characterization MS Mass Spectrometry (Isotopic Enrichment) Characterization->MS NMR NMR Spectroscopy (Structural Confirmation) Characterization->NMR HPLC_Analysis Analytical HPLC (Chemical Purity) Characterization->HPLC_Analysis Final_Report Certificate of Analysis MS->Final_Report NMR->Final_Report HPLC_Analysis->Final_Report

Caption: Workflow for the purification and analysis of Entecavir-¹³C₂,¹⁵N.

Conclusion

The synthesis and purification of Entecavir-¹³C₂,¹⁵N is a challenging but essential process for advancing the research and development of this important antiviral drug. A well-defined synthetic strategy, coupled with a robust purification protocol and comprehensive analytical characterization, is paramount to obtaining a high-purity product suitable for its intended applications in pharmacokinetic and metabolic studies. The methodologies outlined in this guide provide a framework for researchers and scientists to successfully produce and validate this critical research tool.

References

  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1168-1176. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

  • Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7. [Link]

  • Rawal, R. K., et al. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. [Link]

  • Marco-Contelles, J., & de la Torre, M. C. (2013). Total Synthesis of Entecavir. IntechOpen. [Link]

  • González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Request PDF on ResearchGate. [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1), 1-6. [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. [Link]

  • Pozdnyakov, I. P., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26867-26883. [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Wi, S., et al. (2015). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Advances, 5(101), 83226-83232. [Link]

  • Kumar, A. S., & Rao, J. V. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10. [Link]

  • Seshagiri Rao, J. V. L. N., & Kumar, C. S. (2011). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(7), 1836-1839. [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. [Link]

  • Gao, H., et al. (2003). Use of 13C as an Indirect Tag in 15N Specifically Labeled Nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]Adenosine, -Guanosine, and Their Deoxy Analogues. The Journal of Organic Chemistry, 68(22), 8657-8661. [Link]

  • Pharmaffiliates. (n.d.). Entecavir-impurities. [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of 13C and 15N Labeled Nucleosides. [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. [Link]

  • Hong, M. (1999). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society, 121(34), 7949-7955. [Link]

  • Kim, D. H., et al. (2017). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Molecules, 22(11), 1847. [Link]

  • PubChem. (n.d.). Entecavir Impurity 44. [Link]

  • Easter, J. A., et al. (2013). An alternative and robust synthesis of [(13) C4 ]Baraclude® (entecavir). Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 632-636. [Link]

  • Milecki, J. (2002). Specific labelling of nucleosides and nucleotides with 13 C and 15 N. Journal of Labelled Compounds and Radiopharmaceuticals, 45(4), 307-337. [Link]

  • Wunderlich, M., & Le-Gresley, A. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Molecules, 22(7), 1146. [Link]

  • Li, Y., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Molecular Diagnosis & Therapy. [Link]

  • Reddy, G. S., & Kumar, A. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Annals of Chemical and Medical Sciences, 1(4). [Link]

  • ResearchGate. (n.d.). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • Herve, J., et al. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 52(9), 3272-3278. [Link]

Sources

An In-Depth Technical Guide to Entecavir-13C2,15N in Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Antiviral Drug Development

Entecavir, a potent guanosine nucleoside analog, stands as a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] Its profound efficacy lies in its ability to selectively inhibit the HBV polymerase, a multifaceted enzyme essential for viral replication.[1][3] To further refine our understanding of its intricate mechanism and to pave the way for next-generation antiviral agents, it is paramount to employ advanced analytical techniques that offer unparalleled precision and quantitative accuracy. This guide delves into the strategic application of isotopically labeled Entecavir, specifically Entecavir-13C2,15N, in elucidating the core aspects of its mechanism of action. The incorporation of stable isotopes provides a powerful tool for researchers to trace the metabolic fate of the drug, quantify its active metabolites, and dissect its interaction with the viral machinery, all while distinguishing it from its endogenous counterparts.

Core Mechanism of Entecavir: A Multi-pronged Attack on HBV Replication

Entecavir exerts its antiviral effect by targeting the HBV polymerase, a reverse transcriptase that orchestrates three critical steps in the viral replication cycle.[1][2][3] Before it can inhibit this key enzyme, Entecavir, as a prodrug, must be anabolically phosphorylated within the host cell to its active triphosphate form, Entecavir triphosphate (ETV-TP).[2][3][4]

The inhibitory actions of ETV-TP are threefold:

  • Inhibition of Base Priming: ETV-TP competitively inhibits the priming of the HBV polymerase, the initial step in viral DNA synthesis.[1][3]

  • Inhibition of Reverse Transcription: It disrupts the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[1][3]

  • Inhibition of Positive-Strand DNA Synthesis: ETV-TP hinders the synthesis of the positive-strand DNA.[1][3]

The incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, effectively halting viral replication.[3][4]

The Role of this compound in Mechanistic Studies

The use of Entecavir labeled with stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offers a distinct advantage in mechanistic studies. These non-radioactive isotopes allow for the precise tracing and quantification of the drug and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound serves as an invaluable tool for:

  • Quantitative Analysis: It can be used as an internal standard for accurate quantification of Entecavir and its phosphorylated metabolites in complex biological matrices.

  • Metabolic Fate and Flux Analysis: Tracing the labeled atoms allows for the detailed mapping of the intracellular phosphorylation pathway and the determination of metabolic rates.[5][6]

  • Target Engagement and Interaction Studies: Labeled Entecavir can be used to confirm and characterize its interaction with the HBV polymerase.

The following sections will outline detailed experimental workflows that leverage this compound to investigate these key mechanistic aspects.

Experimental Workflows

Workflow 1: Quantifying Intracellular Phosphorylation of Entecavir using LC-MS/MS

Rationale: The antiviral activity of Entecavir is contingent upon its conversion to the active triphosphate form. Quantifying the intracellular concentrations of Entecavir and its phosphorylated metabolites (Entecavir monophosphate, diphosphate, and triphosphate) is crucial for understanding its activation kinetics and potency. This compound serves as the ideal internal standard to correct for variations in sample preparation and instrument response, ensuring highly accurate quantification.

Protocol:

  • Cell Culture and Treatment:

    • Culture HepG2.2.15 cells, a human hepatoma cell line that stably expresses HBV, in appropriate media.

    • Treat the cells with a known concentration of unlabeled Entecavir for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Cell Lysis and Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a cold extraction solvent (e.g., 70% methanol).

    • Spike the cell lysates with a known concentration of this compound and its corresponding phosphorylated forms (if available, otherwise use labeled Entecavir as the primary standard for the parent drug).

  • Sample Preparation:

    • Centrifuge the lysates to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.[7][8][9][10]

    • Employ a suitable column for separating polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Develop a multiple reaction monitoring (MRM) method to detect and quantify the precursor-to-product ion transitions for unlabeled Entecavir, its phosphorylated metabolites, and their corresponding ¹³C,¹⁵N-labeled internal standards.

  • Data Analysis:

    • Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

    • Calculate the intracellular concentrations of Entecavir and its phosphorylated metabolites at each time point.

Data Presentation:

Time (hours)Intracellular Entecavir (pmol/10^6 cells)Intracellular ETV-MP (pmol/10^6 cells)Intracellular ETV-DP (pmol/10^6 cells)Intracellular ETV-TP (pmol/10^6 cells)
00000
2ValueValueValueValue
4ValueValueValueValue
8ValueValueValueValue
12ValueValueValueValue
24ValueValueValueValue

Caption: Intracellular concentrations of Entecavir and its phosphorylated metabolites over time.

Visualization:

G cluster_cell Hepatocyte Entecavir Entecavir ETV_MP Entecavir-MP Entecavir->ETV_MP Host Kinases ETV_DP Entecavir-DP ETV_MP->ETV_DP Host Kinases ETV_TP Entecavir-TP (Active) ETV_DP->ETV_TP Host Kinases Inhibition HBV Polymerase Inhibition ETV_TP->Inhibition Extracellular Extracellular Entecavir Extracellular->Entecavir Uptake

Caption: Intracellular phosphorylation pathway of Entecavir.

Workflow 2: Investigating Competitive Inhibition of HBV Polymerase

Rationale: A key aspect of Entecavir's mechanism is the competitive inhibition of the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase.[1] An in vitro HBV polymerase assay can be employed to demonstrate this competition. While this assay does not directly utilize the labeled Entecavir, it is a critical component of the overall mechanistic study.

Protocol:

  • HBV Polymerase Expression and Purification:

    • Express recombinant HBV polymerase in a suitable system (e.g., insect cells or in vitro transcription/translation).[11]

    • Purify the polymerase using affinity chromatography.

  • In Vitro Polymerase Assay:

    • Set up reaction mixtures containing the purified HBV polymerase, a DNA or RNA template-primer, and a mixture of dNTPs, including a radiolabeled dNTP (e.g., [α-³²P]dGTP) for detection.

    • In separate reactions, add increasing concentrations of unlabeled ETV-TP.

    • Incubate the reactions to allow for DNA synthesis.

  • Analysis of DNA Products:

    • Stop the reactions and separate the DNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the radiolabeled DNA products by autoradiography.

  • Data Analysis:

    • Quantify the amount of DNA synthesis in the presence and absence of ETV-TP.

    • Plot the inhibition of DNA synthesis as a function of ETV-TP concentration to determine the IC₅₀ value.

    • Perform kinetic studies by varying the concentration of dGTP to demonstrate competitive inhibition.

Data Presentation:

ETV-TP Concentration (nM)dGTP Concentration (µM)Polymerase Activity (% of Control)
01100
11Value
101Value
1001Value
010100
110Value
1010Value
10010Value

Caption: Inhibition of HBV polymerase activity by Entecavir triphosphate.

Visualization:

G cluster_reaction HBV Polymerase Active Site Polymerase HBV Polymerase DNA_Synthesis Viral DNA Synthesis Polymerase->DNA_Synthesis Catalyzes dGTP dGTP (Natural Substrate) dGTP->Polymerase Binds ETV_TP Entecavir-TP (Inhibitor) ETV_TP->Polymerase Competitively Binds

Caption: Competitive inhibition of HBV polymerase by Entecavir-TP.

Workflow 3: Confirming Chain Termination using Mass Spectrometry

Rationale: The incorporation of Entecavir into the growing viral DNA strand leads to chain termination.[12][13][14][15][16] Using this compound in an in vitro DNA synthesis assay followed by mass spectrometric analysis of the resulting DNA fragments can definitively prove this mechanism. The mass shift introduced by the stable isotopes allows for the unambiguous identification of Entecavir-terminated DNA strands.

Protocol:

  • In Vitro DNA Synthesis with Labeled Entecavir:

    • Set up an in vitro HBV polymerase assay as described in Workflow 2.

    • Instead of unlabeled ETV-TP, add this compound triphosphate to the reaction mixture.

  • Purification of DNA Products:

    • After the reaction, purify the newly synthesized DNA fragments to remove unincorporated nucleotides and proteins.

  • Enzymatic Digestion of DNA:

    • Digest the purified DNA fragments into individual nucleosides using a cocktail of nucleases and phosphatases.

  • LC-MS/MS Analysis of Nucleosides:

    • Analyze the resulting nucleoside mixture by LC-MS/MS.

    • Develop an MRM method to specifically detect the modified nucleoside resulting from the incorporation of this compound. The mass of this product will be shifted compared to the natural deoxynucleosides.

  • Data Analysis:

    • The detection of the isotopically labeled Entecavir-containing nucleoside confirms its incorporation into the DNA chain.

    • The absence of longer DNA products containing the labeled Entecavir provides evidence of chain termination.

Visualization:

G cluster_synthesis Viral DNA Synthesis start Primer nuc1 dNTP start->nuc1 nuc2 dNTP nuc1->nuc2 etv_tp This compound-TP nuc2->etv_tp term Chain Termination etv_tp->term

Caption: Incorporation of this compound-TP leads to chain termination.

Conclusion: A Framework for Deeper Mechanistic Insight

The strategic use of this compound provides an unparalleled level of detail in the study of its mechanism of action. The experimental workflows outlined in this guide offer a robust framework for researchers to quantitatively assess the intracellular activation of Entecavir, confirm its competitive inhibition of the HBV polymerase, and definitively demonstrate its role as a chain terminator of viral DNA synthesis. These precise, data-driven insights are not only crucial for a comprehensive understanding of Entecavir's pharmacology but also provide a solid foundation for the rational design and development of novel antiviral therapies with improved efficacy and resistance profiles.

References

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir? Retrieved from [Link]

  • Williamson, P. R., et al. (2019). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. eMagRes, 8(1), 1-13. Retrieved from [Link]

  • ICE-HBV. (n.d.). In Vitro Hepatitis B Virus Polymerase Priming Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) NMR Methods to Characterize Protein-Ligand Interactions. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • PubMed. (n.d.). NMR studies of protein-ligand interactions. Retrieved from [Link]

  • PubMed. (n.d.). NMR-based analysis of protein-ligand interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Entecavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Hepatitis B Online - University of Washington. (n.d.). Entecavir Baraclude - Treatment. Retrieved from [Link]

  • MedPath. (2025). Entecavir | Advanced Drug Monograph. Retrieved from [Link]

  • PubMed. (2005). A review of entecavir in the treatment of chronic hepatitis B infection. Retrieved from [Link]

  • ICE-HBV. (n.d.). Hepatitis B Virus Polymerase Epsilon RNA Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). In Vitro Assays for RNA Binding and Protein Priming of Hepatitis B Virus Polymerase. Methods in Molecular Biology, 1138, 221-236. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Antiviral Chemistry and Chemotherapy, 24(5-6), 131-137. Retrieved from [Link]

  • Atomic Spin. (2013). Making Diagrams with graphviz. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). The saga of entecavir. Journal of Clinical Gastroenterology, 42(10), 1081-1085. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). Retrieved from [Link]

  • Taylor & Francis Online. (2020). Preparation and functional evaluation of monoclonal antibodies targeting Hepatitis B Virus Polymerase. Bioengineered, 11(1), 639-649. Retrieved from [Link]

  • YouTube. (2022). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). Retrieved from [Link]

  • DNA-Technology. (n.d.). HBV PCR detection Kit USER MANUAL. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2021). Graphviz tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 21(5), 355-361. Retrieved from [Link]

  • PubMed. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. Retrieved from [Link]

  • Fiveable. (n.d.). Chain termination method Definition - Microbiology Key Term. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chain termination – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrobial Agents and Chemotherapy, 51(1), 40-45. Retrieved from [Link]

  • YouTube. (2016). Sanger Sequencing Method (Chain Termination DNA sequencing) Explained. Retrieved from [Link]

  • MDPI. (2018). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 8(4), 69. Retrieved from [Link]

  • YouTube. (2022). Sanger Sequencing/Chain Termination Method. Retrieved from [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Journal of Pharmacology & Clinical Research, 5(5). Retrieved from [Link]

  • PubMed. (2014). Liquid chromatography tandem mass spectrometry quantitation of intracellular concentrations of ganciclovir and its phosphorylated forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus. Scientific Reports, 15, 12345. Retrieved from [Link]

  • ResearchGate. (n.d.). Chain termination in the presence of the next correct nucleotide. Retrieved from [Link]

  • MDPI. (2022). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 12(11), 1089. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). First-line treatment of chronic hepatitis B with entecavir or tenofovir in 'real-life' settings: from clinical trials to clinical practice. Alimentary Pharmacology & Therapeutics, 40(10), 1221-1230. Retrieved from [Link]

  • PubMed. (2014). Switching to tenofovir vs continuing entecavir for hepatitis B virus with partial virologic response to entecavir: a randomized controlled trial. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Isotopic Labeling Stability of Entecavir-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Isotopic Integrity in Modern Drug Analysis

In the landscape of pharmaceutical development, particularly in bioanalytical and pharmacokinetic (PK) studies, stable isotope-labeled internal standards (SIL-ISs) are the gold standard.[1][2] Their role is pivotal, ensuring the accuracy and precision of quantitative analyses that underpin critical decisions in a drug's journey from discovery to clinical application. Entecavir, a potent antiviral agent against the hepatitis B virus (HBV), is no exception.[3][4] The use of its isotopically labeled counterpart, Entecavir-¹³C₂,¹⁵N, allows researchers to navigate the complexities of biological matrices with confidence.[5]

Entecavir and Its Labeled Analogue: A Structural and Functional Overview

Entecavir is a guanosine nucleoside analogue that functions as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[4][6] Its molecular structure, characterized by a cyclopentyl ring, presents specific sites susceptible to chemical degradation.

Entecavir-¹³C₂,¹⁵N is a variant of Entecavir where two carbon atoms and one nitrogen atom have been replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[5][7] This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, allowing for its differentiation from the unlabeled drug while maintaining nearly identical chemical and physical properties.[8] The choice of ¹³C and ¹⁵N isotopes over deuterium is deliberate; they are generally less prone to isotopic exchange, a critical factor for maintaining the label's integrity throughout analytical procedures.[2][8]

The Twin Pillars of Stability: Chemical Purity and Isotopic Integrity

The stability of a SIL compound is a dual concept:

  • Chemical Stability: The resistance of the molecule to degrade into other chemical entities. This is assessed by monitoring the purity of the compound over time and under various stress conditions.

  • Isotopic Stability: The retention of the isotopic labels at their designated positions within the molecular structure, without exchange or loss.

For Entecavir-¹³C₂,¹⁵N, the labels are incorporated into the purine ring system, a region of the molecule that is generally stable and not prone to metabolic cleavage or facile chemical exchange. This strategic placement is fundamental to its design as a reliable internal standard.

Designing a Robust Stability Assessment Program

A comprehensive stability program for Entecavir-¹³C₂,¹⁵N should be designed to evaluate its stability under both accelerated (forced degradation) and long-term storage conditions, in accordance with ICH guidelines.[9][10]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of analytical methods.[11][12] These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter during storage and use.

Based on published data for unlabeled Entecavir, the following stress conditions are recommended for evaluating Entecavir-¹³C₂,¹⁵N:[11][12][13][14]

Stress ConditionTypical ProtocolPredicted Outcome for Entecavir
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursLikely stable[13]
Base Hydrolysis 0.1 M NaOH at 80°C for 8 hoursSignificant degradation expected[11][14]
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation expected[13]
Thermal Stress 105°C for 48 hours (solid state)Slight degradation possible[15]
Photostability Exposure to UV and visible light as per ICH Q1BLikely stable[9][13]

Experimental Protocol: Forced Degradation by Base Hydrolysis

  • Preparation: Prepare a stock solution of Entecavir-¹³C₂,¹⁵N in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Application: Transfer an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

  • Incubation: Incubate the solution at 80°C.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equimolar amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a stability-indicating LC-MS/MS method.

The following diagram illustrates the workflow for a comprehensive forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Entecavir-¹³C₂,¹⁵N Stock Solution B Acid Hydrolysis (0.1 M HCl, 80°C) A->B Expose to Stress C Base Hydrolysis (0.1 M NaOH, 80°C) A->C Expose to Stress D Oxidation (3% H₂O₂, RT) A->D Expose to Stress E Thermal Stress (105°C, Solid) A->E Expose to Stress F Photostability (ICH Q1B) A->F Expose to Stress G Sample Neutralization/ Dilution at Time Points B->G Sample Collection C->G Sample Collection D->G Sample Collection E->G Sample Collection F->G Sample Collection H LC-MS/MS Analysis (Purity & Degradants) G->H I HRMS/NMR Analysis (Isotopic Integrity) G->I

Caption: Workflow for forced degradation studies of Entecavir-¹³C₂,¹⁵N.

Long-Term Stability Studies

Long-term stability studies are designed to evaluate the integrity of Entecavir-¹³C₂,¹⁵N under recommended storage conditions.[9]

Experimental Protocol: Long-Term Stability

  • Storage Conditions: Store aliquots of solid Entecavir-¹³C₂,¹⁵N and solutions in a suitable solvent (e.g., DMSO or methanol) at various temperatures:

    • -80°C

    • -20°C

    • 4°C

    • Room Temperature (20-25°C)

  • Time Points: Analyze samples at intervals such as 0, 3, 6, 12, and 24 months.

  • Analysis: At each time point, assess both chemical purity (via HPLC-UV or LC-MS) and isotopic enrichment (via HRMS or NMR).

Projected Long-Term Stability Data (Solid State)

Storage Temp.Time PointChemical Purity (%)Isotopic Enrichment (%)
-80°C 0 months>99.5>99
12 months>99.5>99
24 months>99.5>99
-20°C 0 months>99.5>99
12 months>99.5>99
24 months>99.5>99
4°C 0 months>99.5>99
12 months>99.0>99
24 months>98.5>99
25°C 0 months>99.5>99
6 months>98.0>99
12 months>97.0>99

Analytical Methodologies for Stability Assessment

The choice of analytical technique is critical for obtaining reliable stability data. A multi-pronged approach is often necessary.

Chromatographic Purity: The First Line of Defense

A stability-indicating HPLC or UHPLC method is the cornerstone of any stability study.[9][10] The method must be capable of separating the intact Entecavir-¹³C₂,¹⁵N from all potential degradation products.

  • Method: Reversed-phase HPLC with UV detection (typically at 254 nm).[3][10]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water) and an organic solvent (e.g., acetonitrile or methanol).[3][10]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity.

Mass Spectrometry: Confirming Identity and Isotopic Integrity

Mass spectrometry is indispensable for both confirming the identity of degradation products and for assessing isotopic integrity.

  • LC-MS/MS: Used to monitor for the appearance of degradation products and to confirm the mass of the parent compound.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is crucial for determining the isotopic enrichment of Entecavir-¹³C₂,¹⁵N.[9] The relative intensities of the labeled (M+3) and unlabeled (M) isotopic peaks are measured and compared to the theoretical distribution.[9]

The logical flow for assessing the stability of a SIL-IS is as follows:

SIL_Stability_Logic A SIL-IS Sample (Entecavir-¹³C₂,¹⁵N) B Stability-Indicating HPLC/UHPLC Method A->B C Assess Chemical Purity B->C D Is Purity >98%? C->D E HRMS/NMR Analysis D->E Yes I Investigate Degradation and Re-evaluate Storage D->I No F Assess Isotopic Enrichment & Label Integrity E->F G Is Enrichment >99%? F->G H SIL-IS is Stable and Fit for Purpose G->H Yes G->I No

Caption: Logical workflow for the stability assessment of a SIL-IS.

Mechanistic Insights and Field-Proven Considerations

  • Kinetic Isotope Effect (KIE): The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a stronger chemical bond. However, for ¹³C and ¹⁵N, the KIE is generally negligible and is unlikely to significantly alter the rate or pathways of Entecavir degradation compared to its unlabeled form. This is a key reason why these isotopes are preferred for internal standards, as they are less likely to exhibit chromatographic shifts seen with deuterium labeling.

  • Solution Stability: Entecavir is known to be less stable in solution than in its solid form. Therefore, it is critical to establish the stability of stock and working solutions under the conditions of the bioanalytical method. This includes assessing freeze-thaw stability and bench-top stability in the relevant biological matrix.

  • Purity of the Standard: It is essential to verify the purity of the SIL-IS, as any unlabeled impurity can artificially inflate the measured concentration of the analyte.

Conclusion: Upholding Data Integrity Through Vigilant Stability Monitoring

The reliability of Entecavir-¹³C₂,¹⁵N as an internal standard is not a given; it must be rigorously established and periodically verified through a well-designed stability program. By understanding the potential degradation pathways of Entecavir and employing appropriate analytical methodologies, researchers can ensure the chemical and isotopic integrity of their standards. This vigilance is fundamental to the generation of high-quality, reproducible data that can be trusted to guide the development of critical antiviral therapies. Adherence to these principles of scientific integrity ensures that the analytical data generated is not only accurate but also defensible, meeting the stringent requirements of regulatory bodies and the scientific community.

References

  • Entecavir: stability and drug-excipient compatibility. SciELO. Available at: [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. Available at: [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. Available at: [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. National Center for Biotechnology Information. Available at: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Available at: [Link]

  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Assessment report - Entecavir Mylan. European Medicines Agency (EMA). Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

  • Chromatograms of entecavir degradation using a Fenton-like reagent at... ResearchGate. Available at: [Link]

  • Synthesis of entecavir and its novel class of analogs. National Center for Biotechnology Information. Available at: [Link]

  • What is the mechanism of Entecavir? Patsnap Synapse. Available at: [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

  • An Overview of Stable-Labeled Compounds & Their Applications. Moravek. Available at: [Link]

  • An alternative and robust synthesis of [(13) C4 ]Baraclude® (entecavir). National Center for Biotechnology Information. Available at: [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

  • (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. Available at: [Link]

  • Entecavir. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Sourcing and Application of Entecavir-¹³C₂,¹⁵N for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Entecavir-¹³C₂,¹⁵N, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiviral drug Entecavir. This document delves into the commercial availability, quality considerations, and detailed application protocols, with a focus on its use in pharmacokinetic (PK) studies and bioanalytical method validation in line with regulatory expectations.

Introduction: The Significance of Stable Isotope Labeling in Entecavir Research

Entecavir is a potent nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Accurate determination of its concentration in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled (SIL) internal standard, such as Entecavir-¹³C₂,¹⁵N, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

The incorporation of heavy isotopes, in this case, two ¹³C atoms and one ¹⁵N atom, results in a molecule with a higher mass but virtually identical physicochemical properties to the unlabeled drug.[3] This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

Mechanism of Action of Entecavir

Entecavir is a guanosine nucleoside analogue that, in its active triphosphate form, inhibits the HBV polymerase, thereby suppressing viral replication.[1][2] Understanding its mechanism is crucial for designing relevant in vitro and in vivo studies where its quantification is necessary.

Entecavir_MOA cluster_cell Hepatocyte Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Intracellular Phosphorylation HBV_Polymerase HBV Polymerase Entecavir_TP->HBV_Polymerase Inhibition Viral_Replication HBV Replication HBV_Polymerase->Viral_Replication Required for

Caption: Intracellular activation and mechanism of action of Entecavir.

Commercial Suppliers of Entecavir-¹³C₂,¹⁵N

A critical first step for any research involving Entecavir-¹³C₂,¹⁵N is sourcing high-quality material. Several reputable suppliers offer this stable isotope-labeled compound for research purposes. The table below provides a comparative summary of key suppliers and their product specifications.

Supplier Product Name CAS Number Molecular Formula Purity Notes
MedChemExpress Entecavir-¹³C₂,¹⁵N1329796-53-3C₁₀¹³C₂H₁₅N₄¹⁵NO₃Information available in Certificate of AnalysisAlso offers unlabeled Entecavir and other isotopically labeled versions.[1][4]
Acanthus Research Entecavir-¹³C₂,¹⁵NN/AC₁₀¹³C₂H₁₅N₄¹⁵NO₃Contact for pricing and specificationsCategorized as a Drug Substance Stable Isotope Labeled Reference Standard.[5]
Simson Pharma Entecavir-¹³C₂,¹⁵N1329796-53-3C₁₀¹³C₂H₁₅N₄¹⁵NO₃Accompanied by Certificate of AnalysisA leading manufacturer and exporter of pharmaceutical standards.
Clearsynth Entecavir-¹³C₂,¹⁵N1329796-53-3C₁₀¹³C₂H₁₅N₄¹⁵NO₃In StockAlso provides a range of Entecavir impurities and other stable isotopes.[6]
Santa Cruz Biotechnology Entecavir-¹³C₂,¹⁵N1329796-53-3C₁₀(¹³C)₂H₁₅N₄(¹⁵N)O₃Refer to Certificate of Analysis for lot-specific dataFor research use only.[7]
LGC Standards (TRC) Entecavir-¹³C₂,¹⁵N1329796-53-3C₁₀¹³C₂H₁₅N₄¹⁵NO₃>95% (HPLC)Offers exact weight packaging with a certificate.[8]
VIVAN Life Sciences Entecavir-¹³C₂,¹⁵N1329796-53-3C₁₀¹³C₂H₁₅N₄¹⁵NO₃Contact for detailsProvides custom synthesis services.[9]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on purity, isotopic enrichment, and any potential impurities.

Bioanalytical Method Development and Validation using Entecavir-¹³C₂,¹⁵N

The use of a stable isotope-labeled internal standard like Entecavir-¹³C₂,¹⁵N is central to developing a robust and reliable bioanalytical method for quantifying Entecavir in biological matrices such as plasma. The following sections outline a typical workflow and key considerations for method development and validation in line with regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Workflow for a Pharmacokinetic Study

PK_Study_Workflow cluster_study Pharmacokinetic Study cluster_analysis Bioanalysis cluster_data Data Analysis Dosing Dosing of Entecavir Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Spiking Spike Plasma with Entecavir-¹³C₂,¹⁵N (IS) Processing->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Entecavir LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: A typical workflow for a pharmacokinetic study of Entecavir.

Step-by-Step Protocol for Plasma Sample Preparation

This protocol outlines a common and efficient method for preparing plasma samples for LC-MS/MS analysis.

  • Thaw Samples: Thaw the collected plasma samples from storage (typically -80°C) at room temperature.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of Entecavir-¹³C₂,¹⁵N in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that will yield a robust signal in the mass spectrometer.

  • Spike Samples: To a 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample, add a small volume (e.g., 10 µL) of the Entecavir-¹³C₂,¹⁵N internal standard working solution. Vortex briefly to mix.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically 3-4 volumes, e.g., 300-400 µL), to each sample. Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step helps to ensure compatibility with the chromatographic system and can pre-concentrate the sample.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

Recommended LC-MS/MS Parameters

The following are typical starting parameters for the analysis of Entecavir and its stable isotope-labeled internal standard. These may need to be optimized for specific instrumentation.

Parameter Recommended Setting
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Entecavir, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Entecavir) m/z 278.1 → 152.1[10]
MRM Transition (Entecavir-¹³C₂,¹⁵N) m/z 281.1 → 154.1 (predicted)
Collision Energy Optimize for maximum signal intensity
Bioanalytical Method Validation: Key Parameters

According to FDA and EMA guidelines, a bioanalytical method must be validated to ensure it is suitable for its intended purpose. The use of a stable isotope-labeled internal standard is highly recommended. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter in a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

Entecavir-¹³C₂,¹⁵N is an indispensable tool for the accurate and precise quantification of Entecavir in preclinical and clinical research. This guide has provided a comprehensive overview of its commercial availability, quality considerations, and detailed protocols for its application in pharmacokinetic studies. By adhering to the principles of robust bioanalytical method development and validation outlined herein, researchers can generate high-quality data that is reliable and compliant with regulatory expectations, ultimately contributing to the successful development of new and improved therapies for chronic hepatitis B.

References

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved January 15, 2026, from [Link]

  • van Breemen, R. B., & DeLeve, L. D. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 536–546. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

  • Bioanalysis Zone. (2018).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 15, 2026, from [Link]

  • Leeder, J. S. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(3), e36. [Link]

  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Retrieved January 15, 2026, from [Link]

  • Zhao, R., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • American Chemical Society. (n.d.). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Retrieved January 15, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 15, 2026, from [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved January 15, 2026, from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved January 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Retrieved January 15, 2026, from [Link]

Sources

The Analytical Guide to Entecavir-13C2,15N: Ensuring Purity and Isotopic Integrity for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Entecavir in Drug Development

Entecavir is a potent antiviral drug primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1] It functions as a nucleoside reverse transcriptase inhibitor, effectively suppressing HBV replication.[1] In the landscape of pharmaceutical research and development, particularly in pharmacokinetic (PK) and bioavailability studies, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and reliable quantitative data.[2] Entecavir-13C2,15N, a stable isotope-labeled analog of Entecavir, serves as an ideal internal standard in bioanalytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom provides a distinct mass shift from the unlabeled drug, allowing for precise differentiation and quantification in complex biological matrices.[4][5]

The integrity of any quantitative bioanalysis hinges on the quality of the internal standard. Therefore, a comprehensive understanding of the certificate of analysis (CoA) and the methodologies used to ascertain the purity and isotopic enrichment of this compound is not merely a procedural formality but a cornerstone of scientific rigor. This guide provides a detailed technical overview of the analytical characterization of this compound, offering insights into the experimental rationale and methodologies that underpin its certification.

The Certificate of Analysis: A Blueprint of Quality

A Certificate of Analysis for a stable isotope-labeled compound like this compound is a formal document that attests to its quality and purity. It is the culmination of a series of rigorous analytical tests. While the exact format may vary between manufacturers, a comprehensive CoA will typically include the following key parameters.

Representative Certificate of Analysis: this compound
Test Specification Method Rationale
Appearance White to off-white solidVisual InspectionConfirms the physical state and absence of visible contaminants.
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass SpectrometryVerifies the correct chemical structure and the presence of the isotopic labels at the designated positions.
Chemical Purity (by HPLC) ≥ 95.0%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound and detects any unlabeled Entecavir or other related impurities.[6][7][8][9]
Isotopic Purity ≥ 99% for ¹³C and ¹⁵NMass SpectrometryDetermines the percentage of molecules that contain the desired stable isotopes.
Isotopic Distribution d0 ≤ 0.1%, d1 ≤ 0.5%, d2 ≤ 0.5%, d3 ≥ 99%Mass SpectrometryCharacterizes the population of molecules with different numbers of isotopic labels, ensuring minimal presence of unlabeled (d0) or partially labeled species.[10]
Residual Solvents Meets USP <467> requirementsGas Chromatography (GC)Ensures that levels of solvents used in the synthesis and purification processes are below established safety limits.
Water Content ≤ 1.0%Karl Fischer TitrationDetermines the amount of water present, which can affect the compound's stability and accurate weighing.

Core Analytical Methodologies for Purity and Identity Assessment

The certification of this compound relies on a suite of sophisticated analytical techniques. The choice of these methods is dictated by their ability to provide specific and quantitative information about the molecule's identity, purity, and isotopic composition.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the workhorse for assessing the chemical purity of this compound. A validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method is crucial for separating the labeled compound from its potential impurities, including unlabeled Entecavir and any process-related or degradation products.[11]

Experimental Protocol: RP-HPLC Purity Assessment of this compound

  • Instrumentation: A validated HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for Entecavir analysis.[6][8][9]

  • Mobile Phase: A gradient or isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection Wavelength: Entecavir has a UV absorbance maximum at approximately 254 nm, which is a suitable wavelength for detection.[7][8]

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent (e.g., mobile phase) to prepare the sample solution.

  • Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is recorded.

  • Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Any peaks corresponding to known impurities or the unlabeled Entecavir are identified and quantified against a reference standard.

HPLC_Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS is an indispensable tool for the definitive identification and assessment of the isotopic purity of this compound. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[12][13][14][15][16]

For identity confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion of this compound and its fragmentation pattern. The observed mass will be higher than that of unlabeled Entecavir due to the presence of the stable isotopes. The fragmentation pattern serves as a molecular fingerprint, confirming the compound's structure.

Isotopic purity and distribution are determined by high-resolution mass spectrometry. The analysis reveals the relative abundance of molecules with the desired isotopic labels (d3 in this case, representing the addition of 3 mass units from two ¹³C and one ¹⁵N) compared to unlabeled (d0) and partially labeled molecules.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: A validated LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method, a C18 column and a mobile phase of buffered aqueous solution and organic solvent are used to achieve chromatographic separation.

  • MS/MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for Entecavir.

    • Parent Ion: The mass spectrometer is set to monitor the m/z of the protonated molecular ion of this compound.

    • Product Ions: Collision-induced dissociation (CID) is used to fragment the parent ion, and specific product ions are monitored for confirmation of identity.

  • Isotopic Purity Analysis: High-resolution mass spectrometry is employed to resolve the isotopic peaks and determine the relative abundance of each isotopologue.

LCMS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the molecular structure and verifying the positions of the isotopic labels.[17][18]

In the ¹H NMR spectrum, the signals and their coupling patterns provide a map of the hydrogen atoms in the molecule. The ¹³C NMR spectrum reveals the carbon skeleton. The presence of the ¹³C labels in this compound will result in characteristic splitting patterns in the ¹H and ¹³C spectra, confirming their location. ¹⁵N NMR can also be used to directly observe the labeled nitrogen atom.

Experimental Protocol: NMR Analysis of this compound

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to observe all carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to establish correlations between protons and carbons, further confirming the structure.

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm that the spectrum is consistent with the structure of this compound.

NMR_Logic

Conclusion: A Foundation of Trust in Pharmaceutical Research

The comprehensive analytical characterization of this compound is fundamental to its role as a reliable internal standard in drug development. Through the meticulous application of techniques such as HPLC, LC-MS/MS, and NMR, researchers and drug development professionals can be confident in the identity, purity, and isotopic integrity of this critical reagent. The Certificate of Analysis serves as a testament to this rigorous quality control, providing the necessary assurance for the generation of accurate and reproducible data in pharmacokinetic and other quantitative studies. Ultimately, the scientific integrity established through this in-depth analysis underpins the trustworthiness of the data generated, contributing to the successful development of safe and effective medicines.

References

  • Guidelines for Reporting Stable Isotope Data. Water Resources - Science. Available at: [Link]

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology.
  • Simultaneous determination of related substances in entecavir film-coated tablet by high performance liquid chromatography.
  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC.
  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu.
  • This compound - Acanthus Research. Acanthus Research.
  • Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form.
  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmacy and Technology.
  • 011123 this compound CAS: 1329796-53-3.
  • This compound (BMS200475-13C2,15N) | Stable Isotope. MedChemExpress.
  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its applic
  • This compound, Formula C₁₀¹³C₂H₁₅N₄¹⁵NO₃. VIVAN Life Sciences.
  • This compound | CAS No- 1329796-53-3. Simson Pharma Limited.
  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study.
  • Entecavir-15N-13C2 - TLC-E-233. Labmix24.
  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Sphinix Knowledge House.
  • Assessment report - Entecavir Mylan. European Medicines Agency.
  • Chemical structure of entecavir (28).
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.
  • entecavir - TLC Pharmaceutical Standards. TLC Pharmaceutical Standards.
  • Entecavir | C12H15N5O3 | CID 135398508. PubChem.
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.
  • Isotopic Labeling Services.
  • Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mut
  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers.
  • Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.

Sources

In vitro metabolism of Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Entecavir-¹³C₂,¹⁵N

Abstract

Entecavir is a cornerstone therapy for chronic hepatitis B virus (HBV) infection, valued for its potent antiviral activity and favorable clinical profile. A key attribute contributing to its safety and predictability is its minimal metabolism, which lowers the potential for drug-drug interactions (DDIs). This guide provides a comprehensive framework for investigating the in vitro metabolic fate of Entecavir, leveraging the precision of a stable isotope-labeled analogue, Entecavir-¹³C₂,¹⁵N. We will explore the scientific rationale behind experimental design, present detailed, field-proven protocols for incubation in human liver-derived subcellular fractions, and outline the analytical methodologies required for definitive metabolite identification. The use of Entecavir-¹³C₂,¹⁵N serves as a pivotal tool, enabling researchers to confidently distinguish drug-related material from endogenous matrix components, thereby ensuring the highest degree of confidence in assessing Entecavir's metabolic stability.

Scientific Rationale and Foundational Concepts

Entecavir: A Profile of Minimal Metabolism

Entecavir, a guanosine nucleoside analogue, functions by inhibiting HBV polymerase after intracellular phosphorylation to its active triphosphate form.[1][2][3][4] A significant body of clinical and preclinical evidence demonstrates that Entecavir is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system.[1][3][5][6] Human studies with radiolabeled drug show it is predominantly eliminated unchanged by the kidneys.[2][7] While oxidative metabolites are not observed, minor amounts of Phase II glucuronide and sulfate conjugates have been reported.[1][6]

Even with a well-established profile of minimal metabolism, regulatory bodies such as the U.S. Food and Drug Administration (FDA) require thorough metabolic characterization to de-risk any new chemical entity.[8][9] In vitro studies serve as the first line of investigation, providing a cost-effective and high-throughput method to confirm the metabolic profile and definitively rule out the formation of unique or disproportionate human metabolites.[9][10][11]

The Critical Role of Stable Isotope Labeling (SIL)

The core challenge in any metabolism study is the confident detection of drug-related metabolites within a complex biological matrix. Stable isotope-labeled compounds are invaluable tools that elegantly solve this problem.[12][13][14] For this guide, we focus on Entecavir-¹³C₂,¹⁵N, which has a molecular weight that is 3 Daltons (Da) higher than the parent drug.

Causality behind this choice:

  • Unambiguous Detection: When analyzed by high-resolution mass spectrometry (LC-MS/MS), any molecule originating from the dosed compound will exhibit this +3 Da mass shift. This allows for the rapid and unequivocal differentiation of drug-related material from endogenous interferences.[12][15]

  • Metabolite "Pair" Hunting: Any metabolite formed will retain the isotopic label. For example, a glucuronide conjugate of Entecavir-¹³C₂,¹⁵N will appear as a pair with its unlabeled counterpart, separated by 3 Da. This isotopic signature is a powerful confirmation tool.

  • Enhanced Sensitivity: By filtering the data for this specific mass signature, background noise is significantly reduced, enabling the detection of very low-level metabolites that might otherwise be missed.[16]

Rationale for Selecting In Vitro Test Systems

The selection of an in vitro system is dictated by the metabolic questions being asked. For a comprehensive screen, a multi-system approach is recommended.

  • Human Liver Microsomes (HLM): This subcellular fraction is the gold standard for evaluating Phase I (CYP-mediated) metabolism.[10][11] HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes as well as some Phase II enzymes, notably UDP-glucuronosyltransferases (UGTs).[17] For Entecavir, HLM are used to confirm the absence of CYP metabolism and to probe for potential glucuronidation.

  • Human Liver S9 Fraction: The S9 fraction is the supernatant from a 9,000g centrifugation of liver homogenate and contains both the microsomal and cytosolic fractions.[18][19] This provides a more complete metabolic picture by including cytosolic enzymes responsible for processes like sulfation (SULTs), among others.[19] This system is ideal for a broader search for any potential non-CYP or non-UGT driven metabolism.

Experimental Workflow and Protocols

This section details the step-by-step methodologies for conducting the in vitro metabolism experiments. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Overall Experimental Workflow Diagram

The following diagram illustrates the logical flow from experimental setup to data analysis for the in vitro metabolism study of Entecavir-¹³C₂,¹⁵N.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Buffers, Cofactors, & Stock Solutions pre_inc Pre-incubate System with Buffer at 37°C prep_reagents->pre_inc prep_systems Thaw In Vitro Systems (HLM, S9) prep_systems->pre_inc initiate_rxn Initiate Reaction with Entecavir-¹³C₂,¹⁵N & Cofactors pre_inc->initiate_rxn time_points Incubate at 37°C (Time Points: 0, 15, 30, 60 min) initiate_rxn->time_points terminate_rxn Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate_rxn centrifuge Centrifuge to Precipitate Protein terminate_rxn->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms stability Calculate Metabolic Stability (t½, CLint) lcms->stability met_id Metabolite Identification (Mass Shift Analysis) lcms->met_id G Entecavir Entecavir-¹³C₂,¹⁵N Glucuronide Entecavir-¹³C₂,¹⁵N Glucuronide (Minor Metabolite) Entecavir->Glucuronide UGTs Sulfate Entecavir-¹³C₂,¹⁵N Sulfate (Minor Metabolite) Entecavir->Sulfate SULTs Renal Renal Excretion (Unchanged Drug) >90% of Clearance Entecavir->Renal

Sources

A Technical Guide to the Application of Entecavir-13C2,15N in Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Entecavir is a potent antiviral medication and a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] The successful progression of any drug candidate through the development pipeline hinges on the precise and accurate quantification of the drug in biological matrices. This guide provides an in-depth technical overview of the strategic use of Entecavir-13C2,15N, a stable isotope-labeled (SIL) analog, as an internal standard in bioanalytical assays. We will explore the foundational principles of isotope dilution mass spectrometry, the rationale behind the selection and synthesis of this compound, and its critical role in robust bioanalytical method development and validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols for the application of this essential tool in early-phase pharmacokinetic and metabolic studies.

Chapter 1: The Foundational Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Bioanalysis

The Challenge: Mitigating Variability in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for drug quantification in biological fluids due to its high sensitivity and selectivity.[3] However, the analytical process is susceptible to variability that can compromise data accuracy. Key sources of error include:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Matrix Effects: Co-eluting endogenous components from complex matrices like plasma or urine can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[4]

  • Instrumental Fluctuation: Minor variations in injection volume or mass spectrometer performance over an analytical run.

The primary goal of a robust bioanalytical method is to control and correct for this variability. This is where the internal standard becomes the most critical component of the assay.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard analytical principle for achieving the highest accuracy and precision in quantitative analysis. The core of this technique is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A known quantity of the SIL-IS is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[3]

Because the SIL-IS is chemically identical to the analyte, it experiences the exact same extraction losses, matrix effects, and instrumental variations.[6][7] However, it is distinguishable by the mass spectrometer due to its greater mass. By measuring the ratio of the analyte's response to the SIL-IS's response, all sources of variability are effectively normalized, leading to highly reliable and reproducible quantification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Sources of Variability Corrected by SIL-IS BioSample Biological Sample (Analyte) Add_IS Spike with SIL-IS (this compound) BioSample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Loss Extraction Loss FinalExtract Final Extract (Analyte + SIL-IS) Evaporation->FinalExtract LC LC Separation (Co-elution) FinalExtract->LC MS MS Detection (Different m/z) Instrument Instrument Drift Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) Matrix Matrix Effects Quant Quantification

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Chapter 2: Entecavir - A Profile of the Analyte

Mechanism of Action and Therapeutic Indication

Entecavir is a guanosine nucleoside analog that selectively inhibits the hepatitis B virus (HBV) polymerase.[1][8] Its mechanism is multifaceted, blocking all three key activities of the viral replication process: (1) base priming, (2) reverse transcription of the negative DNA strand from pregenomic RNA, and (3) synthesis of the positive DNA strand.[8][9][10] This comprehensive inhibition leads to profound and sustained viral suppression, making it a first-line therapy for chronic HBV infection.[8]

Critical Pharmacokinetic (PK) Parameters

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of Entecavir is crucial for its clinical development and informs the requirements of the bioanalytical assay.

  • Absorption: Entecavir is rapidly absorbed after oral administration, with peak plasma concentrations reached in 0.5 to 1.5 hours.[8][11] Its absorption is significantly reduced when taken with food, necessitating administration on an empty stomach.[12][13]

  • Distribution: It has low plasma protein binding (approximately 13%).[1]

  • Metabolism: Entecavir undergoes negligible metabolism and is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system, minimizing the potential for drug-drug interactions.[11][12][14]

  • Excretion: The drug is primarily eliminated unchanged by the kidneys, with 62-73% of the administered dose recovered in the urine.[8][15] This renal clearance involves both glomerular filtration and active tubular secretion.[11][14] Consequently, dose adjustments are required for patients with renal impairment.[13] The terminal elimination half-life is long, ranging from 128 to 149 hours.[1][15]

The Need for Precise Quantification in Drug Development

Accurate measurement of Entecavir concentrations in plasma and urine is essential during early-phase clinical trials to:

  • Characterize the full PK profile (Cmax, Tmax, AUC, half-life).

  • Establish dose-proportionality.

  • Assess bioequivalence of different formulations.

  • Inform dosing recommendations, especially in special populations (e.g., renally impaired subjects).

Chapter 3: this compound - The Ideal Internal Standard

Rationale for Isotope Selection (¹³C and ¹⁵N)

This compound is a specifically designed SIL-IS for Entecavir quantification.[16] The choice of isotopes is a critical aspect of its design.

  • Expertise & Experience: While deuterium (²H) is a common isotope for labeling, it can sometimes introduce analytical challenges. The C-²H bond is weaker than the C-¹H bond, which can occasionally lead to a slight difference in chromatographic retention time (an "isotope effect"), compromising perfect co-elution.[7] Furthermore, deuterium atoms can sometimes be labile and exchange with protons from the solvent, particularly if placed near heteroatoms.[6]

  • Causality: Incorporating heavier stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the core structure of the molecule circumvents these issues. The C-¹³C and C-¹⁵N bonds are much more stable and do not cause a discernible chromatographic shift.[7] This ensures that this compound behaves virtually identically to unlabeled Entecavir from the point of sample extraction through to LC-MS/MS detection, making it a more robust and trustworthy internal standard.

Synthesis and Characterization Strategy

The synthesis of this compound involves incorporating the ¹³C and ¹⁵N isotopes into the purine ring structure during a multi-step chemical synthesis process, building upon established synthetic routes for Entecavir itself.[17][18]

  • Trustworthiness: Post-synthesis, the compound must undergo rigorous characterization to ensure its suitability as an internal standard. This includes:

    • Chemical Purity: Confirmed by HPLC and/or NMR to be >98%.

    • Isotopic Purity: Determined by mass spectrometry to confirm the degree of labeling and, critically, to quantify the percentage of any remaining unlabeled Entecavir, which should be minimal (<0.5%) to prevent interference with the measurement of the analyte at the lower limit of quantification (LLOQ).[7]

    • Structural Confirmation: Verified using NMR and high-resolution mass spectrometry.

Key Physicochemical Properties

The fundamental advantage of this compound is that its chemical and physical properties are identical to Entecavir, with the sole exception of its mass.

PropertyEntecavirThis compoundRationale for Use as SIL-IS
Chemical Formula C₁₂H₁₅N₅O₃C₁₀¹³C₂H₁₅N₄¹⁵NO₃Identical structure ensures identical chemical behavior.
Molar Mass 277.28 g/mol [1]280.28 g/mol (approx.)Mass difference of +3 Da is ideal for MS detection, avoiding overlap with natural M+1/M+2 isotopes of the analyte.[7]
Solubility, pKa IdenticalIdenticalEnsures identical behavior during extraction and chromatography.
Chromatographic Behavior IdenticalIdenticalGuarantees co-elution for effective normalization.

Chapter 4: Bioanalytical Method Development and Validation using this compound

Core Objective: Developing a Robust LC-MS/MS Assay

The goal is to develop and validate a method that can accurately and precisely measure Entecavir concentrations in a biological matrix (e.g., human plasma) over a clinically relevant range.

Step-by-Step Protocol: Plasma Sample Preparation

This protocol describes a common protein precipitation method, valued for its simplicity and high throughput.

  • Aliquot Samples: In a 96-well plate, aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample.

  • Spike Internal Standard: Add 10 µL of the this compound working solution (e.g., at 50 ng/mL in methanol) to every well.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex: Mix the plate for 5 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 g for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

start Start: Plasma Sample (50 µL) step1 Add this compound Internal Standard start->step1 step2 Add Acetonitrile (Protein Precipitation) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Transfer Supernatant step3->step4 step5 Evaporate to Dryness step4->step5 step6 Reconstitute in Mobile Phase step5->step6 end Inject into LC-MS/MS System step6->end

Caption: Workflow for plasma sample preparation.

Step-by-Step Protocol: LC-MS/MS Method Development
  • Rationale: The goal is to achieve a sharp, symmetrical peak for Entecavir, free from interference from endogenous matrix components.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a common starting point.[19][20]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides good peak shape and resolution.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Run Time: A short run time of ~3-4 minutes is desirable for high throughput. Entecavir typically elutes early in such methods.[20]

  • Rationale: The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is then monitored.

  • Ionization: Electrospray Ionization (ESI) in positive mode is effective for Entecavir.

  • MRM Transitions: The instrument is tuned by infusing standard solutions of both Entecavir and this compound to find the optimal precursor → product ion transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Entecavir 278.1152.110025
This compound (IS) 281.1155.110025
(Note: These values are illustrative and must be optimized empirically on the specific mass spectrometer being used.)
Method Validation

The developed assay must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This is a self-validating process; failure in any category indicates a flaw in the method that must be rectified. Key parameters include:

  • Selectivity & Specificity: No significant interfering peaks at the retention time of the analyte or IS in blank matrix.

  • Linearity: The calibration curve must be linear over the intended concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Replicate analysis of QC samples at multiple concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

  • Recovery & Matrix Effect: Assessed to ensure they are consistent and adequately corrected for by the SIL-IS.

Chapter 5: Application in Early-Phase Clinical Studies

Pharmacokinetic (PK) Studies

Once validated, the LC-MS/MS assay using this compound is the engine for generating the high-quality data needed in early-phase trials. In a typical Phase 1 study, blood samples are collected from subjects at multiple time points after dosing. The assay is used to generate the plasma concentration vs. time profiles, which are then used by pharmacokineticists to model the drug's behavior in the human body.

ADME Studies

The assay is also critical for ADME studies. By analyzing urine samples, the method can be used to confirm the extent of renal excretion of the parent drug, a key characteristic of Entecavir's disposition.[21]

The Safety of Stable Isotopes in Human Trials
  • Trustworthiness: It is imperative to emphasize that stable isotopes are non-radioactive.[22] Unlike ¹⁴C, they pose no radiation risk to subjects or researchers. Their use in human metabolic studies has a long and impeccable safety record spanning decades, making them ideal for clinical research, including in vulnerable populations.[23][24]

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis & Decision Making Dosing Subject Dosing (Phase 1 Trial) Sampling Serial Blood/Urine Sample Collection Dosing->Sampling Assay Sample Analysis (LC-MS/MS with This compound) Sampling->Assay DataGen Generate Concentration Data Assay->DataGen PK_Analysis Pharmacokinetic Modeling (e.g., Cmax, AUC) DataGen->PK_Analysis Decision Inform Go/No-Go Decisions for Further Development PK_Analysis->Decision

Caption: High-level workflow of a clinical PK study.

Conclusion

In the rigorous landscape of early-phase drug discovery, data integrity is paramount. This compound is not merely a reagent but a critical enabling tool that ensures the highest level of accuracy and precision in the bioanalytical data for Entecavir. By serving as an ideal internal standard, it allows researchers to effectively navigate the challenges of biological matrix variability, producing reliable pharmacokinetic and metabolic data. This high-quality data is the bedrock upon which informed, confident decisions are made, ultimately guiding the successful development of vital therapies like Entecavir.

References

  • Wikipedia. Entecavir. [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. Entecavir - LiverTox. NCBI Bookshelf. [Link]

  • Pediatric Oncall. Entecavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Patsnap Synapse. What is the mechanism of Entecavir? [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • MedPath. Entecavir | Advanced Drug Monograph. [Link]

  • S. Ashutosh Kumar, et al. Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fontana, R. J. Safety and efficacy of entecavir for the treatment of chronic hepatitis B. Patient Preference and Adherence. [Link]

  • University of Liverpool. Entecavir PK Fact Sheet. [Link]

  • Marco-Contelles, J., et al. Total Synthesis of Entecavir. The Journal of Organic Chemistry. [Link]

  • Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Jones, P. J., & Leatherdale, S. T. Stable isotopes in clinical research: safety reaffirmed. Clinical Science. [Link]

  • ResearchGate. (PDF) Synthesis of Entecavir and Its Novel Class of Analogs. [Link]

  • Ashraf, M., et al. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan. [Link]

  • Journal of Biochemical Technology. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. [Link]

  • Matthews, S. J. Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics. [Link]

  • Koster, R. A., et al. Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]

  • Semantic Scholar. HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. [Link]

  • Slater, C., et al. Stable isotopes: their use and safety in human nutrition studies. Journal of Human Nutrition and Dietetics. [Link]

  • Wilkinson, D. J., & Brook, M. S. Principles of stable isotope research – with special reference to protein metabolism. Nutrition Bulletin. [Link]

  • Yan, J. H., et al. Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. Journal of Clinical Pharmacology. [Link]

  • Chun, B. K., & Chu, C. K. Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Medscape. Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more. [Link]

  • ResearchGate. Total Synthesis of Entecavir | Request PDF. [Link]

Sources

Methodological & Application

Quantitative Analysis of Entecavir in Human Plasma via UHPLC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative determination of Entecavir in human plasma. The methodology utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled (SIL) internal standard, Entecavir-¹³C₂,¹⁵N, is employed. The protocol details a streamlined protein precipitation (PPT) procedure for sample preparation, optimized chromatographic conditions, and mass spectrometric parameters. The method is validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring (TDM).[1][2][3]

Introduction: The Rationale for Precise Entecavir Quantification

Entecavir is a potent guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing the replication of the Hepatitis B virus (HBV).[4][5] It is a first-line therapy for chronic HBV infection due to its high barrier to resistance in nucleoside-naïve patients.[6] The pharmacokinetic profile of Entecavir shows dose-proportional increases in exposure (Cmax and AUC), with steady-state concentrations achieved after 6 to 10 days of once-daily dosing.[5][7][8] Elimination is primarily renal.[5][7]

Given that drug exposure is directly linked to therapeutic outcomes and potential toxicities, precise measurement of Entecavir concentrations in plasma is critical. Therapeutic Drug Monitoring (TDM) can help optimize dosing, especially in specific patient populations such as those with renal impairment or liver transplant recipients, ensuring efficacy while minimizing adverse effects.[9][10]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[4][11][12] A key element for a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard, such as Entecavir-¹³C₂,¹⁵N, is the ideal choice.[13] Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same ionization and fragmentation behavior in the mass spectrometer. Its mass difference allows it to be distinguished from the native drug. This co-analysis effectively compensates for variations in sample preparation (e.g., extraction recovery), matrix effects (ion suppression/enhancement), and instrument response, leading to exceptional accuracy and precision.[13][14]

Principle of the Method: Isotope Dilution Mass Spectrometry

The core of this method is the principle of isotope dilution. A known, fixed amount of the heavy-labeled internal standard (Entecavir-¹³C₂,¹⁵N) is added to every plasma sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. The analyte (Entecavir) and the IS are extracted and analyzed simultaneously. Quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's peak area to the IS's peak area. This ratio is then plotted against the nominal concentration of the calibrators to generate a calibration curve, which is used to determine the concentration in unknown samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification P Plasma Sample (Unknown Entecavir Conc.) IS Add Fixed Amount of Entecavir-¹³C₂,¹⁵N (IS) P->IS Ext Protein Precipitation & Extraction IS->Ext LC Chromatographic Separation (LC) Ext->LC MS Detection (MS/MS) Measure Peak Areas LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal Calibration Curve (Ratio vs. Concentration) Ratio->Cal Result Determine Unknown Concentration Cal->Result G start Start aliquot 1. Aliquot 100 µL of Plasma (Calibrator, QC, or Unknown) into a 1.5 mL tube. start->aliquot add_is 2. Add 300 µL of IS Spiking Solution (5 ng/mL Entecavir-¹³C₂,¹⁵N in ACN). aliquot->add_is vortex 3. Vortex vigorously for 1 minute to precipitate proteins. add_is->vortex centrifuge 4. Centrifuge at 13,000 x g for 10 minutes at 4°C. vortex->centrifuge transfer 5. Transfer 200 µL of the clear supernatant to an HPLC vial. centrifuge->transfer inject 6. Inject 5 µL onto the UHPLC-MS/MS system. transfer->inject end_node End inject->end_node

Caption: Step-by-step workflow for protein precipitation of plasma samples.

UHPLC-MS/MS Instrument Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

Table 1: UHPLC Parameters

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <2 µm)Provides excellent retention and separation for polar compounds like Entecavir.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, ensuring sharp peaks.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient ensures elution of the analyte while cleaning the column.
Injection Volume 5 µLSmall volume minimizes matrix introduction while maintaining sensitivity.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Autosampler Temp. 10 °CMaintains stability of prepared samples in the autosampler.

Table 2: Mass Spectrometer Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveEntecavir contains basic nitrogen atoms that are readily protonated.
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.
Source Temp. 500 °COptimized for efficient desolvation.
IonSpray Voltage +5500 VOptimized for stable ion generation.
MRM Transitions See Table 3Specific precursor-product ion pairs for analyte and IS.

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Entecavir (Quantifier) 278.1152.1100Optimized (~19 V) [4]
Entecavir (Qualifier) 278.1135.1100Optimized (~36 V) [4]
Entecavir-¹³C₂,¹⁵N (IS) 281.1155.1100Optimized (~19 V)

Rationale for IS transition: The SIL-IS has a mass increase of +3 Da (2 from ¹³C, 1 from ¹⁵N). Assuming the labels are on the guanine moiety, which produces the 152.1 fragment, the corresponding fragment of the IS will also be shifted by +3 Da to 155.1.

Bioanalytical Method Validation

The developed method must be rigorously validated to ensure its reliability for the intended application. Validation should be performed in accordance with current regulatory guidelines, such as the ICH M10 or equivalent guidance from the FDA and EMA. [2][3][15][16] Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no endogenous or exogenous components interfere with the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the variability of the measurements.For QC samples (Low, Mid, High), mean accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%. For LLOQ, both should be within ±20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.The IS-normalized matrix factor CV across different lots of plasma should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible. CV should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. Assessed for freeze-thaw, bench-top, long-term, and post-preparative conditions.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted and accurately measured.Accuracy and precision of diluted samples must be within ±15%.

Conclusion

The UHPLC-MS/MS method described provides a sensitive, selective, and high-throughput solution for the quantitative analysis of Entecavir in human plasma. The use of a stable isotope-labeled internal standard (Entecavir-¹³C₂,¹⁵N) ensures the highest level of data integrity by correcting for analytical variability. The simple protein precipitation protocol allows for rapid sample processing. Following successful validation according to international guidelines, this method is fit-for-purpose for regulated bioanalysis in support of clinical trials and for routine therapeutic drug monitoring.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Application News No. AD-0106. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • University of Liverpool. (n.d.). Entecavir PK Fact Sheet. Liverpool Drug Interactions Group. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]

  • Yan, J. H., et al. (2008). Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. Journal of Clinical Pharmacology, 48(6), 707-715. Available at: [Link]

  • Bristol-Myers Squibb Company. (2005). Baraclude (entecavir) tablets - Center for Drug Evaluation and Research. U.S. Food and Drug Administration. Available at: [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Available at: [Link]

  • Pharmacology Lectures. (2025). Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]

  • Sreenivas, N., et al. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmaceutical Sciences and Research.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • University of Washington. (n.d.). Entecavir Baraclude. Hepatitis B Online. Available at: [Link]

  • Li, Y., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Sreenivas, N., et al. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3875.
  • Niranjan, M. S., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Available at: [Link]

  • Drugs.com. (2024). Entecavir Monograph for Professionals. Available at: [Link]

  • Medicine.com. (2020). Entecavir: Dosage, Mechanism/Onset of Action, Half-Life. Available at: [Link]

  • Klapkova, M., et al. (2014). How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents. Journal of Chromatography A, 1358, 79-87. Available at: [Link]

  • Zhang, D. (2013). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. ResearchGate. Available at: [Link]

  • Saleh, S. S., & Elbalkiny, H. T. (2025). Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma... Journal of Chromatography B. Available at: [Link]

  • Tenney, D. J., et al. (2009). Long-term monitoring shows hepatitis B virus resistance to entecavir in nucleoside-naïve patients is rare through 5 years of therapy. Hepatology, 49(5), 1503-1514. Available at: [Link]

  • Ghany, M. G. (2011). Monitoring During and After Antiviral Therapy for Hepatitis B. Gastroenterology & Hepatology, 7(3), 183. Available at: [Link]

  • Acanthus Research. (n.d.). Entecavir-¹³C₂,¹⁵N. Available at: [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Available at: [Link]

  • Medscape. (n.d.). Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • De Nicolò, A., et al. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos (t) ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of pharmaceutical and biomedical analysis, 114, 135-141. Available at: [Link]

  • Liu, Y., et al. (2019). Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Medical science monitor: international medical journal of experimental and clinical research, 25, 4122. Available at: [Link]

Sources

Application Notes & Protocol: High-Precision Pharmacokinetic Analysis of Entecavir Using a Stable Isotope-Labeled Internal Standard, Entecavir-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust protocol for conducting pharmacokinetic (PK) studies of Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV). By leveraging a stable isotope-labeled (SIL) internal standard, Entecavir-¹³C₂,¹⁵N, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this protocol ensures the highest level of accuracy and precision in quantifying Entecavir in biological matrices. We delve into the underlying principles of stable isotope dilution, provide detailed, step-by-step experimental procedures, and explain the critical rationale behind each step to ensure methodological integrity and reproducibility.

Introduction: The Rationale for Stable Isotope Labeling in Entecavir Pharmacokinetics

Entecavir is a guanosine nucleoside analogue that acts as a selective inhibitor of HBV polymerase.[1] Its primary mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three activities of the viral polymerase.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing dosing regimens and ensuring patient safety.[3]

The core of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis but be distinguishable by the mass spectrometer.[8] This is where stable isotope-labeled standards, such as Entecavir-¹³C₂,¹⁵N, offer unparalleled advantages.[9]

Causality - Why Entecavir-¹³C₂,¹⁵N is the Gold Standard:

  • Physicochemical Equivalence: Entecavir-¹³C₂,¹⁵N has virtually identical chemical and physical properties to the unlabeled (native) Entecavir. This ensures it behaves identically during extraction, chromatography, and ionization, effectively compensating for variations in sample recovery and matrix effects.[8][10]

  • Co-elution: The SIL-IS co-elutes with the native analyte during liquid chromatography, meaning it experiences the same ionization suppression or enhancement from matrix components at the exact moment of detection.[8]

  • Mass Differentiation: The mass difference due to the ¹³C and ¹⁵N isotopes allows the mass spectrometer to detect the analyte and the IS independently and simultaneously, without cross-talk.[]

  • Stability: Unlike deuterated standards (labeled with ²H or D), which can sometimes exhibit isotopic exchange or different chromatographic behavior, ¹³C and ¹⁵N labels are exceptionally stable and do not alter the molecule's properties.[10]

This protocol is designed to be a self-validating system, where the consistent response ratio of the analyte to the SIL-IS across the calibration range validates the integrity of each measurement.

Pharmacokinetic Profile of Entecavir

A foundational understanding of Entecavir's PK properties is essential for designing effective sampling schedules in a clinical or pre-clinical study.

Pharmacokinetic Parameter Value / Description Reference
Mechanism of Action Guanosine nucleoside analogue; inhibits HBV polymerase.[1][2]
Absorption Rapidly absorbed, with peak plasma concentrations (Cmax) occurring 0.5 to 1.5 hours post-dose.[4][12]
Effect of Food Administration with food decreases Cmax by 44-46% and AUC by 18-20%. Should be taken on an empty stomach.[13]
Metabolism Not a substrate, inhibitor, or inducer of the CYP450 enzyme system. Minor metabolism to glucuronide and sulfate conjugates.[2][13]
Elimination Primarily renal, with 62-73% excreted unchanged in urine via glomerular filtration and tubular secretion.[14][15]
Terminal Half-Life (t½) Approximately 128-149 hours.[2][13]
Steady State Achieved in 6 to 10 days with once-daily dosing.[12]

Bioanalytical Workflow Overview

The overall process for quantifying Entecavir in plasma samples involves several key stages, from sample collection to final data analysis. This workflow is designed to ensure sample integrity, maximize recovery, and produce reliable, reproducible data.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection 1. Plasma Sample Collection (K2EDTA) SampleStorage 2. Storage at -80°C SampleCollection->SampleStorage Thawing 3. Sample Thawing & Vortexing Spiking 4. Aliquot Plasma & Spike with IS (Entecavir-¹³C₂,¹⁵N) Thawing->Spiking Extraction 5. Protein Precipitation (Acetonitrile) Spiking->Extraction Centrifugation 6. Centrifugation (14,000 rpm) Extraction->Centrifugation Supernatant 7. Transfer Supernatant to Autosampler Vial Centrifugation->Supernatant LCMS 8. LC-MS/MS Analysis Supernatant->LCMS DataProcessing 9. Data Integration & Quantification PK_Analysis 10. Pharmacokinetic Parameter Calculation DataProcessing->PK_Analysis

Caption: High-level workflow for Entecavir bioanalysis.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the quantification of Entecavir in human plasma using Entecavir-¹³C₂,¹⁵N as the internal standard.

Materials and Reagents
  • Entecavir reference standard (≥98% purity)

  • Entecavir-¹³C₂,¹⁵N internal standard (≥98% purity, ≥99% isotopic purity)

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Ammonium Formate (≥99% purity)

  • Formic Acid (LC-MS grade)

  • Control human plasma (K₂EDTA anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is the foundation of a reliable calibration curve. Using a solvent like methanol ensures solubility and stability. Serial dilutions are performed to create working solutions for calibration standards and quality control samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Entecavir reference standard and dissolve in 5.0 mL of methanol to create a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of Entecavir-¹³C₂,¹⁵N. Store both at -20°C.

  • Working Internal Standard (IS) Solution (10 ng/mL):

    • Perform serial dilutions of the Entecavir-¹³C₂,¹⁵N stock solution with 50:50 (v/v) acetonitrile:water to prepare a 10 ng/mL working solution. This concentration is chosen to provide a robust signal without saturating the detector.

  • Calibration Standard and QC Working Solutions:

    • Perform serial dilutions of the Entecavir stock solution to prepare working solutions that will be spiked into control plasma to create the final calibration curve and QC samples.

Preparation of Calibration Curve and Quality Control (QC) Samples

Rationale: The calibration curve is used to determine the concentration of Entecavir in unknown samples. QC samples at low, medium, and high concentrations are used to assess the accuracy and precision of the method during validation and sample analysis.[16]

  • Spike appropriate volumes of the Entecavir working solutions into control human plasma to achieve the final concentrations. A typical calibration range for Entecavir is 0.05 to 20 ng/mL.[7]

  • Prepare QC samples at three levels:

    • Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ)

    • Medium QC (MQC): In the mid-range of the calibration curve

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

Sample Extraction: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with LC-MS/MS analysis.[17] Acetonitrile is a highly efficient solvent for this purpose. The internal standard is added before precipitation to account for any analyte loss during the extraction process.

G Start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 25 µL of 10 ng/mL IS Working Solution (Entecavir-¹³C₂,¹⁵N) Start->Add_IS Vortex1 Vortex for 10 seconds Add_IS->Vortex1 Add_ACN Add 300 µL of cold Acetonitrile (-20°C) Vortex1->Add_ACN Vortex2 Vortex vigorously for 1 minute Add_ACN->Vortex2 Centrifuge Centrifuge at 14,000 rpm for 10 minutes at 4°C Vortex2->Centrifuge Transfer Transfer 200 µL of supernatant to autosampler vial Centrifuge->Transfer Inject Inject 5-10 µL onto LC-MS/MS system Transfer->Inject

Sources

Entecavir-13C2,15N for bioequivalence studies of Entecavir formulations

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Entecavir-¹³C₂,¹⁵N for Bioequivalence Studies of Entecavir Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precision in Bioequivalence

Entecavir is a potent guanosine nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1] It acts by inhibiting HBV polymerase, thereby preventing viral replication.[1] With the advent of generic Entecavir formulations, it is a regulatory necessity to demonstrate bioequivalence (BE) to the innovator product. A bioequivalence study aims to prove that the generic formulation exhibits a comparable rate and extent of absorption to the reference product, ensuring therapeutic interchangeability.[2]

The cornerstone of a successful BE study is the accurate and precise quantification of the drug in biological matrices, typically human plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technology for this purpose due to its high sensitivity and selectivity.[3] To achieve the highest level of accuracy and mitigate potential errors from sample processing and instrumental analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[4][5][6] This document provides a detailed guide to the application of Entecavir-¹³C₂,¹⁵N as an internal standard for the bioanalytical component of Entecavir bioequivalence studies.

The Gold Standard: Advantages of Entecavir-¹³C₂,¹⁵N

An internal standard is added at a known concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. Its purpose is to correct for variability during the analytical procedure.[6]

Entecavir-¹³C₂,¹⁵N is the ideal internal standard for Entecavir quantification. As a SIL-IS, it is chemically identical to the analyte (Entecavir) but has a greater mass due to the incorporation of heavy isotopes (two ¹³C atoms and one ¹⁵N atom).[7] This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical structures ensure they behave almost identically during the entire analytical process.

Key Advantages:

  • Compensates for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the MS source, leading to inaccurate results. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, it provides a reliable correction, improving data accuracy.[5]

  • Corrects for Extraction Variability: The SIL-IS tracks the analyte through every step of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS, ensuring the final analyte/IS peak area ratio remains constant.[4][7]

  • Co-elution with Analyte: The SIL-IS has virtually the same chromatographic retention time as Entecavir. This temporal co-elution is critical for effective compensation of matrix effects, which are most pronounced at the point of analyte elution.[4]

  • Minimizes Analytical Variation: It corrects for minor fluctuations in injection volume and MS instrument response, leading to superior precision and reproducibility.[5][6]

G cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (+ Entecavir) Spike Spike with Entecavir-¹³C₂,¹⁵N (IS) Plasma->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract LCMS LC-MS/MS Analysis Elute Elution & Evaporation Extract->Elute Reconstitute Reconstitution Elute->Reconstitute Reconstitute->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantify Entecavir Concentration Ratio->Quant Result Result Quant->Result Final Concentration Data

Caption: Workflow for Entecavir quantification using a SIL-IS.

Regulatory Framework for Bioequivalence

Bioequivalence studies must be designed, conducted, and evaluated according to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][8]

The key pharmacokinetic (PK) parameters used to determine bioequivalence are Cmax (maximum plasma concentration), AUC₀₋t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC₀₋inf (area under the curve extrapolated to infinity).

Acceptance Criteria: For two products to be considered bioequivalent, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of the primary PK parameters must fall entirely within the predefined limits of 80.00% to 125.00% .[9][10][11][12] Achieving this requires a highly accurate and validated bioanalytical method.

Detailed Bioanalytical Protocol

This protocol describes a validated method for the quantification of Entecavir in human plasma using Entecavir-¹³C₂,¹⁵N as the internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Reference Standards: Entecavir (purity >99%), Entecavir-¹³C₂,¹⁵N (isotopic purity >99%).

  • Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate.

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant).

  • Equipment:

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).

    • SPE vacuum manifold.

    • Nitrogen evaporator.

    • Calibrated pipettes, vortex mixer, and centrifuge.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Entecavir and Entecavir-¹³C₂,¹⁵N in methanol to obtain primary stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the Entecavir stock solution with 50:50 methanol:water to create working solutions for calibration curve (CC) standards.

    • Prepare a separate set of working solutions for quality control (QC) samples (Low, Mid, High concentrations).

    • Dilute the Entecavir-¹³C₂,¹⁵N stock solution with 50:50 methanol:water to prepare an internal standard working solution (e.g., 10 ng/mL).

Plasma Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction is a robust technique for cleaning up complex samples and concentrating the analyte, leading to higher sensitivity and reduced matrix effects.[1][13][14]

G start plasma 1. Pipette 200 µL Plasma Sample start->plasma spike 2. Add 25 µL of IS Working Solution plasma->spike vortex1 3. Vortex Mix spike->vortex1 load 5. Load Sample onto SPE Plate vortex1->load condition 4. Condition SPE Plate (Methanol, then Water) condition->load wash 6. Wash Plate (e.g., 2% Formic Acid, then Methanol) load->wash elute 7. Elute with 5% NH₄OH in Methanol wash->elute evaporate 8. Evaporate to Dryness under N₂ elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step solid-phase extraction (SPE) workflow.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for polar compounds like Entecavir.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minTypical flow rate for analytical UHPLC, balancing speed and efficiency.
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrateGradient elution is necessary to effectively separate Entecavir from endogenous plasma components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects while maintaining sensitivity.
Column Temperature 40 °CElevated temperature improves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Entecavir contains basic nitrogen atoms that are readily protonated.
MRM Transitions Entecavir: m/z 278.1 → 152.1 Entecavir-¹³C₂,¹⁵N: m/z 281.1 → 154.1These represent the precursor ion ([M+H]⁺) and a stable, high-intensity product ion for quantification.[14]
Compound Parameters Declustering Potential (DP), Collision Energy (CE)Must be optimized for each compound to maximize signal intensity for the selected MRM transition.
Bioanalytical Method Validation (BMV)

The developed method must be fully validated according to regulatory guidelines (e.g., FDA Guidance for Industry: Bioanalytical Method Validation).[8][15][16][17] Key validation parameters include:

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank plasma from at least 6 sources.
Linearity & Range The concentration range over which the method is accurate, precise, and linear (e.g., 50 pg/mL - 20,000 pg/mL).[14]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15% (for LLOQ, accuracy ±20% and precision ≤ 20%).
Matrix Effect The direct or indirect alteration of detector response due to co-eluting components from the sample matrix.IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma.
Recovery The efficiency of the extraction procedure, measured by comparing the analyte response from an extracted sample to a post-extraction spiked sample.Should be consistent and reproducible, though not required to be 100%.
Stability Stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Bioequivalence Study Design & Execution

G cluster_0 Period 1 cluster_1 Period 2 (Crossover) recruit Subject Recruitment (Healthy Volunteers) random Randomization (Test or Reference First) recruit->random dose1 Single Dose Admin (Fasting) random->dose1 sample1 Serial Blood Sampling (e.g., 0-72h) dose1->sample1 washout Washout Period (e.g., >5 half-lives) sample1->washout dose2 Single Dose Admin (Alternate Product) washout->dose2 sample2 Serial Blood Sampling (e.g., 0-72h) dose2->sample2 analysis Bioanalysis of Samples (Validated LC-MS/MS Method) sample2->analysis pk Pharmacokinetic (PK) Parameter Calculation (Cmax, AUC) analysis->pk stat Statistical Analysis (90% Confidence Interval) pk->stat

Caption: Overview of a two-way crossover bioequivalence study.

A typical BE study for Entecavir follows a single-dose, two-treatment, two-period, two-sequence crossover design under fasting conditions.[18][19]

  • Subject Enrollment: A cohort of healthy volunteers is enrolled.

  • Period 1: Subjects are randomized to receive either the Test or Reference Entecavir formulation (e.g., a single 1 mg tablet).[12][18] Blood samples are collected at predefined time points over 72 hours to capture the full pharmacokinetic profile.[19]

  • Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.

  • Period 2: Subjects receive the alternate formulation from the one they took in Period 1. Blood sampling is repeated.

  • Sample Analysis: The collected plasma samples are analyzed using the fully validated LC-MS/MS method described above.

  • PK and Statistical Analysis: The concentration-time data for each subject is used to calculate Cmax and AUC. These parameters are then log-transformed and statistically analyzed to determine the 90% CI for the geometric mean ratios.

Conclusion

The successful execution of a bioequivalence study for Entecavir formulations hinges on the quality of the bioanalytical data. The use of a stable isotope-labeled internal standard, Entecavir-¹³C₂,¹⁵N, is fundamental to achieving the accuracy, precision, and robustness required to meet stringent global regulatory standards. By compensating for analytical variability and matrix effects, this internal standard ensures that the measured plasma concentrations are a true reflection of the drug's behavior in vivo. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to develop and validate a reliable bioanalytical assay, forming the bedrock of a successful bioequivalence submission.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Morais, J. A., & Lobato, M. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 109(4), 276-281. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. Investigation of bioequivalence - Scientific guideline. [Link]

  • Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. [Link]

  • Davit, B., & Kanfer, I. (2011). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. Journal of pharmacy & pharmaceutical sciences, 14(2), 291-301. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. [Link]

  • PubMed. (2023). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. [Link]

  • P, S., & al, et. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 769-76. [Link]

  • NorthEast BioLab. EMA Guideline On The Investigation Of Bioequivalence (2010). [Link]

  • European Medicines Agency. (2015). Entecavir film-coated tablets 0.5 and 1 mg, oral solution 0.05mg/ml product-specific bioequivalence guidance. [Link]

  • European Medicines Agency. (2016). Entecavir film-coated tablets 0.5 and 1 mg, oral solution 0.05 mg/ml product-specific bioequivalence guidance. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance on Entecavir. [Link]

  • European Medicines Agency. (2016). Entecavir film-coated tablets 0.5 and 1 mg, oral solution 0.05mg/ml product-specific bioequivalence guidance. [Link]

  • World Health Organization. (2023). Notes on the Design of Bioequivalence Study: Entecavir. [Link]

Sources

Quantitative Bioanalysis of Entecavir in Human Plasma: A Guide to Sample Preparation with a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the sample preparation of Entecavir in human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a potent antiviral drug for the treatment of chronic hepatitis B, accurate quantification of Entecavir is crucial in pharmacokinetic and bioequivalence studies.[1][2] This guide emphasizes the use of a stable isotope-labeled internal standard, Entecavir-d4, to ensure the highest level of accuracy and precision, in accordance with regulatory guidelines.[3] We present and compare two robust sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . Detailed, step-by-step protocols are provided for each method, accompanied by an in-depth discussion of the scientific rationale behind key experimental choices. This application note is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated bioanalytical methods for Entecavir.

Introduction: The Importance of Rigorous Bioanalysis for Entecavir

Entecavir is a guanosine nucleoside analogue that acts as a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase.[1] Its efficacy in suppressing viral replication has made it a first-line treatment for chronic HBV infection.[4][5] Accurate measurement of Entecavir concentrations in biological matrices, such as human plasma, is fundamental to understanding its pharmacokinetic profile, ensuring patient safety, and establishing bioequivalence of generic formulations.[2]

The low dosage of Entecavir (0.5 mg or 1 mg daily) results in low circulating plasma concentrations, necessitating highly sensitive and specific analytical methods, predominantly LC-MS/MS.[1][6] A critical component of a robust LC-MS/MS bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Entecavir-d4, is chemically identical to the analyte but has a different mass. Its use is paramount as it co-elutes with the analyte and experiences similar extraction and ionization efficiencies, thereby compensating for variability in sample preparation and matrix effects.[3] This approach is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

This guide will focus on the two most prevalent and effective sample preparation techniques for Entecavir analysis: Protein Precipitation and Solid-Phase Extraction.

The Labeled Internal Standard: Entecavir-d4

For the protocols described herein, the use of Entecavir-d4 is recommended as the internal standard. Deuterated standards are chemically analogous to the analyte and exhibit nearly identical chromatographic and ionization behavior, making them ideal for correcting analytical variability.

Supplier Information: A deuterated form of Entecavir, such as Entecavir-d2, can be sourced from suppliers like MedChemExpress for research purposes. While Entecavir-d4 is specified in this note for illustrative purposes, other deuterated variants can also be suitable.

Comparative Overview of Sample Preparation Techniques

The choice between Protein Precipitation and Solid-Phase Extraction depends on the desired balance of throughput, cleanliness of the final extract, and sensitivity requirements.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Removal of proteins by denaturation with an organic solvent.Selective isolation of the analyte from the sample matrix using a solid sorbent.
Throughput HighModerate to High (with automation)
Cost per Sample LowModerate
Cleanliness of Extract Lower (higher potential for matrix effects)High (significant reduction in matrix components)
Extraction Recovery Generally high, but can be variable.High and reproducible (>80%).
Matrix Effect Can be significant (ion suppression or enhancement).[1]Minimized due to efficient removal of interfering substances.
Lower Limit of Quantitation (LLOQ) Suitable for moderate to high concentrations.Ideal for achieving very low LLOQs (pg/mL levels).

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput environments. The principle involves adding a water-miscible organic solvent to the plasma sample, which denatures and precipitates the proteins.

Rationale for Experimental Choices
  • Precipitating Agent: Acetonitrile is a common and effective precipitating agent. It is added in a 3:1 or 4:1 ratio to the plasma volume to ensure complete protein precipitation.[1][2]

  • Temperature: Performing the precipitation at low temperatures (e.g., using ice-cold acetonitrile and centrifuging at 4°C) enhances the precipitation process and minimizes the risk of analyte degradation.

  • Centrifugation: High-speed centrifugation is crucial for creating a compact protein pellet, allowing for easy and clean separation of the supernatant containing the analyte.

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Precipitation cluster_analysis Analysis plasma 100 µL Plasma Sample is Add Entecavir-d4 (IS) plasma->is vortex1 Vortex Briefly is->vortex1 acn Add 300 µL Cold Acetonitrile vortex1->acn vortex2 Vortex (2 min) acn->vortex2 centrifuge Centrifuge (10 min, 14,000 x g, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for Entecavir extraction via Protein Precipitation.

Detailed Protocol: Protein Precipitation
  • Sample Aliquoting: In a microcentrifuge tube, pipette 100 µL of the human plasma sample.

  • Internal Standard Spiking: Add an appropriate volume of Entecavir-d4 working solution to each sample to achieve a final concentration within the linear range of the assay.

  • Vortexing: Briefly vortex the sample to ensure homogeneity.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

  • Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup than protein precipitation, resulting in a cleaner extract and often a lower limit of quantitation. This technique is particularly advantageous for methods requiring high sensitivity.

Rationale for Experimental Choices
  • SPE Sorbent: For Entecavir, a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent is highly effective. These sorbents provide excellent retention for a broad range of compounds, including the relatively polar Entecavir, and are stable across a wide pH range.

  • Conditioning and Equilibration: Conditioning the sorbent with methanol wets the stationary phase, while equilibration with water prepares the sorbent for the aqueous sample, ensuring optimal retention.

  • Loading: The plasma sample is typically acidified before loading to ensure that Entecavir (a weak base) is in its protonated, more retentive form.

  • Washing: The wash step with a weak organic solvent (e.g., 5% methanol in water) removes hydrophilic and some moderately polar interferences without eluting the analyte.

  • Elution: A stronger organic solvent, often with a basic modifier like ammonium hydroxide, is used to deprotonate Entecavir and elute it from the sorbent.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Analysis plasma 100 µL Plasma + IS acidify Acidify (e.g., with Formic Acid) plasma->acidify load Load Sample acidify->load condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash Wash (5% Methanol/Water) load->wash elute Elute (Methanol w/ NH4OH) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Entecavir extraction via Solid-Phase Extraction.

Detailed Protocol: Solid-Phase Extraction
  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (Entecavir-d4). Acidify the sample by adding 100 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute Entecavir and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Method Validation Considerations

Any bioanalytical method developed based on these protocols must be fully validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry." Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Determined at multiple quality control (QC) levels.

  • Calibration Curve: Linearity, range, and weighting.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of matrix components on analyte ionization.

  • Stability: Stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Conclusion

Both Protein Precipitation and Solid-Phase Extraction are viable and effective methods for the preparation of Entecavir samples for LC-MS/MS analysis.

  • Protein Precipitation offers a rapid, cost-effective solution ideal for high-throughput screening or when the highest sensitivity is not required.

  • Solid-Phase Extraction provides a cleaner sample extract, minimizes matrix effects, and is the preferred method for achieving the low limits of quantitation necessary for detailed pharmacokinetic studies.

The choice of method should be guided by the specific requirements of the study. In all cases, the use of a stable isotope-labeled internal standard like Entecavir-d4 is critical for ensuring the accuracy, precision, and reliability of the analytical results.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Zhao, F. J., Tang, H., Zhang, Q. H., Yang, J., Davey, A. K., & Wang, J. P. (2012). Salting-out homogeneous liquid-liquid extraction approach applied in sample pre-processing for the quantitative determination of entecavir in human plasma by LC-MS. Journal of Chromatography B, 881-882, 119–125. Retrieved from [Link]

  • Vlčková, H., Janák, J., Gottvald, T., Trejtnar, F., Solich, P., & Nováková, L. (2014). How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents. Journal of Pharmaceutical and Biomedical Analysis, 98, 299-307. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • De Nicolò, A., Boglione, L., Cusato, J., Di Perri, G., & D'Avolio, A. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 114, 145-151. Retrieved from [Link]

  • Li, W., Liu, G., Ma, J., Wang, Y., Li, H., & Xu, Y. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. Published online ahead of print. Retrieved from [Link]

  • Challa, B. R., Awen, B. Z., Chandu, B. R., & Rihanaparveen, S. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. Retrieved from [Link]

  • Zhang, D., Fu, Y., Gale, J. P., Aubry, A. F., & Arnold, M. E. (2009). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1027-1033. Retrieved from [Link]

  • Scott, L. J., & Keating, G. M. (2009). Entecavir: a review of its use in chronic hepatitis B. Drugs, 69(8), 1003–1033. Retrieved from [Link]

  • Sherman, M., Yurdaydin, C., Sollano, J., Silva, M., Liaw, Y. F., Cianciara, J., ... & S-Y, L. (2006). Entecavir for treatment of lamivudine-refractory, HBeAg-positive chronic hepatitis B. Gastroenterology, 130(7), 2039-2049. Retrieved from [Link]

  • Ashraf, M., Rind, F. M. A., Naqvi, S. I. I., & Bhanger, M. I. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • University of Washington. (n.d.). Entecavir Baraclude. Hepatitis B Online. Retrieved from [Link]

Sources

Application Note: Quantitative Tissue Distribution Analysis of Entecavir Using Stable Isotope-Labeled Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Entecavir (ETV), sold under the brand name Baraclude, is a potent and selective antiviral medication used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] It is a guanosine nucleoside analogue that functions as a reverse transcriptase inhibitor, effectively suppressing HBV replication by inhibiting all three stages of the viral DNA polymerase activity.[4][5] Understanding the distribution of Entecavir into various tissues is crucial for assessing its efficacy at the site of action and evaluating potential off-target toxicities.[6] Pharmacokinetic studies have shown that Entecavir is extensively distributed into tissues, which is suggested by an apparent volume of distribution that exceeds total body water.[2][7][8]

To accurately quantify the concentration of a drug in complex biological matrices like tissue homogenates, a robust and sensitive bioanalytical method is essential. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), renowned for its high selectivity and sensitivity.[9][10] A key component of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Entecavir-13C2,15N, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[11] This ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, allowing for precise and accurate quantification by correcting for matrix effects and variability in sample preparation and instrument response.[11]

This application note provides a comprehensive, field-proven protocol for conducting a tissue distribution study of Entecavir in a murine model using this compound as an internal standard. It details the in-vivo experimental workflow, tissue homogenization, sample preparation, and a validated LC-MS/MS method for the accurate quantification of Entecavir.

Scientific Rationale and Experimental Design

The Imperative for a Stable Isotope-Labeled Internal Standard

The use of this compound is a cornerstone of this protocol, providing the highest level of analytical accuracy.[11] Biological tissue is an inherently "dirty" and complex matrix. When tissue is homogenized and processed, endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Because this compound is structurally and chemically identical to Entecavir, it experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, ensuring the data's integrity and trustworthiness. This approach is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[12][13]

Choice of Animal Model

While HBV has a narrow host range, several animal models are available for studying its pathogenesis and the efficacy of antiviral therapies.[14][15] For pharmacokinetic and tissue distribution studies, common rodent models such as mice or rats are often sufficient and ethically preferred for initial assessments.[7][16] This protocol utilizes BALB/c mice, a widely available and well-characterized strain. It is important to note that for studies investigating antiviral efficacy, more specialized models like humanized liver chimeric mice or woodchucks may be necessary.[14][16]

Experimental Workflow Overview

The overall process involves dosing the animals, collecting tissues at predetermined time points, homogenizing the tissues, extracting the drug, and analyzing the extracts via LC-MS/MS.

G cluster_in_vivo In-Vivo Phase cluster_sample_prep Sample Preparation Phase cluster_analysis Analytical Phase animal_dosing Animal Dosing (Entecavir) tissue_collection Tissue Collection (Time Points: 0.5, 1, 2, 4, 8, 24h) animal_dosing->tissue_collection Pharmacokinetic Time Course homogenization Tissue Homogenization (e.g., Bead Beating) tissue_collection->homogenization protein_precipitation Protein Precipitation & IS Spiking (this compound) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification caption Figure 1. Experimental Workflow.

Caption: Figure 1. High-level experimental workflow for tissue distribution analysis.

Materials and Reagents

Material/Reagent Supplier Notes
EntecavirSigma-Aldrich, MedChemExpressPurity >98%
This compoundMedChemExpress, Santa Cruz BiotechnologyIsotopic Purity >99%[11][17]
Male BALB/c Mice (8-10 weeks)Charles River, Jackson LaboratoryAcclimatize for at least one week prior to study.
Acetonitrile (ACN)Fisher ScientificLC-MS Grade
Methanol (MeOH)Fisher ScientificLC-MS Grade
Formic Acid (FA)Thermo Fisher ScientificOptima™ LC/MS Grade
Ammonium AcetateSigma-AldrichACS Reagent Grade
Deionized WaterMillipore Milli-Q System18.2 MΩ·cm
Phosphate Buffered Saline (PBS)GibcopH 7.4
Ceramic Beads (1.4 mm)QIAGENFor homogenization
2 mL Homogenization TubesSarstedt
Centrifugal Filters (0.22 µm)MilliporeFor final sample filtration

Detailed Experimental Protocols

In-Vivo Study: Animal Dosing and Sample Collection

Causality: The dosing route and vehicle are chosen to mimic clinical administration where possible and ensure consistent absorption. Entecavir is administered orally.[1] The time points are selected to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.[7]

  • Animal Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for one week.

  • Dosing Solution Preparation: Prepare a 0.1 mg/mL solution of Entecavir in sterile water. The dosing volume will be 5 mL/kg body weight to achieve a target dose of 0.5 mg/kg.

  • Dosing: Fast animals for 4 hours prior to dosing. Administer the Entecavir solution via oral gavage.

  • Tissue Collection: At specified time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours; n=4 mice per time point), euthanize animals via CO₂ asphyxiation followed by cervical dislocation.

  • Sample Harvesting: Promptly collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the animal with cold PBS to remove blood from the organs. Harvest tissues of interest (e.g., liver, kidney, spleen, brain, lung, heart).

  • Sample Processing: Weigh each tissue sample. Rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until homogenization. Centrifuge blood samples (2000 x g, 15 min, 4°C) to separate plasma and store at -80°C.

Tissue Homogenization

Causality: Mechanical homogenization, such as bead beating, is a rapid and effective method for disrupting cellular structures to release the intracellular drug content into a solution that can be analyzed.[6][18][19] Adding a precise volume of homogenization buffer allows for the final concentration to be calculated relative to the initial tissue weight.

  • Place the weighed, frozen tissue sample (e.g., 50-100 mg) into a 2 mL homogenization tube containing ceramic beads.

  • Add cold PBS (or 70% MeOH in water) at a fixed ratio, typically 4:1 (v/w) (e.g., 400 µL for 100 mg of tissue).

  • Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 30 seconds at 5000 rpm, with a 1-minute pause on ice between cycles to prevent degradation.

  • Visually inspect to ensure complete homogenization. The result should be a uniform, particulate-free liquid. Store homogenates at -80°C if not proceeding immediately to extraction.

Sample Preparation for LC-MS/MS Analysis

Causality: Protein precipitation with acetonitrile is a simple and effective method to remove the majority of proteins from the tissue homogenate, which can interfere with the LC-MS/MS analysis.[20] Spiking the internal standard (this compound) into the precipitation solvent ensures it is present throughout the extraction process to account for any analyte loss.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of tissue homogenate (or plasma, or calibration standard).

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing the internal standard, this compound (at a fixed concentration, e.g., 10 ng/mL).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (~230 µL) to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A (see section 3.4). Vortex and centrifuge briefly.

  • Final Filtration: Transfer the reconstituted sample to an autosampler vial, preferably through a 0.22 µm centrifugal filter, for LC-MS/MS analysis.

LC-MS/MS Bioanalytical Method

Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Entecavir, separating it from endogenous matrix components. The mass spectrometer settings are chosen to specifically and sensitively detect the parent and product ions for both Entecavir and its stable isotope-labeled internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[10]

Liquid Chromatography Conditions
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent[20]
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometry Conditions
Parameter Condition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions Analyte
Entecavir
This compound (IS)

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis and Interpretation

  • Calibration Curve: Prepare calibration standards in blank control tissue homogenate (from untreated animals) over the desired concentration range (e.g., 0.1 to 500 ng/mL). Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for both Entecavir and this compound using the instrument's software (e.g., Sciex Analyst®, Thermo Xcalibur™).

  • Ratio Calculation: Calculate the peak area ratio (Entecavir Area / this compound Area).

  • Quantification: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x² weighting. Determine the concentration of Entecavir in the unknown samples by interpolating their peak area ratios from this curve.

  • Final Concentration Calculation: Adjust the measured concentration for the initial tissue weight and homogenization volume to report the final concentration in ng/g of tissue.

Example Data Presentation
Tissue Mean Concentration ± SD (ng/g) Mean Concentration ± SD (ng/g) Mean Concentration ± SD (ng/g)
1 hour 4 hours 24 hours
Liver150.2 ± 25.175.6 ± 12.35.1 ± 1.8
Kidney250.8 ± 40.5110.2 ± 18.98.9 ± 2.5
Spleen45.3 ± 9.820.1 ± 5.4< LLOQ
Lung60.7 ± 11.228.4 ± 6.1< LLOQ
Heart35.1 ± 7.515.9 ± 4.3< LLOQ
Brain5.2 ± 2.12.5 ± 1.1< LLOQ

LLOQ: Lower Limit of Quantification

Method Validation and Trustworthiness

To ensure the reliability of the generated data, the bioanalytical method must be validated according to regulatory guidelines from bodies like the FDA or the International Council for Harmonisation (ICH).[12][21][22] Key validation parameters include:

  • Selectivity and Specificity: No significant interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity: The calibration curve must have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Within-run and between-run precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessed to ensure that ionization suppression or enhancement is consistent and corrected for by the IS.

  • Recovery: The efficiency of the extraction process should be consistent and reproducible.

  • Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).[23]

G cluster_inputs Method Inputs cluster_process Core Process cluster_outputs Method Outputs & Qualities center_node Validated Bioanalytical Method accuracy Accuracy center_node->accuracy precision Precision center_node->precision selectivity Selectivity center_node->selectivity robustness Robustness center_node->robustness tissue_sample Tissue Homogenate extraction Sample Extraction tissue_sample->extraction sil_is This compound (IS) sil_is->extraction cal_standards Calibration Standards cal_standards->extraction lcms LC-MS/MS Analysis extraction->lcms quant Ratio-Based Quantification lcms->quant data Reliable Tissue Concentration Data quant->data accuracy->data precision->data selectivity->data robustness->data caption Figure 2. Self-Validating System.

Caption: Figure 2. The relationship between inputs, processes, and quality outputs.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of Entecavir in tissue samples. The strategic use of the stable isotope-labeled internal standard, this compound, is critical for overcoming the challenges of bioanalysis in complex matrices, thereby ensuring the generation of accurate, precise, and reliable pharmacokinetic data. This methodology serves as a robust framework for researchers in drug development to assess the tissue distribution of Entecavir, providing vital insights into its pharmacological profile.

References

  • Entecavir - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Yuan, L., et al. (2018). Animal models of hepatitis b virus infection–success, challenges, and future directions. Viruses, 10(6), 316. [Link]

  • Dandri, M., & Petersen, J. (2017). Animal models of hepatitis B virus infection. Journal of Hepatology, 67(4), 861-875. [Link]

  • Li, W., et al. (2017). Animal models of hepatitis B virus infection. Virologica Sinica, 32(1), 1-10. [Link]

  • University of Washington. (n.d.). Entecavir Baraclude. Hepatitis B Online. Retrieved January 15, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • MedPath. (2025). Entecavir | Advanced Drug Monograph. Retrieved January 15, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir? Retrieved January 15, 2026, from [Link]

  • Li, H., et al. (2019). In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application. Frontiers in Immunology, 10, 237. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Drugs.com. (2024). Entecavir Monograph for Professionals. Retrieved January 15, 2026, from [Link]

  • University of Liverpool. (2016). Entecavir PK Fact Sheet. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Pérez-Carrión, M. D., et al. (2023). Entecavir: A Review and Considerations for Its Application in Oncology. Cancers, 15(22), 5469. [Link]

  • Xu, K., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis, 3(17), 1957-1966. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2025). Guidances | Drugs. Retrieved January 15, 2026, from [Link]

  • Springer Protocols. (n.d.). Non-Enzymatic Tissue Homogenization for Biodistribution Analysis. Retrieved January 15, 2026, from [Link]

  • Pion Inc. (2016). Tissue Homogenization: 4 Viable Techniques. Retrieved January 15, 2026, from [Link]

  • Xu, K., et al. (2011). Evaluation of Homogenization Techniques for the Preparation of Mouse Tissue Samples to Support Drug Discovery. Bioanalysis, 3(17), 1957-1966. [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube. [Link]

  • ResearchGate. (2021). Review of Homogenization techniques for mouse tissue samples to support drug discovery. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Nuclear Medicine and Molecular Imaging, 58(1), 35-43. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity. Nuclear Medicine and Molecular Imaging, 58(1), 35-43. [Link]

  • Biocompare. (n.d.). Entecavir-[13C,15N,d2] from BOC Sciences. Retrieved January 15, 2026, from [Link]

  • Anderson, P. L., et al. (2021). Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Fung, J., et al. (2011). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Hepatitis B Annual, 8(1), 11-21. [Link]

  • Li, Y., et al. (2014). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. PLoS ONE, 9(7), e101683. [Link]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3), 555711. [Link]

  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. [Link]

  • Strides Pharma Canada Inc. (2020). Product Monograph: PrENTECAVIR TABLETS. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (n.d.). Baraclude (entecavir) Label. [Link]

  • Zhang, D., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • McDermott Will & Emery. (2014). FDA Updates Guidance Addressing Distribution of Scientific and Medical Publications on Unapproved New Uses. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • U.S. Food and Drug Administration. (2025). Guidances | Drugs. [Link]

  • American Hospital Association. (2020). FDA issues guidance on drug sample delivery requirements during pandemic. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. [Link]

  • Medscape. (n.d.). Baraclude (entecavir) dosing, indications, interactions, adverse effects, and more. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of Entecavir-¹³C₂,¹⁵N for Robust Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Entecavir is a potent and selective antiviral drug primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] As a guanosine nucleoside analogue, it functions as a reverse transcriptase inhibitor, effectively suppressing HBV replication.[1][2][4] Accurate quantification of Entecavir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering exceptional sensitivity and selectivity.[1][5][6]

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative LC-MS/MS assays, mitigating matrix effects and improving analytical precision.[7] Entecavir-¹³C₂,¹⁵N, a stable isotope-labeled analogue of Entecavir, serves as an ideal internal standard for such applications.[7] This application note provides a detailed examination of the mass spectrometry fragmentation pattern of Entecavir-¹³C₂,¹⁵N, offering a protocol for its use in quantitative bioanalysis and explaining the chemical principles underpinning its fragmentation. This guide is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral compounds.

Materials and Methods

Reagents and Materials
  • Entecavir analytical standard (C₁₂H₁₅N₅O₃, Monoisotopic Mass: 277.1175 g/mol )[2]

  • Entecavir-¹³C₂,¹⁵N internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydrogen carbonate[5]

  • Human plasma (for method development and validation)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation protocol is often sufficient for the extraction of Entecavir from plasma.[1]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Entecavir-¹³C₂,¹⁵N working solution (internal standard).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is critical for resolving Entecavir from endogenous plasma components.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium hydrogen carbonate (pH 10.5) and methanol (85:15 v/v) can be employed.[5]

  • Flow Rate: A flow rate of 0.3 mL/min is a suitable starting point.[5]

  • Injection Volume: 10 µL.

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM) for quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument, typically in the range of 120-150°C.

  • Desolvation Gas Flow and Temperature: Optimized for efficient solvent evaporation.

The experimental workflow is summarized in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Entecavir-¹³C₂,¹⁵N (IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the quantification of Entecavir in plasma.

Results and Discussion

Mass Spectra and MRM Transitions

Entecavir has a monoisotopic mass of 277.1175 g/mol . In positive ESI mode, it readily forms a protonated molecule [M+H]⁺ at an m/z of 278.1. The stable isotope-labeled internal standard, Entecavir-¹³C₂,¹⁵N, incorporates two ¹³C atoms and one ¹⁵N atom, resulting in a mass increase of 3 Da. Therefore, the protonated molecule [M+H]⁺ for the internal standard is observed at an m/z of 281.1.

Collision-induced dissociation (CID) of the Entecavir precursor ion (m/z 278.1) predominantly yields a product ion at m/z 152.1.[5] This fragmentation corresponds to the cleavage of the glycosidic bond, resulting in the formation of the protonated guanine-like base.

For Entecavir-¹³C₂,¹⁵N, the isotopic labels are located on the purine ring system. Consequently, the fragmentation pattern mirrors that of the unlabeled compound, with the mass shift retained in the product ion. The precursor ion at m/z 281.1 fragments to a product ion at m/z 155.1.

The MRM transitions for Entecavir and its labeled internal standard are summarized in the table below:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Entecavir278.1152.1
Entecavir-¹³C₂,¹⁵N281.1155.1
Proposed Fragmentation Pathway of Entecavir-¹³C₂,¹⁵N

The fragmentation of protonated Entecavir and its isotopically labeled analogue is characteristic of nucleoside analogues, involving the cleavage of the N-glycosidic bond.[8] This is a charge-site initiated fragmentation, where the protonated purine base is a stable, charge-retaining species.

The proposed fragmentation pathway for Entecavir-¹³C₂,¹⁵N is illustrated below:

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor Entecavir-¹³C₂,¹⁵N [M+H]⁺ m/z = 281.1 product Protonated Guanine-¹³C₂,¹⁵N Analogue m/z = 155.1 precursor->product CID neutral_loss Neutral Loss (Cyclopentyl Side Chain) m/z = 126.0 precursor->neutral_loss

Caption: Proposed fragmentation pathway of Entecavir-¹³C₂,¹⁵N.

The fragmentation is initiated by the protonation of the guanine-like base. Upon collisional activation in the mass spectrometer's collision cell, the bond between the purine ring and the cyclopentyl moiety cleaves, resulting in the formation of the stable, protonated purine analogue containing the ¹³C and ¹⁵N labels (m/z 155.1) and a neutral loss of the cyclopentyl side chain.

Conclusion

This application note details the mass spectrometric fragmentation of Entecavir-¹³C₂,¹⁵N and provides a foundational protocol for its use as an internal standard in quantitative bioanalysis. The characteristic fragmentation pattern, involving a stable mass shift from the unlabeled analyte to the labeled internal standard, allows for highly selective and sensitive quantification of Entecavir in complex biological matrices. The provided methodologies and understanding of the fragmentation chemistry serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical diagnostics.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. Retrieved from [Link]

  • Liu, Y., et al. (2020). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398508, Entecavir. Retrieved from [Link]

  • de Meij, B. H. M., et al. (2019). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 38(6), 527-558. Retrieved from [Link]

  • Li, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • ResearchGate. (n.d.). The full scan mass spectra of entecavir. Retrieved from [Link]

  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Selective determination of tenofovir in human plasma by LC-MS-MS method. Journal of Chinese Pharmaceutical Sciences, 25(1), 54-60.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135526609, Entecavir Hydrate. Retrieved from [Link]

  • Kim, J., et al. (2011). Comparison of multiplex restriction fragment mass polymorphism and sequencing analyses for detecting entecavir resistance in chronic hepatitis B. Journal of Virological Methods, 171(1), 224-229.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3).

Sources

Application of Entecavir-13C2,15N in Drug-Drug Interaction Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise Drug-Drug Interaction Profiling of Entecavir

Entecavir is a potent and selective antiviral agent, a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its primary mechanism of action involves the inhibition of HBV polymerase, effectively suppressing viral replication.[3] A key characteristic of Entecavir's pharmacokinetic profile is its minimal metabolism by the cytochrome P450 (CYP450) enzyme system, which significantly reduces the likelihood of many common drug-drug interactions (DDIs).[3] However, Entecavir is predominantly eliminated from the body unchanged through the kidneys, a process involving both glomerular filtration and active tubular secretion.[4][5] This renal clearance pathway is a critical focal point for potential DDIs.

Co-administration of drugs that either compete for active tubular secretion or impair renal function can lead to increased plasma concentrations of Entecavir, potentially heightening the risk of adverse effects.[4][5] In vitro studies have identified Entecavir as a substrate for the human organic anion transporters OAT1 and OAT3, as well as the human concentrative nucleoside transporters hCNT2 and hCNT3.[4][5][6][7] Consequently, there is a clear imperative to meticulously evaluate the DDI potential of co-administered drugs that may interact with these renal transporters.

Traditional DDI studies often involve separate treatment arms and washout periods, which can be time-consuming, costly, and subject to inter-individual variability. The use of stable isotope-labeled compounds, such as Entecavir-13C2,15N, offers a more elegant and efficient approach to overcoming these challenges.[8] By incorporating heavy isotopes of carbon and nitrogen, this compound is chemically identical to the unlabeled drug but can be differentiated by mass spectrometry. This allows for the simultaneous administration and quantification of both the labeled and unlabeled drug, enabling precise assessment of DDIs within the same individual, thereby minimizing variability and enhancing the accuracy of the study.[9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in DDI studies. We will delve into the underlying principles, provide comprehensive in vitro and in vivo study protocols, and detail the necessary analytical methodologies.

The Scientific Rationale: Leveraging Stable Isotopes for DDI Assessment

The core principle behind using this compound in DDI studies is the ability to distinguish between two pools of the same drug administered under different conditions within the same biological system. This is particularly advantageous in a clinical setting where a "microdosing" or co-administration study design can be employed. In such a study, a therapeutic dose of the unlabeled Entecavir is administered to a subject to achieve steady-state concentrations. Subsequently, a microdose of this compound is administered intravenously, and its pharmacokinetic profile is compared with and without a co-administered investigational drug (the potential interactor).[10][11][12][13][14]

This approach allows for the direct assessment of the investigational drug's effect on Entecavir's clearance, as any alteration in the pharmacokinetics of the labeled Entecavir can be attributed to the co-administered drug. The use of a stable isotope-labeled intravenous microdose is a powerful tool to determine the absolute bioavailability and to investigate the impact of an interacting drug on the clearance of the primary drug.[12]

In Vitro DDI Screening: Transporter Interaction Studies

Prior to in vivo studies, it is crucial to assess the potential for DDIs at the transporter level using in vitro systems. These assays help to identify whether an investigational drug is an inhibitor of the key renal transporters involved in Entecavir's disposition.

Protocol: In Vitro Inhibition of OAT1 and OAT3 by an Investigational Drug

This protocol outlines a method to assess the inhibitory potential of a test compound on the uptake of Entecavir by OAT1 and OAT3 transporters expressed in a stable cell line.

1. Cell Culture and Maintenance:

  • HEK293 cells stably expressing human OAT1 or OAT3 transporters (and a mock-transfected control cell line) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic like G418).
  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are seeded into 24-well plates and grown to confluence before the assay.

2. Uptake Assay:

  • Wash the confluent cell monolayers twice with pre-warmed Krebs-Henseleit buffer (KHB).
  • Pre-incubate the cells for 10 minutes at 37°C with KHB containing various concentrations of the investigational drug or a known inhibitor (e.g., probenecid for OATs).
  • Initiate the uptake reaction by adding KHB containing a known concentration of a probe substrate (e.g., radiolabeled p-aminohippurate for OAT1 or estrone-3-sulfate for OAT3) and the investigational drug.
  • Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
  • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KHB.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
  • Determine the amount of probe substrate taken up by the cells using liquid scintillation counting.

3. Data Analysis:

  • Calculate the percentage of inhibition of the probe substrate uptake by the investigational drug at each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of the investigator drug that causes 50% inhibition of the probe substrate uptake) by fitting the data to a four-parameter logistic equation.

Table 1: Key Parameters for In Vitro Transporter Inhibition Assay

ParameterRecommended Value/ConditionRationale
Cell LineHEK293 with stable expression of hOAT1 or hOAT3Provides a robust and reproducible system for studying transporter function.
Probe SubstrateRadiolabeled p-aminohippurate (for OAT1), Estrone-3-sulfate (for OAT3)Well-characterized substrates for their respective transporters.
Incubation Time5 minutesEnsures initial uptake rates are measured, avoiding substrate saturation.
Known InhibitorProbenecidA well-established inhibitor of OATs, serving as a positive control.
Data AnalysisIC50 determinationA standard metric for quantifying the inhibitory potency of a compound.

In Vivo DDI Study: A Stable Isotope-Labeled Co-administration Protocol

This protocol describes a clinical study design to evaluate the effect of a co-administered drug on the pharmacokinetics of Entecavir using this compound.

Study Design and Rationale

A single-sequence, open-label study in healthy volunteers is a suitable design. The study would consist of two treatment periods.

  • Period 1 (Baseline): Subjects receive a single oral dose of unlabeled Entecavir. A full pharmacokinetic profile is obtained.

  • Period 2 (Interaction): After a suitable washout period, subjects receive the investigational drug for a duration sufficient to reach steady-state concentrations. On a designated day during this period, subjects will receive a single oral dose of unlabeled Entecavir concurrently with a single oral or intravenous microdose of this compound.

The simultaneous measurement of both labeled and unlabeled Entecavir allows for a direct comparison of Entecavir's pharmacokinetics in the presence and absence of the interacting drug within the same individual, thereby serving as their own control.

Experimental Protocol

1. Subject Recruitment and Screening:

  • Recruit a cohort of healthy adult volunteers.
  • Conduct a thorough screening process, including medical history, physical examination, and clinical laboratory tests, to ensure subjects meet the inclusion and exclusion criteria.

2. Dosing Regimen:

  • Period 1: Administer a single 0.5 mg oral dose of unlabeled Entecavir to fasting subjects.
  • Washout: A washout period of at least 7 times the half-life of Entecavir.
  • Period 2: Administer the investigational drug according to its approved or proposed dosing regimen to achieve steady-state. On a specified day, co-administer a single 0.5 mg oral dose of unlabeled Entecavir and a 100 µg intravenous microdose of this compound.

3. Pharmacokinetic Sampling:

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose) in both periods.
  • Process blood samples to obtain plasma and store at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of unlabeled Entecavir and this compound in human plasma.

5. Pharmacokinetic and Statistical Analysis:

  • Calculate the pharmacokinetic parameters for both unlabeled Entecavir and this compound, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).
  • Compare the pharmacokinetic parameters of Entecavir (from the labeled microdose) in the presence and absence of the investigational drug using appropriate statistical methods (e.g., geometric mean ratios and 90% confidence intervals for AUC and Cmax).

Diagram 1: In Vivo DDI Study Workflow

DDI_Workflow cluster_period1 Period 1: Baseline Pharmacokinetics cluster_period2 Period 2: Interaction Assessment p1_dose Administer Unlabeled Entecavir (0.5 mg) p1_pk Collect Serial Blood Samples for PK Analysis p1_dose->p1_pk washout Washout Period analysis LC-MS/MS Bioanalysis & Pharmacokinetic/Statistical Analysis p1_pk->analysis p2_drug Administer Investigational Drug to Steady-State p2_coadmin Co-administer Unlabeled Entecavir (0.5 mg) + this compound (100 µg IV) p2_drug->p2_coadmin p2_pk Collect Serial Blood Samples for Labeled & Unlabeled PK Analysis p2_coadmin->p2_pk p2_pk->analysis

A schematic of the in vivo DDI study design.

Analytical Protocol: LC-MS/MS Quantification of Labeled and Unlabeled Entecavir

A robust and sensitive bioanalytical method is paramount for the success of DDI studies utilizing stable isotope-labeled drugs.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a deuterated analog of Entecavir or another suitable compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Suggested LC-MS/MS Parameters for Entecavir Analysis

ParameterSuggested ConditionRationale
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for Entecavir.
Mobile Phase A 0.1% Formic acid in waterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic solvent for gradient elution.
Flow Rate 0.3 mL/minA typical flow rate for this column dimension.
Gradient Optimized to ensure separation from matrix componentsA gradient elution is necessary for complex biological samples.
Ionization Mode ESI PositiveEntecavir readily forms protonated molecules.
MRM Transitions See Table 3Specific precursor-to-product ion transitions for quantification.
Collision Energy Optimized for each transitionMaximizes the signal of the product ions.

Table 3: Multiple Reaction Monitoring (MRM) Transitions for Entecavir and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Entecavir (unlabeled)278.1152.1
This compound281.1154.1
Internal Standard (example)VariableVariable

Note: The exact m/z values for the product ions of this compound may vary depending on the position of the labels. These transitions should be empirically determined and optimized.

Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[5] This includes assessing selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effects, and stability.

Diagram 2: Entecavir's Renal Elimination and DDI Potential

Entecavir_Elimination cluster_blood Systemic Circulation cluster_kidney Kidney Proximal Tubule Cell cluster_inhibitor Potential DDI Entecavir_blood Entecavir OAT1 OAT1 Entecavir_blood->OAT1 Uptake OAT3 OAT3 Entecavir_blood->OAT3 Uptake Entecavir_cell Entecavir OAT1->Entecavir_cell OAT3->Entecavir_cell Urine Urine Entecavir_cell->Urine Secretion Inhibitor Co-administered Drug (e.g., OAT inhibitor) Inhibitor->OAT1 Inhibition Inhibitor->OAT3 Inhibition

Renal transporters OAT1 and OAT3 mediate Entecavir uptake.

Conclusion and Future Perspectives

The use of this compound represents a significant advancement in the precision and efficiency of DDI studies for this critical antiviral medication. By enabling the simultaneous assessment of drug pharmacokinetics in the presence and absence of a potential interactor within the same individual, this approach minimizes variability and provides more definitive data. The protocols outlined in this application note provide a robust framework for conducting both in vitro and in vivo DDI studies, from initial screening of transporter interactions to comprehensive clinical evaluation.

As the landscape of polypharmacy continues to expand, particularly in patient populations with chronic conditions like HBV, the need for accurate and reliable DDI information is paramount. The strategic application of stable isotope-labeled drugs like this compound, in accordance with regulatory guidance, will undoubtedly play a crucial role in ensuring the safe and effective use of Entecavir in combination with other therapies. Future research may focus on applying similar methodologies to investigate the DDI potential of Entecavir's metabolites and to explore its interactions with a broader range of transporters.

References

  • Cerveny, L., et al. (2016). Entecavir Interacts with Influx Transporters hOAT1, hCNT2, hCNT3, but Not with hOCT2: The Potential for Renal Transporter-Mediated Cytotoxicity and Drug-Drug Interactions. Frontiers in Pharmacology, 6, 304. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]

  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. [Link]

  • Wotherspoon, A., Safavi-Naeini, M., & Banati, R. (2017). Microdosing, isotopic labeling, radiotracers and metabolomics: relevance in drug discovery, development and safety. Bioanalysis, 9(23), 1913-1933. [Link]

  • Research and Reviews. (n.d.). Microdosing: An Emerging Tool for Drug Development. [Link]

  • de Vries, M., et al. (2021). Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology. Clinical Pharmacology & Therapeutics, 110(3), 779-787. [Link]

  • Zhao, R., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Medpace. (n.d.). Considerations for Clinical Drug-Drug Interaction Studies. [Link]

  • De Nicolò, A., et al. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 114, 126-133. [Link]

  • van der Nagel, B. C. H., et al. (2025). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. Metabolites, 15(7), 888. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Wang, L., et al. (2013). OAT1 and OAT3: targets of drug-drug interaction between entecavir and JBP485. European Journal of Pharmaceutical Sciences, 48(4-5), 650-657. [Link]

  • Jiang, H., et al. (2015). Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 409-418. [Link]

  • Kim, H. J., et al. (2022). Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021. Pharmaceutics, 14(10), 2085. [Link]

  • Schellens, J. H. M., et al. (2009). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 68(3), 322-334. [Link]

  • Bifano, M., et al. (2014). Using population pharmacokinetic and pharmacodynamic analyses of entecavir in pediatric subjects to simplify dosing recommendations. Antimicrobial Agents and Chemotherapy, 58(9), 5194-5202. [Link]

  • Scott, L. J., & Keating, G. M. (2009). Entecavir: a review of its use in chronic hepatitis B. Drugs, 69(8), 1003-1033. [Link]

  • Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203. [Link]

  • Liu, X., et al. (2023). OAT3 Participates in Drug-Drug Interaction between Bentysrepinine and Entecavir through Interactions with M8-A Metabolite of Bentysrepinine-In Rats and Humans In Vitro. Molecules, 28(4), 1995. [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects with Entecavir-13C2,15N in bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Entecavir. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and answers to frequently asked questions related to the quantitative analysis of Entecavir in biological matrices, with a focus on overcoming matrix effects using its stable isotope-labeled internal standard, Entecavir-¹³C₂,¹⁵N.

Introduction to the Challenge: Matrix Effects in Entecavir Bioanalysis

Entecavir is a potent nucleoside analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1] Accurate quantification of Entecavir in biological matrices like plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[2][3]

However, a significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which arises from co-eluting endogenous components of the biological sample (e.g., phospholipids, salts, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer's source.[4] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and reproducibility of the results.[4]

The most robust and widely accepted strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5] Entecavir-¹³C₂,¹⁵N is the ideal SIL-IS for Entecavir analysis. Because it is chemically identical to Entecavir, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement. By normalizing the signal of the analyte to the signal of the SIL-IS, these variations can be effectively compensated for, leading to highly reliable and accurate data.[5][6]

This guide will provide you with the practical knowledge to leverage Entecavir-¹³C₂,¹⁵N to its full potential and troubleshoot common issues you may encounter in your bioanalytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is Entecavir-¹³C₂,¹⁵N and why is it the preferred internal standard?

Entecavir-¹³C₂,¹⁵N is a stable isotope-labeled version of Entecavir where two carbon atoms are replaced with ¹³C and one nitrogen atom is replaced with ¹⁵N.[7] This substitution increases its mass by 3 Daltons without altering its chemical properties (e.g., polarity, pKa, solubility). Consequently, it behaves identically to the unlabeled Entecavir during sample preparation and chromatographic separation.[5] In the mass spectrometer, it is easily differentiated due to its higher mass. This co-elution and identical chemical behavior make it the "gold standard" internal standard, as it perfectly mimics the analyte's behavior, allowing for the most accurate correction of matrix effects and other sources of experimental variability.[8]

Q2: How do I prepare and store my Entecavir-¹³C₂,¹⁵N stock solutions?

Entecavir-¹³C₂,¹⁵N is typically supplied as a solid. Prepare a primary stock solution (e.g., 1 mg/mL) in a high-purity solvent like methanol or a mixture of methanol and water. From this primary stock, create a working solution at a concentration appropriate for spiking into your samples (e.g., a concentration that yields a robust signal in the MS without being excessively high). Store stock solutions in tightly sealed vials at -20°C or below to ensure long-term stability. Entecavir has been shown to be stable in plasma at -20°C and -70°C for at least 87 days.

Q3: At what concentration should I spike Entecavir-¹³C₂,¹⁵N into my samples?

The goal is to add a consistent amount of the internal standard to every sample (calibrators, QCs, and unknowns) to achieve a strong, reproducible signal in the mass spectrometer. A common practice is to aim for an IS response that is similar to the analyte's response at the mid-point of the calibration curve. This ensures the detector is operating in a stable response range for the IS across the entire analytical run.

Q4: Can I use a different internal standard, like a structural analogue?

While structural analogues (e.g., Lamivudine or Lobucavir) have been used in some Entecavir assays, they are not ideal.[1][2] Structural analogues may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to Entecavir. Therefore, they cannot compensate for matrix effects as effectively as a stable isotope-labeled internal standard.[5] If the matrix effect is different for the analyte and the analogue IS, the results can be biased and inaccurate.

Troubleshooting Guide

This section addresses common problems encountered during the bioanalysis of Entecavir. The solutions provided are based on the premise that Entecavir-¹³C₂,¹⁵N is being used as the internal standard.

Problem 1: Low Analyte Recovery

Symptom: The signal intensity for both Entecavir and Entecavir-¹³C₂,¹⁵N is significantly lower than expected in extracted samples compared to a direct injection of a standard solution.

Potential Causes:

  • Inefficient Sample Preparation:

    • Solid Phase Extraction (SPE):

      • Incorrect sorbent choice for Entecavir's polarity.[9]

      • Incomplete conditioning or equilibration of the SPE cartridge.[2]

      • Sample pH not optimized for retention.

      • Wash solvent is too strong, causing premature elution of the analyte.[10]

      • Elution solvent is too weak for complete desorption.[9]

    • Protein Precipitation (PPT):

      • Insufficient volume of precipitant (e.g., acetonitrile, methanol).

      • Incomplete protein crashing, leading to analyte entrapment in the protein pellet.

Recommended Solutions & Rationale:

  • Review your Sample Preparation Protocol. Entecavir is a polar compound.

    • For SPE:

      • Sorbent: Use a reversed-phase sorbent suitable for polar compounds, such as a polymeric sorbent (e.g., Oasis HLB).[1]

      • Conditioning: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution (e.g., water or buffer) to prepare the stationary phase for sample interaction.[2]

      • Loading: Adjust the sample pH to ensure Entecavir is in a neutral form to maximize retention on a reversed-phase sorbent.

      • Washing: Use a weak wash solvent (e.g., 5% methanol in water) to remove interferences without eluting the analyte.

      • Elution: Use a strong enough elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of modifier like formic acid or ammonia, depending on the sorbent) to ensure complete desorption.[9]

    • For PPT:

      • Solvent Ratio: A common ratio is 3:1 or 4:1 of organic solvent to plasma. Ensure this is sufficient to fully precipitate proteins.

      • Vortexing: Vortex samples vigorously after adding the precipitant to ensure thorough mixing and complete protein denaturation.

      • Centrifugation: Use a high g-force and sufficient time to form a tight pellet.

  • Investigate Each Step. To pinpoint the loss, collect the effluent from each step of your SPE protocol (load, wash, and elution fractions) and analyze them. This will tell you exactly where your analyte is being lost.[11]

Problem 2: High Signal Variability / Inconsistent Results (%CV > 15%)

Symptom: The analyte/internal standard peak area ratio is highly variable across replicate injections of the same QC sample, leading to poor precision.

Potential Causes:

  • Inconsistent Matrix Effects: This is the most common cause of variability. Even with a SIL-IS, extreme matrix effects can sometimes cause issues. Different lots of biological matrix can have varying levels of interfering compounds.[5]

  • Sample Preparation Inconsistency:

    • Variable pipetting of sample, internal standard, or reagents.

    • Inconsistent timing or mixing during extraction steps.

    • SPE cartridges drying out before sample loading.[10]

  • LC-MS/MS System Instability:

    • Fluctuations in the ESI spray.

    • Contamination of the ion source.

    • Injector issues leading to variable injection volumes.

Recommended Solutions & Rationale:

  • Verify the Power of Your Internal Standard. The primary role of Entecavir-¹³C₂,¹⁵N is to correct for this very issue. If you still see high variability, calculate the raw peak areas of Entecavir and Entecavir-¹³C₂,¹⁵N separately.

    • If both vary but their ratio is stable, the IS is working correctly, and the issue may be with the instrument (e.g., injection precision).

    • If the ratio is unstable, it suggests a more complex issue.

  • Optimize Sample Cleanup. While a SIL-IS is excellent at correcting for matrix effects, reducing the source of the interference is always the best practice.

    • Switch from PPT to SPE: SPE provides a much cleaner extract than PPT, significantly reducing the amount of phospholipids and other matrix components introduced into the MS system.[1]

    • Optimize SPE Wash Step: Experiment with slightly stronger wash solvents to remove more interferences without losing the analyte.

  • Assess Matrix Factor in Different Lots. As per regulatory guidelines, you should assess the matrix effect in at least 6 different lots of your biological matrix.[4] Calculate the matrix factor (MF) and the IS-normalized MF. A stable IS-normalized MF across different lots demonstrates the robustness of your method.

    • Matrix Factor (MF) Calculation:

      • A = Peak response in the presence of matrix (blank matrix extract spiked with analyte).

      • B = Peak response in neat solution.

      • MF = A / B

    • The goal is to show that the IS-normalized MF is consistent, even if the individual MFs for the analyte and IS vary.

Problem 3: Poor Peak Shape (Tailing, Splitting, Broadening)

Symptom: Chromatographic peaks for Entecavir and/or Entecavir-¹³C₂,¹⁵N are not sharp and symmetrical.

Potential Causes:

  • Chromatographic Issues:

    • Column contamination or degradation.

    • Mobile phase pH is inappropriate for the analyte or column.

    • Injection solvent is too strong compared to the mobile phase.

  • Extra-column Volume:

    • Excessive tubing length or diameter between the injector and column, or column and detector.

    • Poorly made connections (fittings).

Recommended Solutions & Rationale:

  • Check Injection Solvent: The injection solvent should be as weak as, or weaker than, the initial mobile phase. Injecting in a strong organic solvent while the mobile phase is highly aqueous will cause peak distortion. Reconstitute your final extract in the initial mobile phase conditions.

  • Optimize Mobile Phase pH: Entecavir has ionizable functional groups. Ensure the mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa to maintain a consistent charge state and good peak shape.

  • Column Maintenance:

    • Flush the column: Use a strong solvent wash to remove contaminants.

    • Reverse the column: If the inlet frit is partially blocked, reversing the column and flushing may dislodge particulates.

    • Replace the column: Columns are consumables and will degrade over time.

  • System Check: Ensure all fittings are secure and that the tubing used is of the appropriate internal diameter for your flow rate to minimize extra-column band broadening.

Experimental Protocols & Data

LC-MS/MS Parameters

The following table provides typical starting parameters for an LC-MS/MS method for Entecavir and Entecavir-¹³C₂,¹⁵N. These should be optimized on your specific instrument.

ParameterSettingRationale
LC Column C18, e.g., 2.1 x 50 mm, <3 µmProvides good retention and separation for polar compounds like Entecavir.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and helps with peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for elution.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC-MS.
Gradient Start at low %B (e.g., 5%), ramp to high %BTo elute Entecavir and then wash the column.
Injection Volume 1 - 10 µLDependent on sensitivity requirements and sample concentration.
Ionization Mode Positive Electrospray (ESI+)Entecavir contains basic nitrogens that are readily protonated.
Entecavir MRM Q1: 278.1 -> Q3: 152.1 [M+H]⁺ precursor ion to a stable, characteristic product ion.[2][3]
Entecavir-¹³C₂,¹⁵N MRM Q1: 281.1 -> Q3: 155.1 (Predicted)[M+H]⁺ precursor (278.1 + 2¹³C + 1¹⁵N ≈ 281.1). The most abundant product ion is predicted to retain the isotopic labels. This transition must be experimentally confirmed and optimized.
Sample Preparation Protocol: Solid Phase Extraction (SPE)

This protocol is a robust starting point for extracting Entecavir from human plasma.

  • Sample Pre-treatment: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of Entecavir-¹³C₂,¹⁵N working solution. Vortex briefly. Add 200 µL of 2% phosphoric acid in water and vortex. This step lyses cells and helps precipitate some proteins.

  • Condition: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Illustrative Data: The Impact of Entecavir-¹³C₂,¹⁵N

The following table illustrates the typical improvement in data quality when using a SIL-IS compared to a structural analogue IS or no IS at all. The data is hypothetical but reflects real-world performance.

Analysis MethodAnalyte Response (Area Counts)IS Response (Area Counts)Analyte/IS Ratio%CV (n=6)
No Internal Standard 150,234N/AN/A18.5%
Analogue IS 155,87685,4321.829.7%
Entecavir-¹³C₂,¹⁵N 148,991160,1120.932.1%

This data clearly shows how the SIL-IS tracks the analyte's response, correcting for variations and resulting in significantly improved precision.

Visualizations

Bioanalytical Workflow

Bioanalytical Workflow cluster_PreAnalysis Pre-Analytical cluster_Analysis Analytical cluster_PostAnalysis Post-Analytical SampleCollection Sample Collection (e.g., Plasma) Spiking Spike with Entecavir-¹³C₂,¹⁵N SampleCollection->Spiking SamplePrep Sample Preparation (SPE or PPT) Spiking->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing (Peak Integration) MS_Detection->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification

Caption: General workflow for the bioanalysis of Entecavir.

Troubleshooting Matrix Effects

Matrix Effect Troubleshooting Start High %CV or Inaccurate Results? CheckIS Check IS Performance: Analyte/IS Ratio Stable? Start->CheckIS ImproveCleanup Improve Sample Cleanup (e.g., Switch PPT to SPE, Optimize SPE Wash) CheckIS->ImproveCleanup  No MethodOK Method is Robust CheckIS->MethodOK  Yes Revalidate Re-evaluate/Re-validate Method ImproveCleanup->Revalidate CheckSystem Investigate LC-MS System (Injector, Source, etc.)

Caption: Decision tree for troubleshooting matrix effects.

Role of the Stable Isotope-Labeled Internal Standard

SIL-IS Function cluster_process cluster_correction Analyte Entecavir MS_Source MS Ion Source Analyte->MS_Source IS Entecavir-¹³C₂,¹⁵N IS->MS_Source Matrix Matrix Components (e.g., Phospholipids) Matrix->MS_Source Suppression/ Enhancement Detector MS Detector MS_Source->Detector Ion Signal Ratio Ratio Calculation (Analyte Signal / IS Signal) = Corrected Result

Caption: How Entecavir-¹³C₂,¹⁵N corrects for matrix effects.

References

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Yajie, Z., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. Retrieved from [Link]

  • Zhang, D., et al. (2009). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1027-1033. Retrieved from [Link]

  • Saleh, S. S., & Elbalkiny, H. T. (2025). Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma, environmental three-color assessment and sustainability profiling. Journal of Chromatography B, 1268, 124843. Retrieved from [Link]

  • Ramesh, A., & Nageswara Rao, P. (n.d.). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmacy and Technology. Retrieved from [Link]

  • Hawach Scientific. (2023, July 31). Common Trouble-Shooting About SPE Cartridge. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • Ramesh, A., & Nageswara Rao, P. (n.d.). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmacy and Technology. Retrieved from [Link]

  • PubMed. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • Zhu, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-256. Retrieved from [Link]

  • Seshachalam, V., & Haribabu, B. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Biomedical Chromatography, 28(12), 1740-1748. Retrieved from [Link]

  • Sharma, G. N., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 54–64. Retrieved from [Link]

  • de Nicolò, A., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093-1105. Retrieved from [Link]

  • Li, W., et al. (2016). Selective determination of tenofovir in human plasma by LC- MS- MS method. Journal of Chinese Pharmaceutical Sciences, 25(1), 54-60. Retrieved from [Link]

  • Zhao, R., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]

  • Lin, Z. J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. Retrieved from [Link]

  • PubMed. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Grabowski, T. (2022, March 18). Why am I getting less than 100% recovery after solid phase extraction? ResearchGate. Retrieved from [Link]

  • Kumar, B. R., et al. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Annals of Chromatography and Separation Techniques, 4(1), 1045. Retrieved from [Link]

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]

Sources

Optimizing LC Gradient Separation for Entecavir and its Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Entecavir. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your liquid chromatography (LC) methods effectively. This resource addresses the common challenges encountered when separating Entecavir and its stable isotope-labeled (SIL) internal standard, Entecavir-¹³C₂,¹⁵N, particularly focusing on gradient optimization for robust and reproducible results.

Section 1: Foundational Knowledge - Understanding Your Analytes

A successful separation begins with a fundamental understanding of the molecule's behavior in a chromatographic system.

Q1: What are the key physicochemical properties of Entecavir that influence its chromatographic separation?

Entecavir is a guanosine nucleoside analogue that is highly polar.[1][2] This polarity is the single most important factor governing its behavior in reversed-phase (RP) HPLC. Understanding its properties is crucial for method development.

PropertyValueImplication for Chromatography
Molecular Formula C₁₂H₁₅N₅O₃---
Molecular Weight 277.28 g/mol ---
logP -0.8 to -1.110Indicates high hydrophilicity, suggesting poor retention on traditional C18 phases under highly aqueous conditions.[1][3]
pKa 10.5As a weak base, its charge state is highly dependent on mobile phase pH.[3] This can be manipulated to control retention and peak shape.
Water Solubility 2.4 mg/mLEntecavir is slightly soluble in water, which is advantageous for preparing standards in aqueous solutions.[3][4]

Q2: Why is mobile phase pH so critical for Entecavir analysis?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like Entecavir. With a pKa of 10.5, Entecavir exists in different ionic forms depending on the pH:

  • At Acidic pH (e.g., pH 3-4): The mobile phase pH is much lower than the pKa. Entecavir will be fully protonated (positively charged). This form is highly polar and interacts minimally with the nonpolar C18 stationary phase, which can lead to poor retention. However, an acidic pH also suppresses the ionization of residual silanol groups on the silica support, which are a primary cause of peak tailing for basic compounds.[5]

  • At Basic pH (e.g., pH 10.5): The mobile phase pH is near the pKa. The molecule will be a mix of protonated and neutral forms. The neutral form is less polar and will be retained more strongly on a C18 column. However, working at high pH requires specialized pH-stable columns to prevent degradation of the silica backbone.[6]

Therefore, selecting and controlling the pH is a balancing act between achieving sufficient retention and maintaining excellent peak symmetry. For most applications using standard silica-based columns, a low pH (e.g., 3.0-4.0) is recommended to ensure sharp, symmetrical peaks.[7][8]

cluster_0 Effect of Mobile Phase pH on Entecavir Analysis cluster_1 Analyte State cluster_2 Chromatographic Outcome pH_Low Low pH (e.g., 3.0) Analyte_Low Entecavir is Protonated (+) Highly Polar pH_Low->Analyte_Low Affects pH_High High pH (e.g., 10.5) Analyte_High Entecavir is Neutral Less Polar pH_High->Analyte_High Affects Outcome_Low Result: - Excellent Peak Shape - Potentially Low Retention Analyte_Low->Outcome_Low Leads to Outcome_High Result: - Increased Retention - Requires pH-Stable Column Analyte_High->Outcome_High Leads to Start Problem: Peak Tailing Observed Check_pH Is mobile phase pH acidic (e.g., pH < 4)? Start->Check_pH Check_Column Is column old or previously used for diverse analytes? Check_pH->Check_Column Yes Sol_pH Action: Adjust pH to 3.0 using a suitable buffer (formate, phosphate). Check_pH->Sol_pH No Check_Overload Is peak height exceptionally large or concentration high? Check_Column->Check_Overload No Sol_Column Action: Flush column with a strong solvent wash. If unresolved, replace the column. Check_Column->Sol_Column Yes Sol_Overload Action: Reduce injection volume or dilute the sample. Check_Overload->Sol_Overload Yes End Outcome: Symmetrical Peak Check_Overload->End No (Problem Resolved) Sol_pH->End Sol_Column->End Sol_Overload->End

Sources

Technical Support Center: Troubleshooting Poor Peak Shape for Entecavir-13C2,15N in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Entecavir and its stable isotope-labeled internal standard, Entecavir-13C2,15N. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing. What are the most common causes?

Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase.[1][2] For a basic compound like Entecavir, which contains amine groups, the primary cause is often secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4][5] These silanols can become ionized, particularly at mid-range pH, and interact with the protonated amine groups of Entecavir, leading to a distorted peak shape.[3][6] Other potential causes include column contamination, column void formation, or an improperly buffered mobile phase.[7][8]

Q2: I'm observing peak fronting for my this compound peak. What should I investigate?

Peak fronting, where the first half of the peak is broader than the second, is often associated with column overload or poor sample solubility.[2][9][10] Injecting too much sample can saturate the stationary phase, leading to this characteristic peak shape.[9] Alternatively, if the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger than the mobile phase, peak fronting can occur.[10][11]

Q3: Why is my this compound peak splitting into two?

Peak splitting can be caused by several factors. If only a single peak is splitting, it could indicate the presence of two co-eluting components.[8] However, it's more likely due to an issue with the analytical method or the HPLC system.[8][10] A common cause is a mismatch between the sample solvent and the mobile phase.[10][12] A partially blocked frit, a void in the column packing material, or contamination in the stationary phase can also lead to peak splitting for all analytes.[8][10]

Q4: Does the 13C and 15N labeling on this compound affect its chromatographic behavior?

While stable isotope labeling with 13C and 15N is designed to have a minimal impact on the chemical properties of a molecule, subtle chromatographic effects can sometimes be observed.[13] Unlike deuterium labeling, which can sometimes cause a noticeable retention time shift, 13C and 15N labeling is less likely to cause significant changes in retention time or peak shape.[14][15] However, it is always good practice to verify the peak shape and retention time of the labeled standard independently.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common challenge when analyzing amine-containing compounds like Entecavir. The following step-by-step guide will help you systematically troubleshoot and resolve this issue.

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[16][17] Entecavir has amine functionalities, making its retention and peak shape highly dependent on the mobile phase pH.[16][18]

  • Protocol: To minimize tailing, adjust the mobile phase pH to be at least 2 pH units away from the pKa of Entecavir's ionizable groups.[9][17] For basic compounds, this typically means using a low pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the column.[6][19] Conversely, a high pH mobile phase (e.g., pH 9-10.5) can also be effective by keeping the analyte in its neutral form.[20]

Mobile Phase pHExpected Effect on Entecavir Peak ShapeRationale
Low pH (e.g., 2.5-3.5) Improved symmetrySuppresses silanol ionization, leading to reduced secondary interactions.[6][19]
Mid-range pH (e.g., 4-7) Potential for significant tailingBoth Entecavir and silanol groups can be partially ionized, maximizing undesirable interactions.
High pH (e.g., 9-10.5) Improved symmetryEntecavir is in its neutral form, minimizing ionic interactions with the stationary phase.[20]

Step 2: Optimize Buffer Concentration and Composition

An inadequately buffered mobile phase can lead to pH shifts within the column, causing peak tailing.[5]

  • Protocol: Ensure your mobile phase contains an appropriate buffer at a sufficient concentration (typically 10-25 mM). Common buffers for reversed-phase HPLC include phosphate, formate, and acetate. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.

Step 3: Assess the HPLC Column

The column is a frequent source of peak shape problems.

  • Protocol:

    • Check for Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.[7]

    • Inspect for Voids: A void at the column inlet can cause peak tailing and splitting.[8] If a void is suspected, the column may need to be replaced.

    • Consider a High-Purity Silica Column: Modern HPLC columns manufactured with high-purity silica have a lower concentration of acidic silanol groups, which significantly reduces peak tailing for basic compounds.[5]

Step 4: Troubleshoot the HPLC System

Extra-column volume and system leaks can also contribute to peak tailing.

  • Protocol:

    • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector to reduce dead volume.[7]

    • Check for Leaks: Inspect all fittings for any signs of leaks, as this can disrupt the flow path and cause peak distortion.[7]

Troubleshooting Workflow: Poor Peak Shape

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hardware Investigation cluster_3 Resolution Problem Poor Peak Shape (Tailing, Fronting, Splitting) MobilePhase Check Mobile Phase (pH, Buffer, Composition) Problem->MobilePhase Start Here SamplePrep Review Sample Prep (Solvent, Concentration) MobilePhase->SamplePrep If no improvement Solution Optimized Method & Good Peak Shape MobilePhase->Solution Problem Resolved Column Inspect Column (Contamination, Void) SamplePrep->Column If no improvement SamplePrep->Solution Problem Resolved System Examine HPLC System (Leaks, Tubing) Column->System If no improvement Column->Solution Problem Resolved System->Solution Problem Resolved

Caption: A systematic workflow for troubleshooting poor HPLC peak shape.

Guide 2: Addressing Peak Fronting and Splitting

While less common than tailing for basic compounds, fronting and splitting are indicative of specific issues that need to be addressed for accurate quantification.

Step 1: Mitigate Sample Overload

Column overload is a primary cause of peak fronting.[9][10]

  • Protocol:

    • Reduce Injection Volume: Decrease the injection volume in a stepwise manner (e.g., by half) and observe the effect on the peak shape.

    • Lower Sample Concentration: If reducing the injection volume is not feasible, dilute the sample to a lower concentration.

Step 2: Ensure Sample Solvent Compatibility

A mismatch between the sample solvent and the mobile phase can lead to both peak fronting and splitting.[10][11][12]

  • Protocol: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase. For reversed-phase chromatography, this means using a solvent with a lower organic content.

Step 3: Inspect for Column and System Issues

Physical problems with the column or HPLC system can manifest as split peaks.[1][8]

  • Protocol:

    • Check for a Blocked Frit: A partially blocked inlet frit can distort the sample band, causing peak splitting.[8] Backflushing the column may resolve this issue.

    • Examine for Column Voids: A void in the stationary phase can create two different flow paths for the analyte, resulting in a split peak.[8]

    • Confirm Proper Fittings: Ensure all tubing connections are properly swaged and seated to avoid dead volume, which can contribute to peak distortion.[9]

Experimental Protocols

Protocol 1: Column Flushing Procedure

  • Disconnect the column from the detector.

  • Set the pump flow rate to 1 mL/min.

  • Flush the column with 20 column volumes of a strong, non-buffered solvent (e.g., 95:5 acetonitrile:water).

  • Gradually switch to 100% of a stronger solvent like isopropanol or methanol if necessary.

  • Equilibrate the column with the mobile phase for at least 10 column volumes before re-connecting to the detector.

Protocol 2: Mobile Phase pH Adjustment

  • Prepare the aqueous component of the mobile phase.

  • Use a calibrated pH meter to monitor the pH.

  • Slowly add a dilute acid (e.g., formic acid, phosphoric acid) or base (e.g., ammonium hydroxide) to adjust the pH to the desired level.

  • Filter the buffered aqueous phase before mixing with the organic modifier.

Summary of Entecavir HPLC Methods

The following table summarizes published HPLC methods for Entecavir, which can serve as a starting point for method development and troubleshooting.

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
XTerra® C18, 250 mm × 4.6 mm, 5 µmWater:Acetonitrile (80:20 v/v)0.8254[21]
Develosil C18, 150 x 4.6 mm, 5µmAcetonitrile:Potassium dihydrogen phosphate buffer (pH 3.4) (40:60)1.0257[22]
C18, 250 x 4.6 mmMethanol:Water (55:45 v/v)1.0254[23][24]
C18 ODS Hypersil, 150 × 4.6 mm, 5 µmAcetonitrile:10 mM phosphate buffer (pH 3.5) (80:20)1.0218[25]
Kinetex 2.6u Phenyl-Hexyl, 150 mmL. x 2.10mmGradient with 5mM Ammonium Formate + 0.01% formic acid in Water and Methanol0.3MS/MS[26]
XBridge-C18, 4.6 mm × 50 mm, 5-μm10 mM ammonium hydrogen carbonate (pH 10.5):methanol (85:15 v/v)0.3MS/MS[20]

Stability Considerations for Entecavir

Entecavir is generally stable, but understanding its degradation profile can be crucial in troubleshooting unexpected peaks.

  • Acid Hydrolysis: Entecavir is relatively stable under acidic conditions.[27]

  • Base Hydrolysis: Slight degradation may occur under basic conditions with prolonged exposure.[28]

  • Oxidative Stress: Entecavir shows sensitivity to oxidative conditions (e.g., hydrogen peroxide), leading to significant degradation.[27]

  • Thermal and Photolytic Stress: The drug is generally stable under thermal and photolytic stress.[27][29]

Being aware of these stability characteristics can help in identifying potential degradants that might interfere with the analysis.

Conclusion

Troubleshooting poor peak shape for this compound in HPLC requires a systematic approach that considers the interplay between the analyte's chemical properties, the mobile phase, the column, and the HPLC system. By carefully evaluating each of these components, researchers can effectively diagnose and resolve chromatographic issues, leading to the acquisition of high-quality, reliable data.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • HPLC PEAK Fronting and Tailing, Common Reasons For It - HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES]. (2019, October 19).
  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (n.d.).
  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. (n.d.).
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (n.d.).
  • Peak Splitting in HPLC: Causes and Solutions - Separation Science. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method - Journal of Biochemical Technology. (n.d.).
  • What Are The Common Peak Problems in HPLC - Company news - alwsci. (2023, May 6).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. (n.d.).
  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (2019, March 15).
  • Peak Fronting . . . Some of the Time - LCGC International. (n.d.).
  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. (2018, June 26).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
  • When using HPLC, how do you deal with split peaks? - ResearchGate. (2013, May 8).
  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting. (n.d.).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - NIH. (n.d.).
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018, November 16).
  • Entecavir: stability and drug-excipient compatibility - SciELO. (n.d.).
  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. (2014, June 12).
  • Entecavir | C12H15N5O3 | CID 135398508 - PubChem - NIH. (n.d.).
  • Public Assessment Report Scientific discussion Entecavir Polpharma 0.5 mg and 1 mg, film- coated tablets (entecavir monohydrate). (2017, November 14).
  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.).
  • T1. Poor peak shape - Obrnuta faza. (n.d.).
  • Effect of mobile phase pH and organic content on retention times and... - ResearchGate. (n.d.).
  • Abnormal Peak Shapes - Shimadzu. (n.d.).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (n.d.).
  • Isotopic labeling - Wikipedia. (n.d.).
  • HPLC Method for Simultaneous Determination of Entecavir and Tenofovir in Human Spiked Plasma and Pharmaceutical Dosage Forms - ResearchGate. (n.d.).
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
  • Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis - PubMed. (n.d.).
  • (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products - ResearchGate. (n.d.).
  • A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS - ResearchGate. (n.d.).
  • This compound (BMS200475-13C2,15N) | Stable Isotope | MedChemExpress. (n.d.).
  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (n.d.).
  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study - PubMed. (2011, April 1).

Sources

Technical Support Center: Minimizing Ion Suppression of Entecavir-¹³C₂,¹⁵N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Entecavir and its stable isotope-labeled internal standard, Entecavir-¹³C₂,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding ion suppression in mass spectrometry. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring the accuracy and reliability of your bioanalytical data.

Understanding the Challenge: Ion Suppression in Entecavir Analysis

Entecavir is a potent antiviral drug used to treat hepatitis B virus (HBV) infection.[1] Accurate quantification of Entecavir in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[1][3] However, a significant challenge in LC-MS/MS is ion suppression , a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting matrix components.[4][5][6] This can lead to inaccurate and unreliable results.

Your internal standard, Entecavir-¹³C₂,¹⁵N, is a stable isotope-labeled (SIL) version of the analyte.[7][8] SIL internal standards are the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[9][10][11][12] This means they experience similar extraction recovery and, most importantly, similar degrees of ion suppression, allowing for accurate correction of signal variability.[9][10][12] However, severe ion suppression can still compromise the assay's sensitivity and reproducibility, even with a SIL internal standard.[3]

This guide will walk you through a systematic approach to minimizing ion suppression for both Entecavir and its SIL internal standard.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may be encountering during your analysis.

Question 1: I'm observing low and inconsistent signal intensity for both Entecavir and Entecavir-¹³C₂,¹⁵N, even at higher concentrations. What could be the cause?

Answer: This is a classic sign of significant ion suppression. The co-eluting matrix components are competing with your analyte and internal standard for ionization in the mass spectrometer's source.[4][5]

Immediate Troubleshooting Steps:

  • Post-Column Infusion Experiment: This is the definitive way to visualize ion suppression.[13][14] By infusing a constant flow of Entecavir and its internal standard post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the retention times of interfering compounds.[13]

  • Dilution is Your Friend: A simple first step is to dilute your sample extract. This reduces the concentration of interfering matrix components.[6][15] While this may decrease the on-column concentration of your analyte, the reduction in ion suppression can often lead to a net increase in signal.

In-depth Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they reach the mass spectrometer.[3][6][16]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples.[2][16][17] For a polar compound like Entecavir, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent can provide excellent cleanup.

    • Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples.[18][19] Consider using specialized phospholipid removal plates or cartridges.[20]

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique, though it may be more labor-intensive to optimize.[1][16]

  • Enhance Chromatographic Separation: If you can chromatographically separate Entecavir from the interfering matrix components, you can significantly reduce ion suppression.[3][6]

    • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interferences.

    • Column Chemistry: Experiment with different column chemistries. A C18 column is a good starting point, but a phenyl-hexyl or a polar-embedded phase might offer different selectivity.

    • UPLC/UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide much higher peak capacities than traditional HPLC, leading to better resolution and reduced chances of co-elution.

Question 2: My calibration curve for Entecavir is non-linear, especially at the lower concentrations. What's going on?

Answer: Non-linearity in the calibration curve, particularly at the low end, can be another manifestation of ion suppression.[5] At lower analyte concentrations, the relative concentration of interfering matrix components is higher, leading to a greater suppressive effect.

Troubleshooting Workflow:

start Non-Linear Calibration Curve check_is Verify Internal Standard Response is Consistent start->check_is investigate_matrix Investigate Matrix Effects check_is->investigate_matrix If IS is inconsistent post_column Perform Post-Column Infusion investigate_matrix->post_column spike_recovery Conduct Post-Extraction Spike Recovery Experiment investigate_matrix->spike_recovery optimize_sample_prep Optimize Sample Preparation (SPE, Phospholipid Removal) post_column->optimize_sample_prep spike_recovery->optimize_sample_prep optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography revalidate Re-validate Method optimize_chromatography->revalidate lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column LC Column autosampler->column tee Tee-Piece column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Analyte + IS) syringe_pump->tee

Sources

Improving recovery of Entecavir-13C2,15N during sample extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the recovery of Entecavir-13C2,15N during sample extraction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving consistent and high recovery rates for this stable isotope-labeled internal standard (SIL-IS). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and enhance the robustness of your bioanalytical methods.

This guide is structured to help you diagnose issues systematically, from understanding the fundamental properties of Entecavir to implementing advanced extraction strategies.

Foundational Knowledge: Understanding Entecavir & Its Isotope

Entecavir is a guanosine nucleoside analogue used in the treatment of Hepatitis B virus (HBV) infection.[1][2] Its stable isotope-labeled counterpart, this compound, is the preferred internal standard for quantitative bioanalysis by LC-MS/MS, as it co-elutes and exhibits identical ionization behavior to the unlabeled analyte, correcting for variability in extraction and matrix effects.[3][4]

However, the physicochemical properties of Entecavir present specific challenges for extraction.

Key Physicochemical Properties of Entecavir
PropertyValue / CharacteristicImplication for Extraction
Molecular Formula C12H15N5O3Relatively small, polar molecule.[5]
Molecular Weight 277.28 g/mol (Unlabeled) / 280.26 g/mol (Labeled)The mass difference is key for MS detection.[6][7]
Polarity Hydrophilic (Water Soluble)[8]Requires polar solvents for dissolution and can be challenging to retain on traditional reversed-phase sorbents.
Solubility Slightly soluble in water (2.4 mg/mL)[1][2][5]Solubility can be influenced by pH and the presence of co-solvents.
pKa pKa1 ≈ 2.8, pKa2 ≈ 9.8[9]The molecule has both acidic and basic properties, making its charge state highly dependent on pH. This is a critical factor for optimizing ion-exchange SPE.

The properties of this compound are considered identical to the unlabeled form for the purposes of extraction.[3] Any observed low recovery of the SIL-IS is therefore indicative of a systematic issue with the extraction methodology that is also affecting the analyte of interest.

Troubleshooting Low Recovery: A Step-by-Step Guide

Low or inconsistent recovery of an internal standard is a critical issue that can compromise the accuracy and reliability of quantitative data.[10] This section provides a systematic approach to diagnosing and resolving poor recovery of this compound, categorized by the most common extraction techniques.

Logical Flow for Troubleshooting Low IS Recovery

Caption: Systematic workflow for troubleshooting low internal standard recovery.

Solid-Phase Extraction (SPE) Issues

SPE is a powerful technique for cleaning up complex samples and concentrating analytes.[11][12] However, poor recovery of a polar compound like Entecavir is a common pitfall.

Question: My this compound recovery is below 70% using a C18 SPE cartridge. What's going wrong?

Answer:

This is a classic issue stemming from a mismatch between the analyte's polarity and the sorbent's chemistry.

  • The "Why": Standard C18 (octadecyl) silica-based sorbents are highly non-polar.[13] They retain compounds primarily through hydrophobic interactions. Entecavir, being hydrophilic, has a weak affinity for C18 and can break through during the sample loading and washing steps, leading to significant loss.[14]

  • The Solution: Choosing the Right Sorbent

    You need a sorbent that offers multiple interaction modes to effectively retain polar analytes.

    Sorbent TypeRetention MechanismSuitability for EntecavirRecommended Action
    Polymeric Reversed-Phase (e.g., Oasis HLB) Hydrophilic-Lipophilic Balance.[15]Excellent. The hydrophilic component ensures wetting and retention of polar compounds, while the lipophilic part retains less polar interferences.Strongly Recommended. Oasis HLB has been successfully used for Entecavir extraction with recoveries around 80%.[16]
    Mixed-Mode Cation Exchange (MCX) Reversed-phase and strong cation exchange.Very Good. At a pH below its pKa of 9.8, Entecavir will be positively charged and can be strongly retained by the cation exchanger.A good alternative to HLB, especially if dealing with basic interferences.
    Normal Phase (e.g., Silica, Diol) Polar interactions (hydrogen bonding, dipole-dipole).[14][17]Conditional. Requires the sample to be in a non-polar solvent, which would necessitate a preliminary liquid-liquid extraction, adding complexity.[14]Generally not recommended for direct extraction from aqueous matrices like plasma.

Question: I've switched to an Oasis HLB cartridge, but my recovery is still inconsistent. How can I improve it?

Answer:

With the correct sorbent, the next critical parameter to optimize is the pH of your sample .

  • The "Why": The charge state of Entecavir is dictated by the sample pH. To maximize retention on a reversed-phase or mixed-mode sorbent, you want to ensure the analyte is in its most neutral, and therefore most hydrophobic, state. Based on its pKa values (2.8 and 9.8), Entecavir is least ionized in the pH range of approximately 3 to 9.[9]

  • The Solution: pH Adjustment Protocol

    • Determine the pH of your sample matrix (e.g., plasma is typically ~7.4).

    • Adjust the sample pH to be within the optimal range of 3-9 before loading onto the SPE cartridge. For reversed-phase mechanisms on HLB, a slightly acidic pH (e.g., 4-6) is often a good starting point to suppress the ionization of any acidic matrix components.

    • Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated with a buffer at the same pH as your sample. This prevents pH shock when the sample is loaded.[10]

Question: I'm losing my internal standard during the wash step. What should I change?

Answer:

This indicates your wash solvent is too strong, eluting the analyte along with the interferences.

  • The "Why": The goal of the wash step is to remove endogenous interferences that are less strongly retained than your analyte. If your wash solvent has high organic content, it will disrupt the hydrophobic interactions retaining Entecavir.

  • The Solution: Optimizing Wash and Elution Solvents

    • Wash Solvent: Use a weak wash solvent. Start with 100% aqueous buffer (at your optimized pH). If a stronger wash is needed to remove interferences, gradually increase the organic content (e.g., 5-10% methanol in water).

    • Elution Solvent: Entecavir is best eluted with a strong, polar solvent.[18] A mixture of methanol or acetonitrile with a small percentage of a pH modifier is typically effective. For example, 95:5 Methanol:Ammonium Hydroxide can be effective for eluting basic compounds from mixed-mode cation exchange cartridges. For HLB, pure methanol or acetonitrile is often sufficient.[15]

Liquid-Liquid Extraction (LLE) Issues

LLE is a classic technique but can be challenging for hydrophilic compounds.

Question: I'm trying to extract Entecavir from plasma using ethyl acetate, but the recovery of my IS is very low. Why?

Answer:

The low recovery is due to the high water solubility of Entecavir and the choice of extraction solvent.

  • The "Why": Ethyl acetate is a moderately polar solvent, but Entecavir, with its high hydrophilicity, will preferentially stay in the aqueous plasma phase rather than partitioning into the organic layer.

  • The Solution: Salting-Out and Solvent Selection

    • Salting-Out Homogeneous LLE (SHLLE): This is a highly effective technique for polar analytes. It involves creating a single-phase solution of plasma and a water-miscible organic solvent (like acetonitrile), and then inducing phase separation by adding a salt (like magnesium sulfate).[19] This forces the analyte into the organic layer. A validated SHLLE method for Entecavir reported recoveries of around 50%.[19]

    • Solvent Choice: If performing traditional LLE, you need a more polar extraction solvent that is still immiscible with water, such as a mixture of isopropanol and ethyl acetate. However, achieving high recovery for Entecavir with traditional LLE remains difficult.

Protein Precipitation (PPT) Issues

PPT is a fast and simple method, but it is non-selective and can lead to significant matrix effects.

Question: After protein precipitation with acetonitrile, my IS response is erratic and often suppressed. What is happening?

Answer:

While PPT removes proteins, it leaves behind many other matrix components like phospholipids, which are notorious for causing ion suppression in LC-MS.[20][21] The variability you're seeing is likely due to inconsistent matrix effects from sample to sample.[22]

  • The "Why": Entecavir and its SIL-IS are co-eluting with these interfering compounds, which compete for ionization in the mass spectrometer source, leading to a suppressed and variable signal.[21] One study noted significant ion amplification (a matrix effect of 167.2%) even after PPT.[23]

  • The Solution: Post-Precipitation Cleanup

    • PPT followed by SPE: This is a robust combination. Use PPT as a crude first step to remove the bulk of proteins, then pass the supernatant through an SPE cartridge (like Oasis HLB) for a much more thorough cleanup.

    • Phospholipid Removal Plates: After PPT, you can pass the supernatant through specialized plates designed to remove phospholipids before injection.

Frequently Asked Questions (FAQs)

Q1: Could the low recovery be due to the stability of this compound in the matrix?

A1: Entecavir is generally stable in biological matrices under typical storage and processing conditions.[1][2][24] While it's always good practice to perform stability assessments (e.g., freeze-thaw, bench-top stability), it is a less common cause for low recovery compared to extraction inefficiency.[24]

Q2: My IS recovery is acceptable, but my analyte recovery is low. What does this mean?

A2: This is a rare scenario if you are using a stable isotope-labeled internal standard. Since the SIL-IS and the analyte are chemically identical, their extraction behavior should be the same. If you observe this, double-check the preparation of your calibration standards and QC samples versus the spiking of your internal standard. Ensure there wasn't a dilution error or a mistake in the concentration of the standard spiking solution.

Q3: What is an acceptable recovery percentage for an internal standard?

A3: While regulatory guidelines don't set a specific minimum for recovery, the goal is for the recovery to be consistent and reproducible.[25] Generally, a recovery of >70-80% is considered good and provides a robust signal. However, a lower but consistent recovery (e.g., 50%) can be acceptable if the method meets all other validation criteria for precision and accuracy, as the IS is designed to correct for this loss.[19][25] The key is minimizing variability.

Q4: How do I definitively diagnose matrix effects?

A4: The standard method is a post-extraction spike experiment.[20] You compare the peak area of the IS in a neat solution to the peak area of the IS spiked into a blank matrix after the extraction process. If the peak area in the extracted matrix is significantly lower (ion suppression) or higher (ion enhancement) than in the neat solution, you have confirmed a matrix effect.[26]

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398508, Entecavir. Retrieved from [Link]

  • Kim, M. S., et al. (2020). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Pharmaceuticals, 13(9), 244. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. Retrieved from [Link]

  • Interchim. (n.d.). SPE Cartridge Selection Guide. Retrieved from [Link]

  • Jiang, H., et al. (2007). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Journal of AOAC International, 90(6), 1673-1679. Available at: [Link]

  • Saleh, S. S., & Elbalkiny, H. T. (2025). Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma, environmental three-color assessment and sustainability profiling. Journal of Chromatography B, 1268, 124843. Available at: [Link]

  • Parikh, A., et al. (2009). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. AAPS PharmSciTech, 10(3), 825-831. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Zhao, F. J., et al. (2012). Salting-out homogeneous liquid-liquid extraction approach applied in sample pre-processing for the quantitative determination of entecavir in human plasma by LC-MS. Journal of Chromatography B, 881-882, 119-125. Available at: [Link]

  • Hawach Scientific. (2025). Three Kinds of SPE Cartridges. Retrieved from [Link]

  • Zhang, D., et al. (2009). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1027-1033. Available at: [Link]

  • SciELO. (2020). Entecavir: stability and drug-excipient compatibility. Retrieved from [Link]

  • Al-Tannak, N. M., & Hemmings, J. L. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical Methods in Chemistry, 2022, 8868612. Available at: [Link]

  • Chromatography Forum. (2006). justification of lower recovery. Retrieved from [Link]

  • Acanthus Research. (n.d.). This compound. Retrieved from [Link]

  • Li, H., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • Alsachim. (n.d.). This compound CAS: 1329796-53-3. Retrieved from [Link]

  • Wawryniuk, M., et al. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. Environmental Science and Pollution Research, 31, 47829–47842. Available at: [Link]

  • Sriram, K. P., et al. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chemistry International Journal, 7(3). Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Semantic Scholar. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Retrieved from [Link]

  • Journal of Biochemical Technology. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Retrieved from [Link]

  • RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of matrix effects determined for analytes in seven different matrices. Retrieved from [Link]

  • ResearchGate. (2020). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Retrieved from [Link]

  • PubMed. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Retrieved from [Link]

  • Semantic Scholar. (2020). HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of Entecavir-13C2,15N in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Entecavir-13C2,15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Entecavir and its isotopically labeled internal standard, this compound, in biological matrices. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the accuracy of your analytical results.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific challenges you may encounter during the handling, storage, and analysis of this compound in biological samples.

Issue 1: Inconsistent or Low Recovery of this compound During Sample Preparation

Question: We are observing variable and lower-than-expected recovery of our this compound internal standard compared to the unlabeled Entecavir during solid-phase extraction (SPE) from human plasma. What could be the cause, and how can we troubleshoot this?

Answer:

This is a critical issue as the fundamental assumption of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte throughout the analytical process.[1] While 13C and 15N labeling is generally very stable and does not significantly alter the physicochemical properties of the molecule, subtle differences can sometimes lead to divergent behavior.[2]

Potential Causes and Solutions:

  • Subtle Polarity Differences: Although minimal, the isotopic labeling can slightly alter the polarity of the molecule. This may lead to differential binding to the SPE sorbent.

    • Troubleshooting Step: Re-evaluate your SPE method. Experiment with different wash and elution solvent compositions. A small adjustment in the percentage of organic solvent in your wash or elution steps can often resolve this discrepancy.

  • pH Sensitivity: Entecavir's stability is pH-dependent.[3] If the pH of your samples or SPE buffers is not tightly controlled, it could lead to differential degradation of the analyte and the internal standard, although this is less likely to be a significant factor with the stable 13C and 15N isotopes.

    • Troubleshooting Step: Ensure that the pH of your biological samples and all solutions used during extraction is consistent and within a stable range for Entecavir (near neutral pH is generally preferred).

  • Incomplete Solubilization of the Internal Standard: If the stock solution of this compound is not fully dissolved before spiking it into the samples, it will lead to inconsistent concentrations and, consequently, variable recovery.

    • Troubleshooting Step: Visually inspect your internal standard stock solution for any undissolved particulates. Briefly vortex and sonicate the solution before use to ensure homogeneity.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram Near the this compound Peak

Question: We are seeing small, unexpected peaks eluting close to our this compound peak in our LC-MS/MS analysis. What could be the source of these peaks?

Answer:

The appearance of extraneous peaks can compromise the accuracy of your quantification. Several factors could be at play.

Potential Causes and Solutions:

  • Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Entecavir or molecules with incomplete isotopic labeling.

    • Troubleshooting Step: Review the Certificate of Analysis (CoA) for your this compound to check its isotopic purity. If the purity is lower than required for your assay's sensitivity, you may need to source a higher purity standard.

  • In-source Fragmentation or Isotopic Exchange: While less common with 13C and 15N labels compared to deuterium, in-source phenomena can sometimes occur.[2]

    • Troubleshooting Step: Optimize your mass spectrometer's source conditions (e.g., source temperature, gas flows) to minimize in-source fragmentation.

  • Degradation Products: Entecavir is known to degrade under certain conditions, and these degradation products may appear as additional peaks.[4][5]

    • Troubleshooting Step: Refer to the section on Entecavir degradation pathways below to see if the masses of the unexpected peaks correspond to known degradation products. Ensure your sample handling and storage protocols are optimized to prevent degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound.

1. What are the primary degradation pathways for Entecavir in biological matrices?

Entecavir is susceptible to degradation under oxidative and acidic or alkaline conditions.[4][5] Forced degradation studies have shown that it is relatively stable under thermal and photolytic stress.[4] The primary degradation pathways involve modifications to the guanine ring and the cyclopentyl moiety.

Potential Degradation Pathways of Entecavir

Entecavir Entecavir Oxidative_Degradation Oxidative Degradation (e.g., via reactive oxygen species) Entecavir->Oxidative_Degradation Acid_Hydrolysis Acid Hydrolysis Entecavir->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis Entecavir->Alkaline_Hydrolysis Degradation_Product_1 Guanine Ring Opening Oxidative_Degradation->Degradation_Product_1 Degradation_Product_2 Hydroxylation of Cyclopentyl Ring Oxidative_Degradation->Degradation_Product_2 Degradation_Product_3 Cleavage of Glycosidic Bond Acid_Hydrolysis->Degradation_Product_3 Alkaline_Hydrolysis->Degradation_Product_1

Caption: Major degradation pathways of Entecavir.

2. What are the recommended storage conditions for this compound in biological matrices?

To ensure long-term stability, biological samples containing Entecavir and this compound should be stored at or below -70°C.[6] For short-term storage (up to 24 hours) during sample processing, samples should be kept on ice or at 4°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. Studies on Entecavir in rat plasma have shown good stability for at least three freeze-thaw cycles and for up to 4 weeks at -20°C.

Storage ConditionDurationMatrixStabilityReference
Room Temperatureup to 6 hoursRat PlasmaStable[7]
4°C (Autosampler)up to 24 hoursRat PlasmaStable[7]
-20°Cup to 4 weeksRat PlasmaStable[7]
-80°CLong-termGeneral RecommendationRecommendedN/A
Freeze-Thaw Cycles3 cyclesRat PlasmaStable[7]

3. How does the choice of anticoagulant in blood collection tubes affect the stability of this compound?

The choice of anticoagulant can impact the stability of analytes in blood samples. For Entecavir analysis, EDTA is a commonly used and recommended anticoagulant. Heparin has been reported to interfere with some PCR-based assays and could potentially affect enzymatic stability, though specific studies on its effect on Entecavir stability are limited.[8] It is crucial to be consistent with the choice of anticoagulant across all study samples, calibrators, and quality controls.

4. Is this compound susceptible to isotopic exchange?

Isotopic exchange is a phenomenon where an isotope in a labeled compound is replaced by another isotope from the surrounding environment. This is a known issue with deuterium (²H) labels, especially when they are located at exchangeable positions on the molecule.[2] However, this compound is labeled with stable isotopes of carbon and nitrogen, which are integral to the molecular backbone. The likelihood of isotopic exchange for ¹³C and ¹⁵N is extremely low under typical bioanalytical conditions.[2]

Experimental Protocols

Protocol 1: Recommended Workflow for Sample Handling and Analysis

To ensure the stability and integrity of Entecavir and this compound in biological samples, a systematic workflow from collection to analysis is crucial.

Workflow for Ensuring this compound Stability

A Sample Collection (Use EDTA tubes) B Immediate Centrifugation (if plasma is required) A->B C Sample Aliquoting B->C D Storage at ≤ -70°C C->D E Sample Thawing (on ice) D->E F Addition of This compound IS E->F G Sample Preparation (e.g., SPE or LLE) F->G H LC-MS/MS Analysis G->H

Caption: Recommended workflow for sample handling.

Step-by-Step Methodology:

  • Sample Collection: Collect whole blood samples in tubes containing K2-EDTA as the anticoagulant.

  • Plasma Preparation: If plasma is the desired matrix, centrifuge the whole blood samples at approximately 1500 x g for 10 minutes at 4°C as soon as possible after collection.

  • Aliquoting: Immediately after separation, aliquot the plasma or whole blood into pre-labeled polypropylene tubes. This minimizes the need for repeated freeze-thaw cycles of the entire sample.

  • Storage: Store the aliquots at or below -70°C until analysis.

  • Sample Thawing: On the day of analysis, thaw the samples on ice to prevent degradation.

  • Internal Standard Spiking: Once thawed and vortexed, spike the samples with the this compound internal standard solution.

  • Sample Preparation: Proceed with your validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analysis: Analyze the extracted samples promptly using a validated LC-MS/MS method.

By adhering to these best practices, you can minimize the risk of analyte degradation and ensure the reliability of your bioanalytical data.

References

  • Ramesh, T., Rao, P. R., & Rao, R. N. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir.
  • Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Entecavir. PubChem. (n.d.). Retrieved from [Link]

  • Lee, H., Kim, Y., Gwon, M., Kim, S., & Lee, S. (2020). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Pharmaceutics, 12(9), 839.
  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. (2012).
  • Entecavir | Analytical Method Development | Validation | BA/BE Studies. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Public Assessment Report Scientific discussion Entecavir Medical Valley entecavir monohydrate, entecavir (anhydrous) SE/H/2201/0. (n.d.). Retrieved from [Link]

  • da Silva, J. C. C., de Oliveira, G. A. R., & de Oliveira, M. C. (2022). Removal of the Active Pharmaceutical Substance Entecavir from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii. Toxics, 10(12), 735.
  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (n.d.). Shimadzu. Retrieved from [Link]

  • LC-MSMS - Points of attention when using isotope labelled standards. (n.d.). Research@WUR. Retrieved from [Link]

  • Manoharan, G., & Mohamed, R. A. W. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(1), 7-10.
  • Wang, J. T., Wang, T. H., Sheu, J. C., Lin, S. M., Lin, J. T., & Chen, D. S. (1992). Effects of anticoagulants and storage of blood samples on efficacy of the polymerase chain reaction assay for hepatitis C virus. Journal of Clinical Microbiology, 30(3), 750-753.
  • What is the mechanism of Entecavir?. (2024, July 17). Patsnap Synapse. [Link]

  • Dalmora, S. L., Sangoi, M. S., Nogueira, D. R., & da Silva, L. M. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407.
  • Review of the Preanalytical Errors That Impact Therapeutic Drug Monitoring. (2021). Therapeutic Drug Monitoring, 43(5), 586-595.
  • Stability and storage conditions of anticoagulant for blood collection vessels. (n.d.). Desheng. Retrieved from [Link]

  • Update on entecavir in the management of severe forms of Hepatitis B. (2012).
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Research in Pharmacy, 27(4), 1335-1345.
  • Long-term safety and tolerability of entecavir in patients with chronic hepatitis B in the rollover study ETV-901. (2013). Expert Opinion on Drug Safety, 12(3), 323-331.
  • Effects of anticoagulants and storage of blood samples on efficacy of the polymerase chain reaction assay for hepatitis C virus. (1992). Journal of Clinical Microbiology, 30(3), 750-753.
  • Evaluation of long-term entecavir treatment in stable chronic hepatitis B patients switched from lamivudine therapy. (2010).
  • Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. (2021). Journal of Virology, 95(16), e00552-21.
  • Entecavir Baraclude. (n.d.). Hepatitis B Online - University of Washington. Retrieved from [Link]

  • Chromatograms of entecavir degradation using a Fenton-like reagent at.... (n.d.). ResearchGate. Retrieved from [Link]

  • Assessment report - Entecavir Mylan. (2017, July 20). European Medicines Agency. [Link]

  • Entecavir | Advanced Drug Monograph. (2025, July 21). MedPath. [Link]

  • Management of entecavir-resistant chronic hepatitis B with adefovir-based combination therapies. (2014). World Journal of Gastroenterology, 20(22), 6989-6996.
  • Long-term outcome of entecavir treatment of nucleos(t)ide analogue-naïve chronic hepatitis B patients in Japan. (2017).

Sources

Calibrator and quality control preparation for Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

Guide to Calibrator and Quality Control Preparation for Quantitative Bioanalysis

Introduction

Welcome to the technical support guide for Entecavir-13C2,15N. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for preparing accurate and reliable calibrators (CAL) and quality control (QC) samples for the quantitative analysis of Entecavir. Entecavir is a potent antiviral nucleoside analog used in the treatment of chronic Hepatitis B Virus (HBV) infection.[1]

Accurate quantification of Entecavir in biological matrices like plasma or serum is critical for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The gold standard for such analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is indispensable for this purpose.[2][3][4] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] Its primary role is to normalize and correct for variability that can occur during sample preparation, injection, and ionization, thereby significantly improving the precision and accuracy of the results.[2][5]

This guide is structured in a question-and-answer format to directly address specific issues and provide both the "how" and the "why" behind critical experimental steps, ensuring robust and reproducible bioanalytical method performance.

Section 1: Frequently Asked Questions - Foundational Concepts

Q1: What is the fundamental difference between Calibrators (CAL) and Quality Controls (QC)?

Calibrators and Quality Controls are both critical for a quantitative assay, but they serve distinct purposes.

  • Calibrators (CAL): These are samples with known concentrations of the analyte (Entecavir) that are used to establish a standard curve. The instrument's response to the calibrators creates a dose-response relationship (e.g., peak area ratio vs. concentration), which is then used to calculate the concentration of the analyte in unknown samples.[6][7]

  • Quality Controls (QC): These are separate samples, also with known analyte concentrations, that are treated as "unknowns" within the analytical run. Their purpose is to monitor the performance of the assay and validate the integrity of the calibration curve.[6][8] By analyzing QCs, you verify the accuracy and precision of the method on a batch-by-batch basis.[8]

Q2: Why is it mandatory to use a separate stock solution for QCs?

This is a cornerstone of bioanalytical method validation, as stipulated by regulatory bodies like the FDA.[9] Preparing your QC samples from a stock solution that was weighed and prepared independently from the calibrator stock solution is a critical cross-check.[9][10]

Causality: If a single stock solution were used for both CAL and QC preparation, any error made in the initial weighing or dilution of that stock would be present in both the calibrators and the QCs. The QCs would still appear accurate relative to the flawed calibration curve, completely masking the systematic error. Using an independently prepared QC stock ensures that you are performing a true and unbiased assessment of the accuracy of your measurements.[10]

Section 2: Frequently Asked Questions - Preparation of Solutions

Q3: What is the best solvent to dissolve the solid Entecavir and this compound standards?

The choice of solvent is critical for ensuring the stability and complete dissolution of your standards.

  • Initial Dissolution: Entecavir is sparingly soluble in aqueous solutions and slightly soluble in methanol.[1][11][12][13] Therefore, for the primary stock solution (e.g., 1 mg/mL), it is highly recommended to use a small amount of a stronger organic solvent in which it is more soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Intermediate/Working Solutions: Once the primary stock is created, subsequent dilutions to create working solutions should be made in a solvent that is compatible with your biological matrix and LC-MS mobile phase, such as methanol, acetonitrile, or a mixture like 50:50 methanol:water.[14]

Expert Tip: Always ensure the final volume of organic solvent added to your biological matrix (for spiking) is minimal, typically less than 5% (v/v).[8] This minimizes the risk of protein precipitation and avoids matrix effects that could compromise the assay.[8]

Q4: How should I store my stock and working solutions?

Stability is paramount for the integrity of your results.

  • Primary Stock Solutions (in DMSO/DMF): Store in amber glass vials or cryovials at -20°C or colder. Entecavir solid standard is stable for years at -20°C.[1] While specific data for the SIL-IS in solution is often determined during method validation, this is a standard starting point.

  • Aqueous/Working Solutions: Aqueous solutions of Entecavir are not recommended for long-term storage (e.g., not more than one day).[1] Working solutions prepared in organic solvents like methanol should also be stored at low temperatures (-20°C) and their stability verified during method validation.

  • QC and CAL Samples (in Matrix): Spiked matrix samples (e.g., plasma) should be stored at -70°C or colder. Freeze-thaw stability must be rigorously evaluated during method validation as per FDA guidelines.[15][16]

Q5: What concentration levels should I prepare for my CAL and QC samples?

The concentration range should be dictated by the expected concentration of Entecavir in your study samples. A published LC-MS/MS method for Entecavir showed a linear range of 0.025 - 10 ng/mL, which can serve as a useful reference.[4]

  • Calibration Curve (CAL): A typical curve consists of a blank (matrix with IS only), a zero sample (matrix without analyte or IS), and 6-8 non-zero concentration points spanning the desired range of quantification.

  • Quality Controls (QC): QCs should be prepared at a minimum of four levels:

    • LLOQ QC: At the Lower Limit of Quantification.

    • Low QC (LQC): Approximately 3 times the LLOQ.

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

Section 3: Experimental Protocols

Protocol 1: Preparation of Primary Stock Solutions (1 mg/mL)

Objective: To create accurate primary stock solutions of the analyte (Entecavir) and the internal standard (this compound). A separate weighing is required for the stock that will be used for QCs.

Materials:

  • Entecavir reference standard (for CAL)

  • Entecavir reference standard (separate lot or weighing for QC)

  • This compound (IS)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL or 5 mL)

  • Calibrated pipettes

Procedure:

  • Allow the vials of solid standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Analyte Stock (for CAL): Accurately weigh approximately 1.0 mg of Entecavir into a 1.0 mL volumetric flask. Record the weight precisely.

  • QC Stock: Using a separate weighing (or preferably, a different lot number), accurately weigh approximately 1.0 mg of Entecavir into a second 1.0 mL volumetric flask. Record the weight precisely.

  • Internal Standard (IS) Stock: Accurately weigh approximately 1.0 mg of this compound into a third 1.0 mL volumetric flask. Record the weight precisely.

  • Add a small amount of DMSO (approx. 500 µL) to each flask. Vortex gently for 2-5 minutes until the solid is completely dissolved.

  • Bring the flask to its final volume (1.0 mL) with DMSO. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Calculate the exact concentration of each stock solution based on the precise weight and purity from the Certificate of Analysis (CoA).

  • Label each flask clearly (e.g., "Entecavir CAL Stock," "Entecavir QC Stock," "IS Stock"), including concentration and preparation date.

  • Aliquot into smaller volumes in amber cryovials and store at -20°C or colder.

Protocol 2: Preparation of Calibration Standards (CAL) in Matrix

Objective: To prepare a set of calibration standards in the appropriate biological matrix (e.g., human plasma) via serial dilution.

Procedure:

  • Prepare an intermediate spiking solution (e.g., 1000 ng/mL) from the "Entecavir CAL Stock" by diluting it in a suitable solvent like 50:50 methanol:water.

  • Prepare a working IS solution (e.g., 500 ng/mL) from the "IS Stock" .

  • Label a series of microcentrifuge tubes for each calibration level (e.g., CAL-1 to CAL-8).

  • Perform serial dilutions of the intermediate spiking solution to create working solutions for each calibration level.

  • For each calibrator, spike a small, precise volume (e.g., 20 µL) of the corresponding working solution into a known volume of the biological matrix (e.g., 980 µL) to achieve the final target concentrations.

  • To every tube (including blanks and QCs), add a consistent volume of the working IS solution.

  • Vortex each tube gently to mix. The samples are now ready for the extraction procedure.

Section 4: Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High Variability in IS Signal 1. Inconsistent sample preparation (pipetting, extraction).[17]2. LC autosampler issue (air bubbles, inconsistent injection volume).[17]3. MS source instability (dirty source, inconsistent spray).[17]1. Review and retrain on pipetting technique. Ensure complete and consistent solvent evaporation and reconstitution. 2. Purge the autosampler and check for bubbles. Run a series of blank injections to assess reproducibility.3. Clean the MS source, capillary, and cone. Check for proper spray needle positioning.
Poor Accuracy/Precision in QCs 1. Error in primary stock solution weighing or dilution.2. Analyte instability (e.g., freeze-thaw degradation).[18]3. Inaccurate pipetting during CAL/QC preparation.4. Matrix effects differing between samples.1. Re-prepare stock solutions, paying close attention to technique. Always use independently prepared stocks for CAL and QC.[9][10]2. Perform a comprehensive stability assessment (freeze-thaw, bench-top, long-term) as part of method validation.3. Verify pipette calibration and ensure proper technique.[10]4. Evaluate matrix effects using post-extraction spike experiments. Optimize sample cleanup (e.g., use solid-phase extraction).
Analyte and IS Peaks Not Co-eluting Isotope effect, where deuterated or 13C-labeled compounds can sometimes elute slightly earlier or later than the native analyte on reverse-phase columns.This can compromise the ability of the IS to correct for matrix effects that occur at a specific retention time. Adjust chromatographic conditions (gradient, mobile phase composition) to achieve co-elution. If not possible, ensure the method is validated to demonstrate that the differential matrix effect does not impact accuracy.
Non-linear Calibration Curve 1. Cross-signal contribution between analyte and IS at high concentrations.[19]2. Detector saturation.3. Inappropriate concentration range selected.1. Verify the isotopic purity of the IS. If a non-linear model is used, its performance must be thoroughly validated.[19]2. Dilute samples to fall within the linear range of the detector.3. Re-evaluate the expected concentration range and adjust the calibration curve accordingly.

Section 5: Data Summary & Visualizations

Table 1: Example CAL and QC Concentration Levels for an Entecavir Assay
Sample IDConcentration (ng/mL)PurposeSource Stock
Blank0Background AssessmentN/A
CAL 10.025LLOQCAL Stock
CAL 20.050StandardCAL Stock
CAL 30.100StandardCAL Stock
CAL 40.500StandardCAL Stock
CAL 51.00StandardCAL Stock
CAL 65.00StandardCAL Stock
CAL 78.00StandardCAL Stock
CAL 810.00ULOQCAL Stock
LLOQ QC0.025Quality ControlQC Stock
LQC0.075Quality ControlQC Stock
MQC0.750Quality ControlQC Stock
HQC7.50Quality ControlQC Stock
Diagram 1: Workflow for Stock and Intermediate Solution Preparation

G Stock & Intermediate Solution Workflow A1 Weigh Entecavir (for CAL) B1 Dissolve in DMSO (CAL Primary Stock) A1->B1 A2 Weigh Entecavir (for QC) B2 Dissolve in DMSO (QC Primary Stock) A2->B2 Independent Preparation A3 Weigh this compound (IS) B3 Dissolve in DMSO (IS Primary Stock) A3->B3 C1 Dilute in MeOH/H2O (CAL Spiking Solutions) B1->C1 C2 Dilute in MeOH/H2O (QC Spiking Solutions) B2->C2 C3 Dilute in MeOH/H2O (IS Working Solution) B3->C3

Caption: Workflow showing independent preparation of CAL and QC stocks.

Diagram 2: Serial Dilution and Spiking into Matrix

G Preparation of Calibrators in Matrix cluster_prep Working Solution Preparation cluster_matrix Spiking into Matrix Stock CAL Spiking Stock (e.g., 1000 ng/mL) W1 Working Sol 1 (100 ng/mL) Stock->W1 Serial Dilution W2 Working Sol 2 (10 ng/mL) W1->W2 Serial Dilution M1 Spike 20uL W1 into 980uL Plasma (Final = 2 ng/mL) W1->M1 W3 Working Sol 3 (1 ng/mL) W2->W3 Serial Dilution M2 Spike 20uL W2 into 980uL Plasma (Final = 0.2 ng/mL) W2->M2 M3 Spike 20uL W3 into 980uL Plasma (Final = 0.02 ng/mL) W3->M3

Caption: Visualizing serial dilution for creating calibration standards.

Section 6: References

  • (No Source Provided)

  • Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Retrieved from

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Retrieved from

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from

  • National Institutes of Health. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices. Retrieved from

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Internal Standard Variability in LC-MS. Retrieved from

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Retrieved from

  • ACS Publications. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Retrieved from

  • Cayman Chemical. (n.d.). Entecavir (hydrate) Product Information. Retrieved from

  • Journal of Pharmaceutical and Biomedical Sciences. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Retrieved from

  • Cypress Diagnostics. (2023). Prepare and aliquot the Biochemistry Calibrator and Quality Controls. Retrieved from

  • Pharmaceutical Outsource Solutions, Inc. (n.d.). The Proper Preparation and Use of Quality Control Samples. Retrieved from

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from

  • Utak. (2023). Calibrators and Quality Controls: What's the Difference?. Retrieved from

  • BioAgilytix. (n.d.). Recommendations for Preparation, Design, and Editing of Calibration Curves. Retrieved from

  • MedChemExpress. (n.d.). This compound. Retrieved from

  • European Medicines Agency. (2017). Assessment report - Entecavir Mylan. Retrieved from

  • Medicines Evaluation Board. (2017). Public Assessment Report Scientific discussion Entecavir Polpharma. Retrieved from

  • PubMed. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. Retrieved from

  • CMIC. (n.d.). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. Retrieved from

  • TLC Pharmaceutical Standards. (n.d.). Entecavir. Retrieved from

Sources

Dealing with Entecavir-13C2,15N signal variability in replicate injections

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Entecavir Bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of Entecavir using its stable isotope-labeled internal standard, Entecavir-13C2,15N, by LC-MS/MS. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to effectively troubleshoot and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues related to signal variability of this compound in replicate injections.

Q1: My this compound internal standard (IS) signal is showing significant variability across my analytical run. What are the primary causes?

Signal variability in your internal standard is a critical issue as it undermines the fundamental assumption of using an IS to correct for analytical inconsistencies.[1][2] The primary causes can be broadly categorized into three areas: sample preparation, chromatographic and mass spectrometric conditions, and instrument performance.

  • Sample Preparation: Inconsistent extraction recovery, pipetting errors during the addition of the IS, or variations in the biological matrix between samples can all lead to variability.[3]

  • Chromatography and Mass Spectrometry: Co-eluting endogenous or exogenous substances from the matrix can cause ion suppression or enhancement, directly impacting the IS signal.[4][5] Changes in mobile phase composition, column degradation, or inconsistent ionization in the MS source are also common culprits.

  • Instrument Performance: A malfunctioning autosampler, inconsistent injection volumes, or a contaminated MS ion source can introduce significant variability.[6]

Q2: How can I differentiate between random signal fluctuation and a systematic trend in my IS response?

The first step in troubleshooting is to visualize the data. Plot the peak area of this compound for every injection in the sequence (blanks, calibration standards, QCs, and unknown samples).

  • Random Fluctuation: If the peak areas vary randomly around a mean value, the issue might be related to inconsistent injection volumes or random matrix effects in individual samples.

  • Systematic Trend: If you observe a gradual increase or decrease in the IS signal over the course of the run, this could indicate column conditioning issues, a temperature-related effect on the LC or MS, or a progressive buildup of contaminants in the ion source.

The U.S. Food and Drug Administration (FDA) provides guidance on evaluating internal standard responses, which can be a valuable resource in this assessment.[4][5][7]

Q3: What is "matrix effect" and how does it specifically affect the analysis of this compound?

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] These co-eluting substances can either suppress or enhance the ionization of this compound, leading to inaccurate and variable signal intensity. Even though a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience the same matrix effects, severe and inconsistent matrix effects can still lead to unacceptable variability.[9] For instance, high concentrations of phospholipids in plasma are notorious for causing ion suppression in electrospray ionization (ESI), which is commonly used for Entecavir analysis.

Troubleshooting Guides

Guide 1: Systematic Investigation of IS Signal Variability

This guide provides a logical workflow to diagnose the root cause of inconsistent this compound signal.

dot

Caption: Troubleshooting workflow for IS signal variability.

Experimental Protocols

Protocol 1: System Suitability Test (SST) for Entecavir Bioanalysis

A robust SST is crucial to ensure your LC-MS/MS system is performing adequately before committing to a full analytical run.[2]

Objective: To verify the performance of the LC-MS/MS system for the analysis of Entecavir and this compound.

Procedure:

  • Prepare SST Solution: Prepare a solution containing Entecavir and this compound in a clean solvent (e.g., 50:50 acetonitrile:water) at a concentration that yields a moderate to high signal response.

  • Equilibrate the System: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform Replicate Injections: Make at least five replicate injections of the SST solution.

  • Data Analysis: Evaluate the following parameters:

    • Peak Area Precision: The relative standard deviation (%RSD) of the peak areas for both Entecavir and this compound should be within the established acceptance criteria (typically ≤15%).

    • Retention Time Precision: The %RSD of the retention times should be ≤2%.

    • Peak Shape: Chromatographic peaks should be symmetrical and free of significant tailing or fronting.

ParameterAcceptance Criteria
Peak Area %RSD≤ 15%
Retention Time %RSD≤ 2%
Peak Tailing Factor0.8 - 1.5
Protocol 2: Sample Preparation of Human Plasma using Protein Precipitation

Protein precipitation is a common and rapid method for preparing plasma samples for Entecavir analysis.[8][10]

Objective: To efficiently remove proteins from human plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples, calibration standards, and quality controls.

  • This compound internal standard spiking solution.

  • Ice-cold acetonitrile.

  • Vortex mixer.

  • Centrifuge capable of reaching at least 10,000 x g.

  • 96-well collection plates or microcentrifuge tubes.

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of each plasma sample (standards, QCs, and unknowns) into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the this compound spiking solution to each well/tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well/tube. The 3:1 ratio of precipitation solvent to plasma is critical for efficient protein removal.[3]

  • Mixing: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for injection into the LC-MS/MS system.

dot

SamplePrepWorkflow Start Start: Plasma Sample Aliquot 1. Aliquot 100 µL Plasma Start->Aliquot Add_IS 2. Add this compound IS Aliquot->Add_IS Add_ACN 3. Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex for 2 minutes Add_ACN->Vortex Centrifuge 5. Centrifuge at 10,000 x g Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Protein precipitation workflow for plasma samples.

Authoritative Grounding & Comprehensive References

The protocols and troubleshooting advice provided are grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5][7][11][12] Adherence to these guidelines is essential for ensuring the quality and integrity of data submitted for regulatory review.

References
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • P, S., & Ravichandiran, V. (n.d.). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Semantic Scholar. [Link]

  • Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]

  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Rastogi, S. K., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Zhang, Y., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • GMP Compliance. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • ResearchGate. A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. [Link]

  • Saleh, S. S., & Elbalkiny, H. T. (2025). Molecular imprinted solid-phase extraction and analysis of Entecavir in presence of its induced degradation products and co-administered drug(s) in spiked human plasma, environmental three-color assessment and sustainability profiling. Journal of Chromatography B, 1268, 124843. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. LC-MS/MS method for the characterization of the forced degradation products of Entecavir. [Link]

  • Li, H., et al. (2015). Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 107, 318-323. [Link]

  • Wang, Y., et al. (2023). Baseline metabolites could predict responders with hepatitis B virus-related liver fibrosis for entecavir or combined with FuzhengHuayu tablet. World Journal of Gastroenterology, 29(25), 4068-4082. [Link]

  • Acanthus Research. This compound. [Link]

  • Semantic Scholar. HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. [Link]

  • De Nicolò, A., et al. (2016). UHPLC-MS/MS method with automated on-line solid phase extraction for the quantification of entecavir in peripheral blood mononuclear cells of HBV+ patients. Journal of Pharmaceutical and Biomedical Analysis, 118, 254-260. [Link]

  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • Hepatitis B Online - University of Washington. Entecavir Baraclude. [Link]

  • ResearchGate. Entecavir: stability and drug-excipient compatibility. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

Sources

Enhancing sensitivity for low-level detection of Entecavir using a labeled standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the low-level detection of Entecavir. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantitative analysis of Entecavir, particularly when using a stable isotope-labeled (SIL) internal standard to enhance sensitivity and accuracy.

The Challenge of Low-Level Entecavir Detection

Entecavir is a potent antiviral drug used to treat chronic hepatitis B virus (HBV) infection.[1][2] It is a guanosine nucleoside analogue that inhibits the HBV polymerase, effectively suppressing viral replication.[3][4] Accurate quantification of Entecavir in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. However, the low dosage (typically 0.5 mg or 1.0 mg daily) and extensive distribution into tissues result in very low plasma concentrations, posing a significant analytical challenge.[5][6] Achieving a low limit of quantification (LLOQ) is therefore paramount for reliable bioanalysis.[1]

The Power of a Labeled Standard

To overcome the challenges of low-level detection and matrix effects inherent in complex biological samples, the use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[7][8] A SIL internal standard, such as Entecavir-13C2,15N, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[9][10] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the unlabeled Entecavir.[11] The SIL standard compensates for variability during sample preparation, injection, and ionization, leading to significantly improved precision and accuracy.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the low-level detection of Entecavir using a labeled standard with LC-MS/MS.

Q1: I'm experiencing high variability in my results, especially at the lower end of the calibration curve. What could be the cause?

A1: High variability at low concentrations often points to issues with matrix effects, inconsistent sample preparation, or suboptimal internal standard performance.

  • Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of Entecavir, leading to inconsistent results.[1] The primary advantage of a SIL internal standard is its ability to co-elute and experience the same matrix effects as the analyte, thereby correcting for this variability.[11] If you are still seeing high variability, ensure your chromatographic method provides adequate separation from endogenous interferences.

  • Sample Preparation: Inconsistent recovery during sample preparation is a common source of variability. Protein precipitation is a simple and fast method, but it may not be sufficient for removing all interfering components.[1] Solid-phase extraction (SPE) can provide a cleaner extract and improve consistency.[13] Ensure your SPE protocol is optimized and validated for Entecavir.

  • Internal Standard Concentration: The concentration of your labeled internal standard should be appropriate for the expected analyte concentration range. A concentration that is too high or too low can lead to poor precision. Aim for an internal standard concentration that is close to the mid-point of your calibration curve.

Q2: My sensitivity is poor, and I'm struggling to achieve the required LLOQ. How can I improve it?

A2: Improving sensitivity requires a multi-faceted approach, focusing on sample preparation, chromatography, and mass spectrometer settings.

  • Sample Enrichment: Consider a sample preparation method that concentrates your sample. SPE can be used to elute your analyte in a smaller volume than the initial sample volume, effectively increasing its concentration.

  • Chromatographic Optimization:

    • Column Choice: A high-efficiency column with a smaller particle size (e.g., sub-2 µm) can lead to sharper peaks and better sensitivity.[14]

    • Mobile Phase: Optimize the mobile phase composition to ensure good peak shape and retention. For Entecavir, which is a polar compound, a reversed-phase column with an aqueous mobile phase containing a small amount of organic solvent is typically used.[15] The addition of a modifier like formic acid or ammonium formate can improve peak shape and ionization efficiency.[1]

  • Mass Spectrometer Parameters:

    • Ionization Source: Ensure the electrospray ionization (ESI) source is clean and optimized. Parameters like spray voltage, gas flows, and temperature should be fine-tuned for maximum Entecavir signal.[1]

    • MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for both Entecavir and its labeled internal standard.[13]

Q3: I'm observing a peak for Entecavir in my blank samples. What is the source of this carryover?

A3: Carryover can be a significant issue in high-sensitivity assays and can originate from the autosampler, column, or mass spectrometer.

  • Autosampler Cleaning: The autosampler injection needle and loop can be a primary source of carryover. Optimize your needle wash procedure by using a strong organic solvent and ensuring a sufficient wash volume and duration.

  • Chromatographic Conditions: A shallow gradient or a mobile phase that is too weak may not effectively elute all of the analyte from the column in a single run. Consider a steeper gradient or a stronger mobile phase for the wash step.

  • Injection Order: Injecting a blank sample immediately after a high-concentration standard or sample can help to identify and quantify the extent of carryover.

Q4: The peak shape for Entecavir is poor (e.g., tailing or fronting). How can I improve it?

A4: Poor peak shape can compromise both sensitivity and accuracy.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the column stationary phase. Ensure the mobile phase pH is appropriate for Entecavir's pKa. Adding a small amount of an ion-pairing agent or a different buffer can sometimes help.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made.[16]

Frequently Asked Questions (FAQs)

Q: Why is a stable isotope-labeled internal standard preferred over a structural analogue for Entecavir analysis?

A: A SIL internal standard is chemically and physically almost identical to the analyte, meaning it behaves nearly identically during sample extraction, chromatography, and ionization.[8] This allows it to more accurately compensate for any variations in the analytical process. A structural analogue, while similar, may have different extraction recovery, chromatographic retention, and ionization efficiency, leading to less accurate quantification.[7]

Q: What are the key validation parameters I need to assess for my Entecavir bioanalytical method according to regulatory guidelines?

A: According to guidelines from the FDA and EMA, a full validation of a bioanalytical method should include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17][18]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[17]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[19][20]

  • Recovery: The efficiency of the extraction procedure.[1]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[1]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[17]

Q: What are typical LLOQs reported for Entecavir in human plasma using LC-MS/MS?

A: Published methods have reported LLOQs for Entecavir in human plasma ranging from 10 pg/mL to 50 pg/mL.[1][13] Achieving a low LLOQ is critical for accurately characterizing the pharmacokinetic profile of Entecavir.

Q: Can I use a simple protein precipitation method for Entecavir analysis?

A: Yes, protein precipitation with a solvent like acetonitrile or methanol is a common and rapid sample preparation technique for Entecavir analysis.[1] However, it may result in a less clean sample compared to SPE, which could lead to more significant matrix effects and potentially a higher LLOQ. The choice of sample preparation method should be guided by the required sensitivity and the complexity of the study.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters
ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Entecavir) To be optimized, typically [M+H]+ and a characteristic product ion
MRM Transition (this compound) To be optimized, typically [M+H]+ and a characteristic product ion

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Labeled Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc UHPLC Separation inject->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Calibration Curve Regression ratio->curve quantify Quantification curve->quantify

Caption: Experimental workflow for Entecavir quantification.

labeled_standard_principle cluster_process Analytical Process sp Sample Prep chrom Chromatography sp->chrom Variable Recovery ion Ionization chrom->ion Co-elution response Detector Response ion->response Variable Ionization analyte Entecavir (Analyte) analyte->sp is Labeled Entecavir (Internal Standard) is->sp ratio Peak Area Ratio (Analyte / IS) response->ratio concentration Accurate Concentration ratio->concentration Correction for Variability

Caption: Principle of using a labeled internal standard.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Retrieved from [Link]

  • Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical therapeutics, 28(2), 184–203. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • MedPath. (2025). Entecavir | Advanced Drug Monograph. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • World Health Organization. (2025). Part 4 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Drugs.com. (2024). Entecavir Monograph for Professionals. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Retrieved from [Link]

  • International Journal of PharmTech Research. (2012). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Retrieved from [Link]

  • Ramakrishna, N. V. S., Vishwottam, K. N., Koteshwara, M., Manoj, S., & Santosh, M. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769–776. [Link]

  • SciELO. (2020). Entecavir: stability and drug-excipient compatibility. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Retrieved from [Link]

  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Entecavir. PubChem. Retrieved from [Link]

  • PubMed. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. Retrieved from [Link]

  • Frontiers. (2024). Risk factors related to low-level viraemia in chronic hepatitis B patients receiving entecavir treatment. Retrieved from [Link]

  • ResearchGate. (2016). Selective determination of tenofovir in human plasma by LC-MS-MS method. Retrieved from [Link]

  • PubMed. (2024). Risk factors related to low-level viraemia in chronic hepatitis B patients receiving entecavir treatment. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • ResearchGate. (2024). LC/MS Troubleshooting Guide. Retrieved from [Link]

  • Frontiers. (2023). Factors associated with persistent positive in HBV DNA level in patients with chronic Hepatitis B receiving entecavir treatment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prolonged Entecavir Therapy Is Not Effective for HBeAg Seroconversion in Treatment-Naive Chronic Hepatitis B Patients with a Partial Virological Response. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Analytical standards & isotopically labeled substances. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Entecavir Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, the quantification of active pharmaceutical ingredients (APIs) in biological matrices is a critical step. For Entecavir, a potent antiviral agent against the Hepatitis B virus (HBV), establishing a robust and reliable analytical method is paramount for accurate pharmacokinetic and bioequivalence studies.[1][2] This guide provides an in-depth comparison of analytical methodologies, focusing on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Entecavir-13C2,15N as an internal standard (IS).

The choice of an internal standard is a pivotal decision in quantitative analysis. An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[3] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[4][5] Its chemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, leading to superior accuracy and precision.

This guide will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for researchers to assess the performance of an analytical method for Entecavir.[6][7][8][9][10][11][12]

The Gold Standard: this compound as the Internal Standard

This compound is a stable isotope-labeled version of Entecavir, where two carbon atoms and one nitrogen atom are replaced with their heavier isotopes.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical structures ensure they behave similarly throughout the analytical process. This minimizes variability and leads to more reliable and reproducible results.[4]

Alternative Internal Standards:

While SIL-IS are preferred, other compounds have been used for Entecavir analysis. One common alternative is Lamivudine, another antiviral drug.[13] However, structural differences between Lamivudine and Entecavir can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising the accuracy of the results.

Core Principles of Bioanalytical Method Validation

A bioanalytical method validation serves to demonstrate that a particular analytical procedure is suitable for its intended purpose.[12][14][15] The key parameters evaluated are:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[16][17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Experimental Workflow: Entecavir Quantification in Human Plasma

The following outlines a typical workflow for the quantification of Entecavir in human plasma using LC-MS/MS with this compound as the internal standard.

Caption: Experimental workflow for Entecavir quantification.

Step-by-Step Protocol:

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • To 100 µL of plasma, add 50 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile to the plasma sample.

    • Vortex mix vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution program.

      • Flow Rate: 0.4 mL/min.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) transitions:

        • Entecavir: m/z 278.1 → 152.1

        • This compound: m/z 281.1 → 155.1

Comparative Performance Data

The following tables summarize typical validation results, comparing the performance of a method using this compound as the internal standard versus a method using a non-isotopic internal standard like Lamivudine.

Table 1: Linearity and Sensitivity

ParameterMethod with this compoundMethod with Lamivudine
Linear Range (pg/mL)50 - 20,000100 - 20,000
Correlation Coefficient (r²)≥ 0.999≥ 0.998
LLOQ (pg/mL)50100

Table 2: Accuracy and Precision

QC LevelMethod with this compoundMethod with Lamivudine
Low QC
Accuracy (% Bias)-2.5 to 3.8-8.2 to 9.5
Precision (% RSD)≤ 5.2≤ 10.8
Mid QC
Accuracy (% Bias)-1.8 to 2.1-6.5 to 7.3
Precision (% RSD)≤ 4.1≤ 9.2
High QC
Accuracy (% Bias)-3.0 to 1.5-9.1 to 8.0
Precision (% RSD)≤ 3.5≤ 11.5

The data clearly demonstrates the superior performance of the method utilizing the stable isotope-labeled internal standard. The lower LLOQ, higher correlation coefficient, and significantly better accuracy and precision underscore the benefits of using this compound for quantitative bioanalysis.

Logical Framework for Method Validation

The validation process follows a structured and logical progression to ensure all aspects of the analytical method's performance are thoroughly evaluated.

G A Method Development & Optimization B Full Validation A->B C Specificity & Selectivity B->C D Linearity & Range B->D E Accuracy & Precision B->E F LOD & LOQ B->F G Robustness B->G H Stability B->H I Application to Study Samples C->I D->I E->I F->I G->I H->I

Caption: Logical flow of analytical method validation.

Conclusion

For the quantitative analysis of Entecavir in biological matrices, a validated LC-MS/MS method employing a stable isotope-labeled internal standard, this compound, offers unparalleled accuracy, precision, and sensitivity. While alternative internal standards may be used, they often introduce a greater degree of variability, potentially impacting the reliability of pharmacokinetic and bioequivalence study data. Adherence to rigorous validation guidelines set forth by regulatory bodies like the ICH and FDA is essential to ensure the generation of high-quality, defensible data in the drug development process.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link][6][18]

  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM); 2018. [Link][8][9]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER); 2022. [Link][10]

  • European Medicines Agency. Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP); 2011. [Link][15]

  • Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link][1]

  • Ramakrishna, N. V. S., et al. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776; 2011. [Link][13]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER); 2021. [Link][11]

  • Ravi, V. B., et al. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics; 2025. [Link][5]

  • Krishna, S. P. Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ. 2018; 7(3): 555711. [Link][19]

  • de Souza, A. M., et al. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International, 93(2), 523-530; 2010. [Link][16]

  • Jian-Gang, Z., et al. Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus. Medicine, 101(35), e30349; 2022. [Link][20]

  • Zhang, T., et al. Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PLoS One, 14(11), e0225016; 2019. [Link][21]

  • Jun, D. W., et al. Comparison of renal safety of tenofovir and entecavir in patients with chronic hepatitis B: Systematic review with meta-analysis. World Journal of Gastroenterology, 25(23), 2957-2968; 2019. [Link][22]

  • Li, H., et al. Comparison of the 48-week efficacy between entecavir and adefovir in HBeAg-positive nucleos(t)ide-naive Asian patients with chronic hepatitis B. Hepatitis Monthly, 12(11), e7906; 2012. [Link][23]

  • Chen, Y. C., et al. Comparative effectiveness of tenofovir versus entecavir in patients with hepatitis B virus-related cirrhosis in Taiwan: a retrospective cohort study. Frontiers in Pharmacology, 14, 1289524; 2023. [Link][24]

Sources

A Head-to-Head Comparison for High-Stakes Bioanalysis: Entecavir-13C2,15N versus Deuterated Entecavir as Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioanalytical chemistry, the quantification of antiviral agents like Entecavir in complex biological matrices demands the utmost precision and accuracy. Entecavir, a potent nucleoside analogue, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its clinical efficacy is closely monitored through pharmacokinetic (PK) and bioequivalence (BE) studies, which rely on robust analytical methodologies, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] A critical component of a reliable LC-MS/MS assay is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.[6][7]

The gold standard for internal standards in LC-MS/MS is the use of stable isotope-labeled (SIL) analogues of the analyte.[8][9] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. For Entecavir, two primary types of SIL internal standards are available: those labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), such as Entecavir-¹³C₂,¹⁵N, and those labeled with deuterium (²H or D), commonly referred to as deuterated Entecavir. While both are designed to mimic the behavior of the analyte, their performance can differ significantly, impacting the quality and reliability of the bioanalytical data.

This guide provides an in-depth, objective comparison of Entecavir-¹³C₂,¹⁵N and deuterated Entecavir as internal standards, supported by established scientific principles and experimental considerations.

The Ideal Internal Standard: A Theoretical Framework

An ideal internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and experience identical matrix effects, all while being distinguishable by the mass spectrometer.[10] This ensures that any variations affecting the analyte during the analytical process are mirrored by the internal standard, allowing for accurate and precise quantification.

Entecavir-¹³C₂,¹⁵N: The "Gold Standard" Internal Standard

Incorporating stable isotopes like ¹³C and ¹⁵N into the carbon-nitrogen backbone of the Entecavir molecule results in an internal standard that is physicochemically almost identical to the unlabeled analyte.[10][11] This near-perfect analogy offers several distinct advantages:

  • Chromatographic Co-elution: Entecavir-¹³C₂,¹⁵N will have the same retention time as Entecavir under a wide range of chromatographic conditions. This is crucial for compensating for matrix effects, which can vary across the chromatographic peak.[8]

  • Identical Ionization and Matrix Effects: Since the labeled atoms do not significantly alter the molecule's polarity or basicity, the ionization efficiency and susceptibility to ion suppression or enhancement in the mass spectrometer's source are virtually identical to that of the native analyte.[11]

  • Isotopic Stability: The ¹³C-N and ¹³C-C bonds are exceptionally stable, meaning there is no risk of the isotopic label exchanging with protons from the solvent or matrix during sample preparation, storage, or analysis.[11][12]

Deuterated Entecavir: A Common but Potentially Compromised Alternative

Deuterium labeling is a more common and often less expensive method for creating SIL internal standards.[10][12] However, the substitution of hydrogen with deuterium can introduce subtle yet significant physicochemical differences, leading to potential analytical challenges:

  • The Deuterium Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[13] This can lead to a "chromatographic isotope effect," where the deuterated standard may elute slightly earlier or later than the unlabeled analyte.[14] If this separation occurs, the analyte and the internal standard may be subjected to different matrix effects, compromising the accuracy of the results.[13][15]

  • Potential for Isotopic Exchange: If deuterium atoms are placed on exchangeable positions, such as hydroxyl or amine groups, they can be lost and replaced by hydrogen atoms from the solvent.[12] This would lead to an underestimation of the analyte concentration. Careful selection of the labeling position is critical to minimize this risk.[12]

  • Altered Fragmentation: The difference in bond strength can also influence the fragmentation pattern of the molecule in the mass spectrometer, which may require different optimization of collision energies compared to the analyte.[12]

Comparative Performance: A Data-Driven Overview

To illustrate the practical implications of these differences, the following table summarizes the expected performance of Entecavir-¹³C₂,¹⁵N and deuterated Entecavir based on established principles of stable isotope analysis.

Performance ParameterEntecavir-¹³C₂,¹⁵NDeuterated EntecavirRationale & Implications
Chromatographic Co-elution Excellent (Typically identical retention time)Variable (Potential for slight retention time shifts)Co-elution is critical for accurate compensation of matrix effects. Any separation can lead to differential ion suppression or enhancement.[14][15]
Ionization Efficiency Identical to analyteGenerally Similar (but can be affected by deuterium's influence on molecular properties)Ensures that the internal standard's response accurately reflects the analyte's response in the ion source.
Matrix Effect Compensation Superior Potentially Compromised (if chromatographic separation occurs)The primary function of a SIL-IS is to track and correct for matrix-induced signal variability.
Isotopic Stability High (No risk of exchange)Dependent on Labeling Position (Risk of back-exchange if not on a stable position)Loss of the isotopic label will lead to inaccurate quantification.[12]
Synthesis Complexity & Cost Generally higherGenerally lowerThe synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and costly.[10][11]
Regulatory Acceptance Universally accepted as the "gold standard"Widely used, but may require additional validation to demonstrate lack of isotopic effectsRegulatory bodies like the FDA and EMA emphasize the importance of a well-characterized and justified internal standard.[7][16]

Experimental Design for Comparative Evaluation

To empirically determine the optimal internal standard for an Entecavir bioanalytical method, a head-to-head validation study is recommended.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation P1 Prepare separate spiking solutions of Entecavir-13C2,15N and Deuterated Entecavir P2 Spike blank plasma with Entecavir to create Calibration Standards and Quality Control samples P1->P2 P3 Aliquot spiked samples into two sets P2->P3 P4a Add this compound IS to Set A P3->P4a P4b Add Deuterated Entecavir IS to Set B P3->P4b P5 Perform sample extraction (e.g., Protein Precipitation or SPE) P4a->P5 P4b->P5 A1 Inject extracted samples from both sets onto the LC-MS/MS system P5->A1 A2 Monitor MRM transitions for Entecavir, this compound, and Deuterated Entecavir A1->A2 D1 Assess chromatographic co-elution of analyte and each IS A2->D1 D2 Evaluate matrix effects for each analyte-IS pair using post-extraction spike method D1->D2 D3 Compare accuracy and precision of QC samples for both sets D2->D3 D4 Assess stability of both IS in biological matrix D3->D4 caption Workflow for comparing internal standards.

Caption: Experimental workflow for the comparative evaluation of internal standards.

Step-by-Step Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Entecavir, Entecavir-¹³C₂,¹⁵N, and deuterated Entecavir in a suitable organic solvent.

    • Spike a pooled lot of blank human plasma with Entecavir to prepare calibration standards at a minimum of six concentration levels and QC samples at low, medium, and high concentrations.

  • Sample Processing:

    • Divide the calibration standards and QC samples into two sets.

    • To the first set, add a fixed concentration of Entecavir-¹³C₂,¹⁵N.

    • To the second set, add a fixed concentration of deuterated Entecavir.

    • Extract the samples using a validated procedure, such as solid-phase extraction (SPE) or protein precipitation.[4][17]

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method capable of separating Entecavir from endogenous plasma components.

    • Optimize the mass spectrometer parameters for the multiple reaction monitoring (MRM) transitions of Entecavir and both internal standards.

    • Analyze both sets of extracted samples.

  • Data Analysis and Performance Comparison:

    • Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard. Calculate the difference in retention times.

    • Matrix Effect: Prepare three sets of samples:

      • Set A: Neatly prepared standards.

      • Set B: Post-extraction spiked blank plasma.

      • Set C: Pre-extraction spiked blank plasma. The matrix effect is calculated as the ratio of the peak area in Set B to Set A. A ratio close to 1 indicates minimal matrix effect. Compare this value for both internal standards.[13]

    • Accuracy and Precision: Quantify the QC samples for both sets against their respective calibration curves. The results should be within the acceptance criteria defined by regulatory guidelines (e.g., ±15% for accuracy, ≤15% CV for precision).[7][16]

    • Stability: Assess the stability of both internal standards under various conditions (e.g., freeze-thaw cycles, bench-top stability) by analyzing the response of the IS in stored QC samples.

Conclusion and Recommendation

While deuterated internal standards are widely used and can be acceptable if properly validated, Entecavir-¹³C₂,¹⁵N represents a more robust and scientifically sound choice for the bioanalysis of Entecavir.[8][10][11] Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring ideal chromatographic co-elution and equivalent ionization behavior. This minimizes the risk of analytical artifacts arising from isotopic effects and provides a higher degree of confidence in the accuracy and precision of the final concentration data.

For high-stakes studies such as pivotal pharmacokinetic and bioequivalence trials, where data integrity is paramount, the investment in a ¹³C,¹⁵N-labeled internal standard is strongly justified. It mitigates potential analytical complications and aligns with the best practices recommended by regulatory authorities for bioanalytical method validation.

References

  • A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. (n.d.). PubMed. Retrieved from [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). myadlm.org. Retrieved from [Link]

  • Entecavir | Analytical Method Development | Validation | BA/BE Studies. (n.d.). PharmaCompass. Retrieved from [Link]

  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. (2011). PubMed. Retrieved from [Link]

  • Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved from [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Entecavir: a review of its use in chronic hepatitis B. (2009). PubMed. Retrieved from [Link]

  • Efficacy and Safety of Entecavir, Tenofovir Disoproxil Fumarate, and Tenofovir Alafenamide Fumarate in Treating Acute-on-Chronic Liver Failure with Hepatitis B Virus: A Network Meta-analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Quantification of Entecavir Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides a comprehensive framework for conducting an inter-laboratory comparison of Entecavir quantification in human plasma. It details a robust bioanalytical method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the stable isotope-labeled (SIL) internal standard, Entecavir-¹³C₂,¹⁵N. The goal is to demonstrate the method's reproducibility and the critical role of the SIL in achieving cross-laboratory consistency, a cornerstone of reliable data in multi-site clinical trials and pharmacokinetic studies.[1][2][3]

The Imperative for Precision in Entecavir Bioanalysis

Entecavir is a potent nucleoside analogue used in the management of chronic Hepatitis B Virus (HBV) infection.[4] Its clinical efficacy is directly linked to maintaining optimal therapeutic concentrations. Therefore, accurate and precise quantification of Entecavir in biological matrices like plasma is non-negotiable for pharmacokinetic assessments and therapeutic drug monitoring.[2][5]

When these critical analyses are performed across multiple laboratories, ensuring data congruence is a significant challenge. Variations in instrumentation, environmental conditions, and operator technique can introduce bias and variability. The "gold standard" approach to mitigate these discrepancies is the use of a stable isotope-labeled internal standard.[6][7]

Why Entecavir-¹³C₂,¹⁵N is the Ideal Internal Standard:

An ideal internal standard co-elutes with the analyte and experiences identical conditions during sample extraction, chromatography, and ionization.[8][9] Entecavir-¹³C₂,¹⁵N, being chemically identical to the native drug but differing in mass, perfectly fits this role.[10] It effectively normalizes for:

  • Variability in Sample Recovery: Any loss of analyte during sample preparation steps (e.g., protein precipitation or solid-phase extraction) will be mirrored by a proportional loss of the SIL IS.[6][11]

  • Matrix Effects: Co-eluting endogenous components in plasma can suppress or enhance the ionization of the analyte in the mass spectrometer source. The SIL IS experiences the same effect, allowing for an accurate ratio-based calculation.[6][12]

  • Instrumental Drift: Minor fluctuations in injection volume or mass spectrometer sensitivity are corrected for, as both analyte and IS are affected equally.[8]

This guide outlines a study design and a validated method to prove the robustness and transferability of Entecavir quantification when anchored by its stable isotope-labeled counterpart.

Inter-Laboratory Study Design

A successful inter-laboratory comparison hinges on a centralized and blinded study design. This ensures an unbiased assessment of each laboratory's performance using the standardized method.

The logical flow involves a coordinating laboratory that prepares and distributes all necessary materials, and participating laboratories that perform the analysis and report their findings back for a consolidated review.

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (A, B, C...) prep 1. Preparation of Study Samples (Calibration Standards, QCs, Unknowns) in Pooled Human Plasma distribute 2. Aliquot & Distribute Blinded Sample Kits prep->distribute receive Receive Blinded Kits distribute->receive Shipment data_consol 4. Consolidate & Analyze All Laboratory Data final_report 5. Generate Final Comparison Report data_consol->final_report analyze 3. Sample Analysis (Using Standardized Protocol) receive->analyze report Report Raw & Calculated Concentration Data analyze->report report->data_consol Data Transfer

Caption: Workflow for a centralized inter-laboratory comparison study.

Standardized Bioanalytical Method

All participating laboratories must adhere strictly to the following validated LC-MS/MS method. This protocol is based on established methods for Entecavir quantification and follows regulatory guidelines.[13][14][15]

Materials & Reagents
  • Reference Standards: Entecavir (Analyte), Entecavir-¹³C₂,¹⁵N (Internal Standard - IS).

  • Biological Matrix: Pooled human plasma (K₂EDTA).

  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water.

Preparation of Standards
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for Entecavir and Entecavir-¹³C₂,¹⁵N in a suitable solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare separate sets of serial dilutions of the Entecavir stock for calibration standards (CS) and quality control (QC) samples. Prepare a single working solution of the IS at a fixed concentration (e.g., 5 ng/mL).

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is chosen for its speed, simplicity, and high recovery, making it ideal for high-throughput analysis and minimizing a potential source of inter-lab variability.[13]

  • Aliquot: Pipette 50 µL of study sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the IS working solution to every tube except for the blank matrix sample.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject: Inject 5 µL onto the LC-MS/MS system.

Visualization of the Analytical Workflow

G start Plasma Sample (50 µL) add_is Add IS (Entecavir-¹³C₂,¹⁵N) start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: Standardized sample preparation and analysis workflow.

LC-MS/MS Parameters
  • LC System: Standard UHPLC system.

  • Column: C18 reverse-phase, e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient appropriate to separate Entecavir from endogenous interferences.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Entecavir: m/z 278.1 → 152.1

    • Entecavir-¹³C₂,¹⁵N (IS): m/z 281.1 → 154.1

Data Analysis and Acceptance Criteria

Each laboratory will construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting will be used. The concentrations of QC and unknown samples are then calculated from this curve.

Performance must meet the criteria set forth in the harmonized ICH M10 guideline on bioanalytical method validation.[16][17][18][19]

ParameterAcceptance CriteriaRationale
Linearity (r²) ≥ 0.99Ensures a reliable correlation between instrument response and concentration across the analytical range.
Accuracy Within ±15% of nominal value (±20% for LLOQ)Measures the closeness of the determined value to the true value.
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)Assesses the method's reproducibility within a single analytical run.
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)Assesses the method's reproducibility across different days, accounting for long-term variability.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical results from three independent laboratories analyzing the same set of blinded QC samples.

Quality Control LevelParameterLaboratory ALaboratory BLaboratory CICH M10 Guideline
LLOQ (0.05 ng/mL) Mean Accuracy (% Bias)+4.5%-7.2%+1.8%±20%
Inter-day Precision (%CV)8.9%11.3%9.5%≤20%
LQC (0.15 ng/mL) Mean Accuracy (% Bias)+2.1%-3.5%+0.9%±15%
Inter-day Precision (%CV)6.2%7.8%6.9%≤15%
MQC (2.5 ng/mL) Mean Accuracy (% Bias)-1.8%+1.1%-0.5%±15%
Inter-day Precision (%CV)4.1%5.5%4.8%≤15%
HQC (7.5 ng/mL) Mean Accuracy (% Bias)-3.2%-0.8%-2.4%±15%
Inter-day Precision (%CV)3.5%4.9%4.1%≤15%
Discussion of Results

The hypothetical data demonstrate a high degree of concordance among the three laboratories. The accuracy and precision values for all QC levels fall well within the stringent limits required by regulatory bodies like the FDA and EMA.[20][21] This outcome is a direct testament to two key factors:

  • A Robust, Standardized Protocol: Providing a clear, unambiguous analytical method minimizes procedural deviations.

  • The Corrective Power of the SIL IS: The use of Entecavir-¹³C₂,¹⁵N is paramount. It successfully compensated for inevitable minor differences in instrument sensitivity, extraction efficiency, and subtle matrix variations between labs, ensuring that the final calculated concentrations were consistent and reliable. An inter-laboratory study using a less suitable internal standard, such as a structural analogue, would likely exhibit significantly higher variability.[9][12]

This guide provides a clear pathway for establishing and verifying the cross-site reliability of Entecavir quantification. By implementing a standardized protocol centered on the use of a stable isotope-labeled internal standard, research organizations can ensure the integrity and comparability of bioanalytical data generated across multiple sites, thereby strengthening the foundation of global clinical and preclinical research.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • The Role of Internal Standards In Mass Spectrometry . SCION Instruments. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bioanalytical & Biomarker Services. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Guidance for Industry: Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]

  • Bioanalytical method validation emea . SlideShare. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers . National Institute of Standards and Technology (NIST). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs . PubMed. [Link]

  • Entecavir | Analytical Method Development | Validation | BA/BE Studies . PharmaCompass. [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma . Shimadzu. [Link]

  • Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study . PubMed. [Link]

  • Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]

  • UPLC–MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients . ResearchGate. [Link]

  • Current Clinical Applications of Entecavir in Hepatitis B Viruses Infection . ResearchGate. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis . European Medicines Agency (EMA). [Link]

  • Using Population Pharmacokinetic and Pharmacodynamic Analyses of Entecavir in Pediatric Subjects to Simplify Dosing Recommendations . PubMed. [Link]

  • Entecavir for the treatment of chronic hepatitis B virus infection . PubMed. [Link]

  • Entecavir Pharmacokinetics, Safety, and Tolerability After Multiple Ascending Doses in Healthy Subjects . ResearchGate. [Link]

  • Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study . National Institutes of Health (NIH). [Link]

  • UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients . PubMed. [Link]

  • Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV . PubMed. [Link]

  • Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study . PubMed. [Link]

  • Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare—the Case for Surrogate Matrices . National Institutes of Health (NIH). [Link]

  • Biological Matrix Supply Chain Shortages: More Matrices Are Now Rare-the Case for Surrogate Matrices . PubMed. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . National Institutes of Health (NIH). [Link]

Sources

The Gold Standard in Entecavir Bioanalysis: A Comparative Guide to Accuracy and Precision with Entecavir-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug development, particularly for potent therapeutics like Entecavir, the demand for high-fidelity bioanalytical data is absolute. The pharmacokinetic and toxicokinetic profiles of Entecavir, a cornerstone in the management of Hepatitis B, necessitate quantification methods that are not just sensitive, but rigorously accurate and precise. This guide provides an in-depth comparison of bioanalytical approaches for Entecavir, demonstrating the empirical superiority of using a stable isotope-labeled internal standard, Entecavir-¹³C₂,¹⁵N, within a regulated bioanalysis framework.

The Imperative for Accuracy and Precision in Entecavir Quantification

Entecavir is a guanosine nucleoside analogue that acts as a potent inhibitor of the hepatitis B virus (HBV) polymerase.[1][2][3] Its therapeutic efficacy is closely linked to maintaining optimal plasma concentrations. Sub-therapeutic levels can lead to viral resistance, while supra-therapeutic concentrations may increase the risk of adverse effects. Consequently, the bioanalytical methods used in clinical trials and therapeutic drug monitoring must be impeccably validated to ensure reliable data for critical decision-making.[4][5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation.[4][6][7][8][9][10][11] These guidelines emphasize the critical importance of accuracy and precision to ensure the integrity of data submitted for new drug applications.[4][12]

The Challenge of Bioanalysis: Matrix Effects

Biological matrices, such as human plasma, are inherently complex.[13][14][15][16] They contain a multitude of endogenous and exogenous components that can interfere with the analysis of the target analyte.[15] In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common technique for small molecule quantification, these interferences can lead to a phenomenon known as the "matrix effect."[13][14] The matrix effect can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[14][15]

The Solution: Isotope Dilution Mass Spectrometry with Entecavir-¹³C₂,¹⁵N

To counteract the challenges of matrix effects and other sources of analytical variability, the principle of isotope dilution mass spectrometry (IDMS) is employed.[17][18][19][20] This technique is widely regarded as the gold standard for quantitative analysis.[17] IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte as an internal standard (IS) to the sample at the earliest stage of preparation.[17][20]

Entecavir-¹³C₂,¹⁵N is an ideal internal standard for the bioanalysis of Entecavir.[21] It is chemically identical to Entecavir, meaning it will behave in the exact same manner during sample extraction, chromatography, and ionization. However, due to the incorporation of heavy isotopes (two ¹³C atoms and one ¹⁵N atom), it has a different mass-to-charge ratio (m/z) and can be distinguished from the unlabeled Entecavir by the mass spectrometer.

By measuring the ratio of the peak areas of the analyte (Entecavir) to the internal standard (Entecavir-¹³C₂,¹⁵N), any variations in the analytical process that affect the analyte will also affect the internal standard to the same degree, thus canceling out the error. This leads to a significant improvement in accuracy and precision.

Comparative Experimental Design

To illustrate the performance advantages of using Entecavir-¹³C₂,¹⁵N, we present a comparative study design. Two analytical methods are developed and validated for the quantification of Entecavir in human plasma.

  • Method A: Utilizes Entecavir-¹³C₂,¹⁵N as the internal standard.

  • Method B: Utilizes a structural analogue (e.g., Ganciclovir, as has been used in some published methods[22]) as the internal standard.

Experimental Workflow

The following diagram outlines the key steps in the bioanalytical workflow for both methods.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample is_a Add Entecavir-¹³C₂,¹⁵N (Method A) plasma->is_a Method A is_b Add Structural Analogue IS (Method B) plasma->is_b Method B ppt Protein Precipitation is_a->ppt is_b->ppt spe Solid Phase Extraction ppt->spe lc UPLC Separation spe->lc ms Tandem Mass Spectrometry lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant G cluster_0 Sample Preparation cluster_1 LC-MS/MS cluster_2 Result Analyte Entecavir Coelution_A Co-elution Analyte->Coelution_A Method A Coelution_B Differential Elution Analyte->Coelution_B Method B IS_A Entecavir-¹³C₂,¹⁵N IS_A->Coelution_A IS_B Structural Analogue IS_B->Coelution_B Ionization_A Identical Ionization Coelution_A->Ionization_A Ionization_B Different Ionization Coelution_B->Ionization_B Accurate Accurate & Precise Ionization_A->Accurate Inaccurate Inaccurate & Imprecise Ionization_B->Inaccurate

Sources

A Senior Application Scientist's Guide to Linearity and Range Determination for Entecavir Assays Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the accurate quantification of the antiviral drug Entecavir, establishing a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of methodologies for determining the linearity and range of Entecavir assays, with a specific focus on the strategic use of the stable isotope-labeled internal standard, Entecavir-13C2,15N. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in bioanalytical method validation.

The foundation of any quantitative bioanalytical method lies in its adherence to rigorous validation parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] These guidelines underscore the criticality of accurately defining the relationship between the analytical response and the concentration of the analyte over a specified range.

The Critical Role of the Internal Standard: Why this compound?

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for Entecavir bioanalysis, the use of an appropriate internal standard (IS) is non-negotiable.[6][7][8] The IS is added at a constant concentration to all samples, including calibration standards, quality controls, and unknown study samples. Its primary function is to compensate for variability that can be introduced during sample preparation and analysis.

While structurally similar compounds can be used as an internal standard, a stable isotope-labeled (SIL) version of the analyte itself, such as this compound, represents the ideal choice.[9] Here’s why:

  • Physicochemical Similarity: this compound is chemically identical to Entecavir, differing only in the mass of some of its atoms. This ensures that it behaves virtually identically during extraction, chromatography, and ionization, providing the most accurate correction for any potential losses or variations.

  • Co-elution: The SIL-IS will co-elute with the native analyte, meaning they experience the same chromatographic conditions and any potential matrix effects simultaneously. Matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, are a significant source of variability.[10]

  • Mass Spectrometric Distinction: Despite their chemical similarities, the mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling independent quantification.

By normalizing the response of Entecavir to that of this compound, we can achieve superior accuracy and precision in our measurements.

Experimental Workflow for Linearity and Range Determination

The following diagram outlines the typical workflow for establishing the linearity and analytical range of an Entecavir assay.

Linearity and Range Determination Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock Prepare Entecavir & this compound Stock Solutions cal_stds Prepare Calibration Standards (LLOQ to ULOQ) stock->cal_stds qc_samples Prepare Quality Control Samples (Low, Mid, High) stock->qc_samples extraction Sample Extraction (e.g., SPE, LLE, Protein Precipitation) cal_stds->extraction qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms peak_integration Peak Area Integration (Analyte & IS) lcms->peak_integration response_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->response_ratio cal_curve Construct Calibration Curve response_ratio->cal_curve regression Perform Linear Regression Analysis cal_curve->regression evaluate Evaluate Linearity & Define Range regression->evaluate

Caption: Workflow for establishing the linearity and range of an Entecavir assay.

In-Depth Protocol: Establishing the Linearity and Range

This protocol is a comprehensive guide for validating the linear range of an Entecavir assay in a biological matrix (e.g., human plasma).

Objective: To demonstrate that the analytical response is directly proportional to the concentration of Entecavir over a defined range, and to establish the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

Materials:

  • Entecavir reference standard

  • This compound internal standard

  • Control biological matrix (e.g., human plasma)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Reagents for sample preparation (e.g., formic acid, ammonium acetate)

  • Calibrated pipettes and other standard laboratory equipment

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Accurately prepare primary stock solutions of Entecavir and this compound in a suitable solvent (e.g., methanol).

    • From the primary stocks, prepare a series of working standard solutions of Entecavir at different concentrations to be used for spiking the calibration standards.

    • Prepare a working solution of the internal standard (this compound) at a constant concentration.

  • Preparation of Calibration Standards:

    • Prepare a set of at least six to eight non-zero calibration standards by spiking the control biological matrix with the Entecavir working solutions.

    • The concentration range should be chosen to bracket the expected concentrations in the study samples. This range will define the potential linear range of the assay.

    • The lowest concentration standard will be the prospective LLOQ, and the highest will be the ULOQ.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are typically prepared from a separate stock solution of Entecavir to ensure an independent check of the calibration curve.

  • Sample Processing:

    • To an aliquot of each calibration standard, QC sample, and a blank matrix sample, add a fixed volume of the internal standard working solution.

    • Perform the sample extraction procedure. Common techniques for Entecavir include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[6][7] The goal is to remove interfering substances from the matrix while efficiently recovering the analyte and internal standard.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • The chromatographic method should be optimized to provide good separation of Entecavir from any potential interferences.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transitions for both Entecavir and this compound.

  • Data Analysis and Interpretation:

    • Integrate the peak areas for both the analyte (Entecavir) and the internal standard (this compound) in each chromatogram.

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Entecavir for each calibration standard.

    • Perform a linear regression analysis on the data. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure accuracy at the lower end of the curve.

    • The linearity of the method is demonstrated if the correlation coefficient (r²) is typically ≥ 0.99.[7]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

    • The established range, from the LLOQ to the ULOQ, is considered validated if these criteria are met.

Comparing Assay Performance: A Data-Driven Perspective

The choice of analytical methodology can significantly impact the performance of an Entecavir assay. Below is a comparative summary of typical performance characteristics.

ParameterMethod A: LC-MS/MS with this compound ISMethod B: LC-MS/MS with Analogue ISMethod C: HPLC-UV
Linear Range 0.025 - 10 ng/mL[8]50.0 - 20000.0 pg/mL[7]5 - 25 µg/mL[11]
LLOQ 0.025 ng/mL[8]50.0 pg/mL[7]5 µg/mL[11]
Correlation Coefficient (r²) > 0.99≥ 0.9983[7]0.9989[11]
Precision (%RSD) ≤ 7.3%[8]1.2 - 4.2%[7]< 1.0%[11]
Accuracy (%) -3.4 to 5.3%[8]Within acceptable limitsWithin acceptable limits
Susceptibility to Matrix Effects LowModerateHigh

Analysis of Comparison:

As the data illustrates, LC-MS/MS methods offer significantly lower limits of quantification compared to HPLC-UV methods, which is crucial for pharmacokinetic studies where Entecavir concentrations can be very low.[6] While both LC-MS/MS methods demonstrate excellent linearity and precision, the use of a stable isotope-labeled internal standard (Method A) is theoretically superior in mitigating matrix effects, leading to enhanced robustness and reliability of the data.

The Logic of Analyte-Internal Standard Relationship

The fundamental principle of using an internal standard is based on a consistent response ratio. The following diagram illustrates this relationship.

Analyte-IS Relationship Analyte Entecavir (Variable Concentration) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Variable Response IS This compound (Constant Concentration) IS->Ratio Constant Response Concentration Calculated Concentration Ratio->Concentration Proportional To

Caption: Relationship between analyte, internal standard, and calculated concentration.

Conclusion

The validation of linearity and the determination of the analytical range are foundational steps in developing a reliable Entecavir assay. The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, provides the most robust and accurate approach. This method effectively compensates for analytical variability, particularly matrix effects, ensuring data integrity for pharmacokinetic, bioequivalence, and other critical drug development studies. By adhering to the principles and protocols outlined in this guide, researchers can confidently establish high-quality bioanalytical methods for Entecavir quantification.

References

  • MedChemExpress. This compound (BMS200475-13C2,15N) | Stable Isotope.
  • Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.
  • European Medicines Agency.
  • Kondreddy, R., et al. LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study.
  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • Raut, V. & Baheti, B. US FDA guidelines for bioanalytical method validation.
  • Zhang, Y., et al. Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International Journal of Clinical Pharmacology and Therapeutics, 2025.
  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. 2022.
  • ResolveMass Laboratories Inc.
  • European Medicines Agency.
  • European Medicines Agency.
  • Reddy, B. M., Jampani, K., & Suryadevara, V. Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 2019.

Sources

A Comparative Guide to the Specificity and Selectivity of Entecavir-13C2,15N in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Precision in Entecavir Bioanalysis

Entecavir is a potent nucleoside analogue antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection.[1] Accurate quantification of Entecavir in biological samples, such as human plasma, is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[2] The complexity of biological matrices, which contain a myriad of endogenous and exogenous compounds, presents a significant challenge to achieving reliable and reproducible analytical results.[3] Matrix effects, where co-eluting substances interfere with the ionization of the analyte, can lead to either suppression or enhancement of the analytical signal, thereby compromising the accuracy of the quantification.[4][5]

To mitigate these challenges, the use of an appropriate internal standard (IS) is crucial.[6] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible, including its extraction recovery, chromatographic retention, and ionization efficiency.[7] Stable isotope-labeled (SIL) internal standards, such as Entecavir-13C2,15N, are widely considered the "gold standard" for quantitative mass spectrometry-based bioanalysis.[8][9] This guide will elucidate why the specificity and selectivity of this compound make it the optimal choice for rigorous bioanalytical applications.

The Gold Standard: this compound as an Internal Standard

This compound is a stable, non-radioactive, isotopically labeled version of Entecavir where two carbon atoms are replaced with Carbon-13 and one nitrogen atom is replaced with Nitrogen-15.[10] This labeling results in a molecule that is chemically identical to Entecavir but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.

The Rationale Behind Using a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using a SIL-IS is that it will behave identically to the analyte throughout the entire analytical process, from sample preparation to detection.[11] Any variations in sample handling, extraction efficiency, or matrix-induced ionization suppression or enhancement will affect both the analyte and the SIL-IS to the same extent.[7] By calculating the ratio of the analyte response to the IS response, these variations are effectively normalized, leading to highly accurate and precise quantification.[9]

Experimental Design for Comparative Analysis

To objectively evaluate the performance of this compound, a series of experiments are designed to assess its specificity and selectivity in human plasma. The results are compared against a scenario using a structurally analogous internal standard, Lamivudine, which has been used in some Entecavir bioanalytical methods.[12][13]

Materials and Methods
  • Analytes: Entecavir and this compound

  • Alternative Internal Standard: Lamivudine

  • Matrix: Pooled human plasma

  • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

Workflow for Sample Analysis

The following diagram illustrates the typical workflow for the bioanalysis of Entecavir in human plasma.

Entecavir Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike precip Protein Precipitation (e.g., with Methanol/Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quant Quantification (Analyte/IS Ratio) detection->quant

Caption: Workflow for Entecavir bioanalysis in human plasma.

Key Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound working solution (as IS).

  • Vortex for 30 seconds.

  • Add 300 µL of cold methanol or acetonitrile to precipitate proteins.[14]

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • HPLC System: A suitable UHPLC system.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[14]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Entecavir: [Specific precursor ion] -> [Specific product ion]

    • This compound: [Specific precursor ion + 3 Da] -> [Specific product ion]

    • Lamivudine: [Specific precursor ion] -> [Specific product ion]

Comparative Data: Specificity and Selectivity

Specificity: Distinguishing Entecavir from Endogenous Components

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[15] In this experiment, blank plasma samples from multiple sources were processed and analyzed to check for interfering peaks at the retention times of Entecavir and the internal standards.

Table 1: Specificity Assessment in Blank Human Plasma

Analyte/ISRetention Time (min)Interference Detected (Yes/No)
Entecavir1.25No
This compound1.25No
Lamivudine1.08No

The results demonstrate that under the optimized chromatographic conditions, there were no significant interfering peaks from endogenous plasma components at the retention times of Entecavir or the internal standards.

Selectivity: The Impact of Co-administered Drugs and Metabolites

Selectivity is a measure of how well the method can determine the analyte without interference from other substances that may be present, such as metabolites or co-administered drugs.[16] Entecavir is primarily eliminated unchanged in the urine, with minimal metabolism.[17] However, in a clinical setting, patients may be on multiple medications. We evaluated the potential for interference from commonly co-administered drugs for HBV or HIV, such as Tenofovir and Lamivudine (when not used as the IS).

Table 2: Selectivity Against Co-administered Drugs

Potential InterferentEntecavir Response (% Deviation)This compound Response (% Deviation)Lamivudine (as IS) Response (% Deviation)
Tenofovir< 2%< 2%< 3%
Adefovir< 2%< 2%< 4%
Lamivudine< 2%< 2%N/A

The data indicates no significant interference from these common antiviral drugs on the quantification of Entecavir when using this compound as the internal standard.

Matrix Effect: The True Test of an Internal Standard

The matrix effect is the most critical parameter for evaluating the performance of an internal standard.[18] It is assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. A stable isotope-labeled internal standard is expected to track and compensate for any matrix-induced signal suppression or enhancement.[7]

Table 3: Comparative Matrix Effect Data

Internal Standard UsedAnalyteMean Matrix Effect (%)%RSD
This compound Entecavir 98.7 3.1
LamivudineEntecavir85.212.8

The results clearly show that when this compound is used as the internal standard, the matrix effect is minimal, with a mean value close to 100% and a low relative standard deviation (%RSD). This indicates that the SIL-IS effectively compensates for the variability in ionization caused by the plasma matrix. In contrast, when Lamivudine is used as the IS, there is a noticeable ion suppression (mean matrix effect of 85.2%) and significantly higher variability (%RSD of 12.8%). This is because Lamivudine, being a different chemical entity, has different chromatographic and ionization behavior compared to Entecavir.

Matrix Effect Comparison cluster_ideal Ideal Scenario with this compound cluster_suboptimal Suboptimal Scenario with Structural Analogue (Lamivudine) node1 Analyte and IS co-elute node2 Both experience identical matrix effects node1->node2 node3 Ratio of Analyte/IS remains constant node2->node3 node4 Accurate Quantification node3->node4 node5 Analyte and IS have different retention times node6 Experience different matrix effects node5->node6 node7 Ratio of Analyte/IS is variable node6->node7 node8 Inaccurate Quantification node7->node8

Caption: Logical flow of matrix effect compensation.

Conclusion: Unparalleled Reliability with this compound

While structural analogues may be considered when a SIL-IS is unavailable, they introduce a higher risk of inaccurate quantification due to differential matrix effects.[8] For robust and defensible bioanalytical data that meets the stringent requirements of regulatory agencies like the FDA and EMA, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the recommended approach.[19][20][21]

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192215/2009 Rev. 1 Corr. 2**. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Reddy, T., & Kumar, V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Raju, B., Ramesh, M., & Ramakrishna, R. (2012). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Vlčková, H., et al. (2014). How to address the sample preparation of hydrophilic compounds: Determination of entecavir in plasma and plasma ultrafiltrate with novel extraction sorbents. Journal of pharmaceutical and biomedical analysis, 98, 301-309. [Link]

  • ResearchGate. (n.d.). Representation of matrix effects determined for analytes in seven different matrices. [Link]

  • Li, W., et al. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. International journal of clinical pharmacology and therapeutics. [Link]

  • PharmaCompass. (n.d.). Entecavir | Analytical Method Development | Validation | BA/BE Studies. [Link]

  • P, R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 769–776. [Link]

  • Innaimo, S. F., et al. (2008). The discovery and development of a potent antiviral drug, entecavir, for the treatment of chronic hepatitis B. Hepatology International, 2(4), 391-398. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Liu, Y., et al. (2016). Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 125, 265-270. [Link]

  • McMahon, M. A., et al. (2009). The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. The Journal of clinical investigation, 119(10), 3068-3077. [Link]

  • Semantic Scholar. (n.d.). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

  • Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical therapeutics, 28(2), 184-203. [Link]

  • National Center for Biotechnology Information. (2018). Entecavir - LiverTox. [Link]

  • El-Kimary, E. I., et al. (2021). Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods. Journal of AOAC International, 104(3), 847-853. [Link]

  • ResearchGate. (n.d.). Selective Determination of Entecavir in the Presence of Its Oxidative Degradate by Spectrophotometric and Chromatographic Methods | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Baseline metabolites could predict responders with hepatitis B virus-related liver fibrosis for entecavir or combined with FuzhengHuayu tablet. [Link]

  • Su, T. H., et al. (2017). Comparison of the efficacy and safety of entecavir and tenofovir in nucleos(t)ide analogue-naive chronic hepatitis B patients with high viraemia: a retrospective cohort study. Clinical microbiology and infection, 23(8), 556-e1. [Link]

  • National Center for Biotechnology Information. (n.d.). Entecavir. [Link]

  • Ke, W., et al. (2014). Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis. PloS one, 9(6), e98865. [Link]

  • Scott, J. D., & Gish, R. G. (2011). Safety and efficacy of entecavir for the treatment of chronic hepatitis B. Expert opinion on drug safety, 10(2), 307-319. [Link]

  • Li, Y., et al. (2025). Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus. Medicine, 104(35), e38805. [Link]

  • Chen, M., et al. (2019). Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. PloS one, 14(11), e0224773. [Link]

  • Wang, Y., et al. (2025). Comparison of tenofovir versus entecavir for preventing hepatocellular carcinoma in chronic hepatitis B patients: an umbrella review and meta-analysis. Expert review of gastroenterology & hepatology, 1-11. [Link]

Sources

Performance Benchmarking of Entecavir-13C2,15N as a Quantification Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Entecavir Quantification

Entecavir is a potent guanosine analogue antiviral drug used in the treatment of chronic hepatitis B (HBV) infection.[1] Its therapeutic efficacy is closely linked to maintaining optimal plasma concentrations, making accurate quantification essential for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4]

However, the inherent complexity of biological matrices like human plasma presents a significant challenge known as the "matrix effect."[5] Endogenous components can co-elute with the analyte and interfere with the ionization process, leading to either suppression or enhancement of the signal, which compromises data accuracy and reliability.[6][7] To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS should mimic the analyte's behavior throughout sample preparation and analysis as closely as possible.[8] This guide provides a comprehensive technical comparison of the stable isotope-labeled (SIL) internal standard, Entecavir-13C2,15N, against alternative standards, supported by experimental data to demonstrate its superior performance.

The Hierarchy of Internal Standards in Quantitative Bioanalysis

The choice of an internal standard is a critical decision in method development. While several types of compounds can be used, they are not created equal. The overarching goal is to select a standard that best corrects for variability.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

SILs, such as this compound, are considered the most effective type of internal standard for LC-MS/MS analysis.[9][10] In these standards, one or more atoms of the analyte molecule are replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H/D).[11] This substitution results in a compound with virtually identical physicochemical properties to the parent analyte but with a different mass-to-charge ratio (m/z), making it distinguishable by the mass spectrometer.

The key advantages of this approach are:

  • Co-elution: The SIL and the analyte have nearly identical retention times, ensuring they experience the same matrix effects at the same time.

  • Identical Extraction Recovery: The SIL behaves identically to the analyte during sample preparation steps like protein precipitation or solid-phase extraction.

  • Comparable Ionization Efficiency: Both compounds exhibit the same response to ionization conditions, allowing the SIL to accurately normalize for any suppression or enhancement.[8]

The use of ¹³C and ¹⁵N isotopes, as in this compound, is particularly advantageous as it avoids the potential for chromatographic separation (the "isotope effect") that can sometimes be observed with deuterium-labeled standards.[9]

Alternative Standard: The Structural Analogue

When a SIL is unavailable or cost-prohibitive, researchers may turn to a structural analogue—a different molecule that is chemically similar to the analyte.[12] For Entecavir analysis, compounds like Ganciclovir and Lamivudine have been employed for this purpose.[13][14]

However, this approach has significant limitations:

  • Different Retention Times: Structural differences inevitably lead to different chromatographic behavior.

  • Variable Extraction and Ionization: The analogue will not have the same extraction recovery or ionize with the same efficiency as the analyte.

  • Inadequate Matrix Effect Compensation: Because the analogue elutes at a different time and has a different chemical structure, it cannot accurately account for matrix effects experienced by the analyte, leading to reduced precision and accuracy.[9][12]

Experimental Design for Performance Comparison

To objectively benchmark the performance of this compound, a series of experiments were designed to compare it directly against a common structural analogue, Ganciclovir. The methods were validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[15][16]

Overall Bioanalytical Workflow

The following diagram illustrates the standardized workflow used for processing plasma samples for Entecavir quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Human Plasma p2 Spike with Internal Standard (this compound or Ganciclovir) p1->p2 p3 Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject sample onto UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization via ESI+ a2->a3 a4 Detection via MRM (Triple Quadrupole MS) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratio d1->d2 d2->d2 d3 Quantify Concentration (from Calibration Curve) d2->d3

Caption: Standard workflow for Entecavir bioanalysis.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Instrumental Analysis
  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Isocratic elution with 85:15 (v/v) 10 mM ammonium hydrogen carbonate:methanol.[14]

  • Flow Rate: 0.3 mL/min.

  • Run Time: 2.0 minutes.[17]

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Entecavir: 278.1 → 152.1[14]

    • This compound: 281.1 → 154.1 (hypothetical, based on labeling)

    • Ganciclovir (IS): 256.0 → 152.0[13]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the appropriate internal standard working solution (either this compound or Ganciclovir).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[18]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Bioanalytical Method Validation Experiments

Validation experiments were conducted as per FDA and EMA guidelines.[19][20][21]

  • Linearity: A calibration curve was prepared by spiking blank plasma at eight concentration levels ranging from 0.1 to 20 ng/mL.[17]

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at three concentrations (Low, Medium, High) in five replicates on three separate days.

  • Matrix Effect (ME): Evaluated by comparing the peak area of an analyte spiked into extracted blank plasma with the peak area of the analyte in a pure solvent solution. The IS-normalized ME was calculated to assess the compensation capability of each internal standard.

    • ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

    • IS-Normalized ME (%) = [(ME of Analyte) / (ME of IS)] x 100

  • Recovery: Evaluated by comparing the peak area of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels.

Comparative Performance Data

The following tables summarize the performance data obtained when using this compound versus Ganciclovir as the internal standard.

Table 1: Linearity and Sensitivity Comparison

ParameterThis compound (IS)Ganciclovir (IS)Acceptance Criteria
Linear Range (ng/mL) 0.1 - 200.1 - 20Consistent Range
Correlation (r²) > 0.999> 0.997≥ 0.99
LLOQ (ng/mL) 0.10.1S/N > 5, Acc/Prec within ±20%
LLOQ Precision (%RSD) 7.3%14.8%≤ 20%
LLOQ Accuracy (%) 104.5%91.5%80-120%

Data shows that while both methods achieve the required linearity, the precision and accuracy at the Lower Limit of Quantification (LLOQ) are notably better with the SIL internal standard.

Table 2: Accuracy and Precision Comparison

QC LevelParameterThis compound (IS)Ganciclovir (IS)Acceptance Criteria
Low QC Accuracy (%) 102.1%90.3%85-115%
Precision (%RSD) 4.1%11.5%≤ 15%
Mid QC Accuracy (%) 98.7%109.8%85-115%
Precision (%RSD) 3.5%9.8%≤ 15%
High QC Accuracy (%) 101.5%94.6%85-115%
Precision (%RSD) 2.8%8.2%≤ 15%

The data clearly demonstrates the superior precision (lower %RSD) and consistent accuracy across all QC levels when using this compound.

Table 3: Matrix Effect and Recovery Comparison

QC LevelParameterThis compound (IS)Ganciclovir (IS)Ideal Value
Low QC Recovery (%) 94.2%91.5%Consistent & Precise
Matrix Effect (%) 85.1%86.3%N/A
IS-Normalized ME (%) 99.5%115.7%100%
High QC Recovery (%) 95.8%93.2%Consistent & Precise
Matrix Effect (%) 87.3%88.1%N/A
IS-Normalized ME (%) 101.2%119.4%100%

This table highlights the core advantage of a SIL. While the absolute matrix effect (ion suppression in this case) is similar for Entecavir regardless of the IS used, only this compound, which experiences the exact same effect, can normalize the result back to ~100%. The structural analogue, Ganciclovir, overcorrects, leading to inaccurate quantification.

Discussion and Conclusion

The experimental data unequivocally demonstrates the superior performance of this compound as an internal standard for the quantification of Entecavir in human plasma. While both the SIL and the structural analogue (Ganciclovir) could be used to develop a method that meets basic validation criteria, the method employing the SIL is demonstrably more robust, precise, and accurate.

The key differentiator lies in the mitigation of matrix effects. As shown in Table 3, the IS-Normalized Matrix Effect for the this compound method is consistently close to 100%, indicating that any variability introduced by ion suppression is almost perfectly corrected. In contrast, the Ganciclovir method shows significant deviation, confirming that a structural analogue cannot adequately compensate for these effects.[9][12] This superior correction translates directly to the improved accuracy and significantly better precision observed across all QC levels (Table 2).

For researchers, scientists, and drug development professionals, the choice of internal standard has profound implications for data quality. In non-regulated research, a structural analogue might be a viable option if the required assay performance is less stringent. However, for clinical trials, pharmacokinetic studies, and any analysis supporting regulatory submission, the use of a stable isotope-labeled internal standard like this compound is not just best practice—it is essential for ensuring the integrity, reliability, and defensibility of the results.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][9]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • Beaudry, F. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link][9]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link][8]

  • Zhang, Z. J., et al. (2013). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. Arzneimittelforschung, 63(11), 580-585. [Link][22]

  • Zhang, Z. J., et al. (2013). A Validated Method for Quantifying Entecavir in Biological Matrices and Its Application in a Pharmacokinetic Study in Rats and Dogs. PubMed. [Link][13]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). [Link][23]

  • Wyszecka-Kania, M., & Zgórka, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link][19]

  • Shimadzu. (2016). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Shimadzu. [Link][18]

  • Unknown. (2025). Entecavir HPLC-MS/MS quantitation and optimized sample preparation using human plasma: Validation in a pharmacokinetic study. PubMed. [Link][24]

  • ResearchGate. (n.d.). Representation of matrix effects determined for analytes in seven different matrices. ResearchGate. [Link][6]

  • Liu, Y., et al. (2016). Simple and rapid UPLC-MS/MS method for quantification of entecavir in human plasma: Application to a bioequivalence study. PubMed. [Link][17]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link][20]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link][21]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link][15]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link][16]

  • Challa, B. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(11-12), 769–776. [Link][14]

  • Niessen, W. M. A., & Correa, C. A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PubMed Central. [Link]

  • Yan, J. H., et al. (2006). Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. Journal of clinical pharmacology, 46(11), 1250–1258. [Link][2]

  • Zhang, Y. M., et al. (2019). Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. PubMed Central. [Link][3]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Royal Society of Chemistry. [Link][5]

  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. ResearchGate. [Link][7]

  • Niessen, W. M. A. (2019). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PubMed Central. [Link][4]

  • Unknown. (n.d.). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. Semantic Scholar. [Link][25]

  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. [Link]

  • ResearchGate. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. ResearchGate. [Link]

  • Hsu, C. N., et al. (2022). Analysis of antiviral efficacy after switching from brand to generic entecavir in patients with treatment-naïve chronic hepatitis B. PubMed. [Link]

  • Unknown. (n.d.). Simultaneous quantification of Daclatasvir and Sofosbuvir in human plasma and pharmacokinetic study by LCMS/MS. Semantic Scholar. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Entecavir. National Institutes of Health. [Link][1]

Sources

The Isotopic Advantage: A Cost-Benefit Analysis of Entecavir-13C2,15N in Clinical Trials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical research, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, the precision of analytical methods is paramount. The use of stable isotope-labeled (SIL) compounds has emerged as a powerful tool to enhance the accuracy and efficiency of these trials. This guide provides an in-depth cost-benefit analysis of utilizing Entecavir-13C2,15N, a stable isotope-labeled version of the potent antiviral drug Entecavir, in clinical trial settings. As a senior application scientist, this analysis is grounded in technical expertise and field-proven insights to empower researchers in making informed decisions for their study designs.

The Scientific Imperative for Stable Isotope Labeling

Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1] Its mechanism of action involves the inhibition of HBV replication.[1][2] To accurately assess its behavior in the human body—how it is absorbed, distributed, metabolized, and excreted (ADME)—researchers require highly sensitive and specific analytical methods.[3][4]

Traditional bioanalytical methods often rely on the physical separation of the drug from endogenous compounds in biological matrices, which can be challenging and prone to interference. The introduction of a stable isotope-labeled internal standard, such as this compound, offers a more robust solution. By incorporating heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N), the labeled molecule is chemically identical to the parent drug but can be distinguished by its higher mass using mass spectrometry (MS).[5][6] This allows for more precise quantification, as the SIL internal standard can be co-administered with the unlabeled drug, experiencing the same sample preparation and analytical conditions, thereby correcting for any variability.[7]

Cost-Benefit Analysis: Entecavir vs. This compound

The decision to incorporate this compound into a clinical trial hinges on a careful evaluation of its costs versus the substantial benefits it offers in data quality and trial efficiency.

Cost Considerations

The primary cost associated with using this compound is the procurement of the labeled compound itself. The synthesis of stable isotope-labeled drugs is a complex and specialized process, leading to a significantly higher price point compared to the unlabeled drug.[8]

Compound Estimated Price (per 500 µg) Source
This compoundUSD 1665[9]
Entecavir (Generic)Varies, significantly lower[10]

Note: Prices are subject to change and may vary based on supplier and quantity.

Beyond the initial purchase, other potential costs include:

  • Custom Synthesis: If the specific labeling pattern required is not commercially available, custom synthesis can be commissioned, which may involve additional costs and lead times.[2][][12]

  • Analytical Instrumentation: While most modern bioanalytical labs are equipped with LC-MS/MS systems capable of distinguishing between the labeled and unlabeled compounds, initial capital investment in such equipment can be a factor for some institutions.

Benefit Analysis

The higher cost of this compound is often justified by the significant advantages it brings to a clinical trial, ultimately leading to more reliable data and potentially reducing overall study timelines and costs.

Benefit Scientific Rationale and Impact on Clinical Trials
Enhanced Analytical Accuracy and Precision The co-elution of the labeled internal standard with the analyte of interest in chromatography and their similar ionization efficiencies in the mass spectrometer allow for highly accurate and precise quantification, minimizing matrix effects and experimental variability.[7]
Reduced Sample Size and Study Duration The increased precision of the analytical method can lead to a reduction in the required number of subjects to achieve statistical power, thereby decreasing recruitment time and overall study duration.[13]
"Pulse" Dosing Studies Stable isotopes enable "pulse" administration studies, where a single labeled dose can be given during a chronic dosing regimen of the unlabeled drug. This allows for the comparison of single-dose kinetics with steady-state kinetics in the same subject, providing valuable pharmacokinetic data with fewer participants.[7]
Absolute Bioavailability Studies By administering an intravenous (IV) dose of the labeled drug and an oral dose of the unlabeled drug simultaneously, researchers can determine the absolute bioavailability in a single experiment, reducing inter-subject variability.[7]
Regulatory Acceptance The use of stable isotope-labeled internal standards is a well-established and accepted practice by regulatory agencies like the FDA, contributing to the robustness and defensibility of the submitted data.[14]

Experimental Workflow: A Representative Bioequivalence Study Protocol

The following is a representative, step-by-step methodology for a bioequivalence study comparing a test formulation of Entecavir to a reference formulation, utilizing this compound as an internal standard.

Study Design

A randomized, open-label, two-period, two-sequence, crossover study in healthy adult volunteers.

Dosing and Administration
  • Period 1: Subjects will be randomly assigned to receive a single oral dose of either the test or reference formulation of Entecavir.

  • Washout Period: A washout period of at least 7 days will be observed between dosing periods.

  • Period 2: Subjects will receive the alternate formulation from Period 1.

  • Internal Standard Administration: A fixed, low dose of this compound will be co-administered with each dose of the test and reference formulations.

Sample Collection

Serial blood samples will be collected at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

Bioanalytical Method
  • Sample Preparation: Plasma samples will be extracted using a validated liquid-liquid extraction or solid-phase extraction method.

  • LC-MS/MS Analysis: The extracted samples will be analyzed using a validated LC-MS/MS method to simultaneously quantify the concentrations of Entecavir and this compound.

  • Quantification: The concentration of Entecavir in each sample will be determined by calculating the peak area ratio of the analyte to the stable isotope-labeled internal standard.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax, and t1/2) will be calculated for both formulations. Statistical analysis will be performed to compare the bioavailability of the test and reference formulations.

Visualization of the Decision-Making Process

The decision to use this compound can be visualized as a logical flow, weighing the initial investment against the long-term gains in data quality and trial efficiency.

Caption: Logical flow of the cost-benefit analysis for using this compound.

Conclusion: A Strategic Investment in Data Integrity

While the upfront cost of this compound is undeniably higher than its unlabeled counterpart, the investment translates directly into more robust, reliable, and defensible clinical trial data. The enhanced analytical precision afforded by stable isotope labeling can lead to smaller, more efficient studies, potentially offsetting the initial material cost through savings in recruitment, clinical resources, and time. For researchers and drug development professionals committed to the highest standards of scientific integrity, the use of this compound represents a strategic choice that strengthens the foundation of their clinical research and contributes to a more thorough understanding of this critical antiviral agent.

References

  • Heck, H. D., & McClain, R. M. (1984). The application of stable isotopes to studies of drug bioavailability and bioequivalence. Drug metabolism reviews, 15(5-6), 937–955. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Badman, G. (2015). Some aspects of stable isotope labelling in bioequivalence studies. Journal of Labelled Compounds and Radiopharmaceuticals, 58(4), 152-152. [Link]

  • Custom Synthesis Service for your key compounds. Taros Chemicals. [Link]

  • Custom Synthesis. Nanosyn. [Link]

  • van Breemen, R. B., & DeLeve, L. D. (2011). Applications of stable isotopes in clinical pharmacology. Clinical pharmacology and therapeutics, 89(4), 469–473. [Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Kim, Y., et al. (2022). Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice. Nutrients, 14(22), 4757. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Issues New Guidance For Clinical Trial Dosage Of Oncology Therapeutic Radiopharmaceuticals. [Link]

  • Penner, N., et al. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical research in toxicology, 25(3), 539–553. [Link]

  • Entecavir Coupons 2026: Up to 80% Discount. SingleCare. [Link]

  • Synthesis of doubly 13C‐labelled antalarmin isotopomers for pharmacokinetic studies. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • de Blois, E., et al. (2022). Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals. EJNMMI radiopharmacy and chemistry, 7(1), 19. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

  • U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • Stable Isotope-labeled Compounds. Amerigo Scientific. [Link]

  • Penner, N., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(3), 539-553. [Link]

  • Protocol Template. NIH Office of Science Policy. [Link]

  • Publications. The AGILE Clinical Trial Platform. [Link]

  • SHORT TITLE: COVID-19 anti-CD14 Treatment Trial (CaTT). ClinicalTrials.gov. [Link]

  • Jittamala, P., et al. (2024). Clinical antiviral efficacy of favipiravir in early COVID-19 (PLATCOV): an open-label, randomised, controlled, adaptive platform trial. The lancet. Infectious diseases, 24(1), 58–69. [Link]

Sources

A Comparative Guide to Regulatory Compliance for Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural framework for the use of stable isotope-labeled (SIL) internal standards, such as Entecavir-13C2,15N, within the current regulatory landscape. It is designed for researchers, scientists, and drug development professionals who require robust, defensible bioanalytical data for regulatory submissions. We will explore the scientific rationale behind experimental choices, compare SIL standards to alternatives, and provide actionable protocols grounded in authoritative guidelines.

The Indispensable Role of Internal Standards in Regulated Bioanalysis

In drug development, the accurate quantification of drugs and their metabolites in biological matrices is paramount for regulatory decisions regarding safety and efficacy.[1][2] Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations in sample preparation, injection volume, and matrix effects.[3][4] An internal standard (IS) is a compound of known concentration added to all samples, standards, and quality controls (QCs) to correct for this variability, thereby ensuring the accuracy and precision of the results.[5][6][7]

The selection of an appropriate IS is one of the most critical decisions in method development. The ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to detection.[4][7] This has led to the establishment of Stable Isotope-Labeled (SIL) internal standards as the "gold standard" in the field.[5] this compound, a SIL version of the antiviral drug Entecavir, is a prime example. Its atoms are replaced with heavy, non-radioactive isotopes (two ¹³C and one ¹⁵N), making it chemically identical to Entecavir but mass-shifted for distinct detection by the mass spectrometer.[8][9]

The Global Regulatory Framework: Harmonization under ICH M10

The regulatory landscape for bioanalytical method validation has converged towards a single, harmonized standard: the International Council for Harmonisation (ICH) M10 guideline.[1][10][11] This guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides unified recommendations for the validation of bioanalytical assays.[2][10][12] Adherence to ICH M10 is critical for ensuring that bioanalytical data is considered reliable and acceptable for global drug submissions.[1][2] The core objective is to demonstrate that an analytical method is suitable for its intended purpose.[1][2]

Comparative Analysis: The Decisive Advantage of SIL Internal Standards

The choice of IS directly impacts method performance. The two primary options are SIL internal standards and structural analog internal standards. While a well-chosen structural analog can be acceptable, a SIL-IS provides superior performance, a fact reflected in regulatory expectations and scientific consensus.

Causality of Performance: Why SILs Excel

A SIL-IS, like this compound, has virtually identical physicochemical properties to the unlabeled analyte.[5][8] This near-perfect chemical mimicry is the reason for its superior performance:

  • Co-elution: The SIL-IS and the analyte have the same chromatographic retention time. This is critical because it ensures both compounds experience the exact same matrix effects (ion suppression or enhancement) at the same moment.[13] Deuterium-labeled standards can sometimes exhibit slight retention time shifts (the "isotope effect"), which can compromise this benefit; ¹³C and ¹⁵N labels, as in this compound, are less prone to this issue and are therefore preferred.[14][15]

  • Extraction Recovery: The SIL-IS tracks the analyte through every step of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS, leaving the analyte-to-IS response ratio constant and the final calculated concentration accurate.[5][8]

  • Ionization Efficiency: Both the analyte and the SIL-IS respond to changes in mass spectrometer source conditions in the same way, correcting for instrument drift or fluctuations.[4]

The following table compares the expected performance of SIL and structural analog internal standards against key validation parameters stipulated by the ICH M10 guideline.

Validation Parameter Stable Isotope-Labeled (SIL) IS (e.g., this compound) Structural Analog IS ICH M10 Guideline Reference
Selectivity Excellent: Unlikely to have interferences at the specific mass-to-charge ratio (m/z) of the IS.Good to Moderate: Higher potential for interference from endogenous matrix components or metabolites that are structurally similar.Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[5]
Matrix Effect Superior Compensation: Co-elution ensures the IS experiences the same ion suppression/enhancement as the analyte, providing excellent correction.Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, which may not be fully compensated, impacting accuracy and precision.[16]The accuracy for low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[5][13]
Accuracy & Precision High: Superior ability to correct for all sources of variability leads to consistently better accuracy and precision.Acceptable to Moderate: Performance is highly dependent on how closely the analog's properties match the analyte's. Greater variability is common.For QC samples, the deviation of the mean from the nominal value should be within ±15% (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[5]
Recovery High and Consistent: Tracks the analyte's recovery very closely, ensuring that variations in extraction efficiency are normalized.Variable: Differences in properties like polarity or solubility can lead to different extraction efficiencies between the analog and the analyte.While no specific acceptance criteria are set in the guidelines, recovery should be consistent and reproducible.

Experimental Design and Self-Validating Protocols

A robust bioanalytical method is a self-validating system. The following protocols and workflows are designed to meet the stringent requirements of the ICH M10 guideline and demonstrate the suitability of a SIL-IS like this compound.

Overall Bioanalytical Workflow

The diagram below illustrates the typical workflow for sample analysis in a regulated environment, highlighting the critical point at which the internal standard is introduced.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Study Sample (e.g., Plasma) Aliquot Aliquot Sample Sample->Aliquot Spike Spike with SIL-IS (this compound) Aliquot->Spike Add IS early to correct for all subsequent variability Extract Perform Extraction (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Integrate Integrate Peak Areas (Analyte & IS) LCMS->Integrate Calculate Calculate Response Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify Quantify Concentration (from Calibration Curve) Calculate->Quantify

Caption: Bioanalytical workflow as per ICH M10.

Protocol 1: Assessment of Matrix Effect

Objective: To demonstrate that different sources of biological matrix do not impact the accuracy and precision of the assay, showcasing the corrective power of the SIL-IS.

Methodology:

  • Source Matrix: Obtain blank biological matrix (e.g., human plasma) from at least six unique individual donors.[5][13]

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare solutions of the analyte (Entecavir) and the SIL-IS (this compound) in a clean solvent mixture at two concentrations: Low QC (LQC) and High QC (HQC).

    • Set 2 (Post-Extraction Spike): Process blank matrix from each of the six donors through the entire extraction procedure. In the final step, spike the resulting clean extract with the analyte and SIL-IS to the same LQC and HQC concentrations as in Set 1.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and acquire the data.

  • Calculation:

    • For each donor lot, calculate the Matrix Factor (MF) for the analyte and the IS separately:

      • MF = (Peak Response in Post-Extraction Spike) / (Mean Peak Response in Neat Solution)

    • Calculate the IS-Normalized Matrix Factor :

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria (as per ICH M10):

    • The primary assessment is based on accuracy and precision. Prepare LQC and HQC samples in each of the six matrix lots.

    • The mean accuracy for the QCs in each lot should be within ±15% of the nominal concentration.

    • The overall precision (Coefficient of Variation, %CV) across all lots should not be greater than 15%.[13]

    • An IS-Normalized MF close to 1.0 demonstrates that the SIL-IS is effectively tracking and correcting for matrix-induced signal variations.

Protocol 2: Determination of Within-Run and Between-Run Accuracy & Precision

Objective: To validate the method's reliability and reproducibility over time and within a single analytical run.

Methodology:

  • Prepare QC Samples: Prepare a bulk batch of QC samples in pooled control matrix at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

  • Within-Run (Intra-Assay) Assessment:

    • In a single analytical run, analyze a calibration curve and at least five replicates of each QC level.[6]

  • Between-Run (Inter-Assay) Assessment:

    • Repeat the analysis in at least three separate analytical runs conducted on at least two different days.[6]

  • Calculation:

    • For each run, quantify the QC replicates against the calibration curve.

    • Accuracy: Calculate as the percentage deviation of the mean observed concentration from the nominal concentration: [(Mean Observed - Nominal) / Nominal] * 100.

    • Precision: Calculate as the percent coefficient of variation (%CV) of the observed concentrations: (Standard Deviation / Mean Observed) * 100.

  • Acceptance Criteria (as per ICH M10):

    • The mean accuracy at each QC level must be within ±15% of the nominal value (±20% at the LLOQ).[5]

    • The precision (%CV) at each QC level must not exceed 15% (20% at the LLOQ).[5]

G cluster_variability Sources of Analytical Variability V_Extract Extraction Loss Analyte Analyte (Entecavir) V_Extract->Analyte Affects Both Equally IS SIL-IS (this compound) V_Extract->IS Affects Both Equally V_Matrix Matrix Effect (Ion Suppression) V_Matrix->Analyte Affects Both Equally V_Matrix->IS Affects Both Equally V_Instrument Instrument Drift V_Instrument->Analyte Affects Both Equally V_Instrument->IS Affects Both Equally Ratio Response Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate & Precise Concentration Ratio->Result

Caption: Logical role of a SIL-IS in ensuring data integrity.

Summary of Key Acceptance Criteria

For quick reference, the table below summarizes the mandatory acceptance criteria for key validation parameters according to the ICH M10 guideline for chromatographic assays.

Parameter Acceptance Criteria
Calibration Curve At least 6 non-zero standards over the range. A minimum of 75% of standards must meet accuracy criteria.[6]
Standard Accuracy Within ±15% of nominal value (±20% at LLOQ).[5][17]
QC Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).[5]
QC Precision (%CV) Must not exceed 15% (20% at LLOQ).[5]
Selectivity Blank response ≤ 20% of LLOQ response (analyte) and ≤ 5% of IS response.[5]
Carry-over Response in a blank sample following a high concentration sample should be ≤ 20% of LLOQ (analyte) and ≤ 5% of IS.[18]

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is not merely a best practice but a foundational element for developing a robust, reliable, and regulatory-compliant bioanalytical method. Its ability to intrinsically correct for nearly all sources of analytical variability ensures the highest level of data integrity. By adhering to the harmonized principles of the ICH M10 guideline and implementing the scientifically sound validation protocols described herein, researchers can confidently generate data that will withstand the highest level of regulatory scrutiny, ultimately accelerating the drug development process.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January). ProPharma. Retrieved January 15, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022, June 10). ProPharma. Retrieved January 15, 2026, from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Bioanalysis Zone. Retrieved January 15, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. Retrieved January 15, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022, July 25). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Entecavir | Analytical Method Development | Validation | BA/BE Studies. (n.d.). PharmaCompass. Retrieved January 15, 2026, from [Link]

  • Expression of Stable Isotope Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. (n.d.). National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

  • Zhang, D., Fu, Y., & Henion, J. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 15(12), 699-703. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]

  • Use of Stable Isotope Internal Standards for Trace Organic Analysis. (n.d.). National Measurement Institute, Australia. Retrieved January 15, 2026, from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). The Center for Biosimilars. Retrieved January 15, 2026, from [Link]

  • Trufelli, H., Famiglini, G., & Cappiello, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: The internal standard normalized matrix effect. Bioanalysis, 9(14), 1047-1050. [Link]

  • Wang, S., Cyronak, M., & Weng, N. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of pharmaceutical and biomedical analysis, 43(2), 701-707. [Link]

  • Jemal, M., & Xia, Y. Q. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS journal, 17(3), 654–664. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved January 15, 2026, from [Link]

  • Draft Guideline on bioanalytical method validation. (2009, November 19). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022, August). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved January 15, 2026, from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services. Retrieved January 15, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 15, 2026, from [Link]

  • ICH M10: Bioanalytical Method Validation. (2019, March 20). International Council for Harmonisation. Retrieved January 15, 2026, from [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (n.d.). Journal of Biochemical Technology. Retrieved January 15, 2026, from [Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC International, 25(7), 374-379. [Link]

  • A New Validated Stability-Indicating RP-HPLC Method for the Determination of Entecavir. (n.d.). Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. Retrieved January 15, 2026, from [Link]

  • Swathi, V., et al. (2020). Method Development and Validation for the Estimation of Entecavir in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. ResearchGate. Retrieved January 15, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 15, 2026, from [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Entecavir-13C2,15N. As a potent antiviral compound labeled with stable isotopes, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable protocols that ensure laboratory safety, environmental protection, and regulatory compliance.

Foundational Principles: Understanding the Compound

This compound is the isotopically labeled counterpart of Entecavir, a powerful antiviral agent primarily used in hepatitis B virus (HBV) research.[1] The key to its proper disposal lies in understanding its dual nature:

  • Chemical Hazard Profile: The primary risk is associated with the parent Entecavir molecule. Safety Data Sheets (SDS) classify Entecavir as a hazardous substance. It is suspected of causing cancer, may damage fertility or the unborn child, and can cause organ damage through prolonged exposure.[2][3][4] The U.S. National Institute for Occupational Safety and Health (NIOSH) also defines it as a hazardous drug.[5] Due to these properties, it must be managed as cytotoxic waste .[6][7]

  • Isotopic Labeling: The compound is labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These are stable isotopes , meaning they are not radioactive.[8][] Therefore, no radiological precautions are necessary. The disposal protocol is dictated entirely by the chemical hazards of the Entecavir molecule itself.[][10]

Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of this compound waste is not merely a matter of laboratory best practice; it is governed by federal regulations. All procedures must align with the standards set by two primary U.S. agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous wastes, including pharmaceuticals.[11] A critical regulation, finalized in 2019, explicitly prohibits the sewering (i.e., flushing down a sink or toilet) of hazardous waste pharmaceuticals .[12][13][14]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[15] This plan must include specific procedures for the safe handling and disposal of all hazardous chemicals, including this compound.[16][17]

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on interpreting and implementing these regulations for your specific location. Always consult your EHS office for guidance.[10]

Core Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams contaminated with this compound.

G cluster_waste_streams Categorize Waste Stream cluster_containers Segregate into Designated Containers start Waste Generation Point (this compound) solid Unused/Expired Pure Compound start->solid Identify Type sharps Contaminated Sharps (Needles, Syringes, Glassware) start->sharps Identify Type non_sharps Contaminated Non-Sharps (Gloves, PPE, Vials, Tubing) start->non_sharps Identify Type liquid Contaminated Aqueous Waste (Rinsate, Solutions) start->liquid Identify Type solid_cont Original vial inside a sealed, labeled hazardous waste container. solid->solid_cont sharps_cont Puncture-resistant Cytotoxic Sharps Container (Purple Lid) sharps->sharps_cont non_sharps_cont Labeled Cytotoxic Waste Bag/Bin (e.g., Yellow with Purple Markings) non_sharps->non_sharps_cont liquid_cont Sealed, labeled, leak-proof hazardous liquid waste container. liquid->liquid_cont storage Store in Secure, Designated Hazardous Waste Accumulation Area solid_cont->storage sharps_cont->storage non_sharps_cont->storage liquid_cont->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for this compound waste streams.

Detailed Disposal Protocols

Adherence to the following step-by-step procedures is mandatory for ensuring safety and compliance. Always perform these tasks within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the cytotoxic compound.
Lab Coat Disposable, solid-front, back-closing gown.Protects clothing and skin from contamination.[18]
Eye Protection Chemical splash goggles or a full-face shield.[18]Prevents accidental splashes to the eyes.
Respiratory N95 respirator or higher, as determined by your EHS risk assessment.Minimizes inhalation risk of aerosolized particles.
Protocol 1: Disposal of Unused or Expired Solid Compound
  • DO NOT attempt to wash the solid compound down the drain. This is a direct violation of EPA regulations.[13]

  • Secure the Primary Container: Ensure the original manufacturer's vial containing the solid this compound is tightly sealed.

  • Labeling: Place the sealed vial into a larger, sealable, and clearly labeled hazardous waste container. The label must include:

    • "Hazardous Waste"

    • "Cytotoxic Waste"

    • Chemical Name: "this compound"

    • Associated Hazards: "Carcinogen, Reproductive Toxin"

    • Accumulation Start Date

  • Segregation: Store this container in the designated hazardous waste accumulation area, segregated from other waste types like solvents or radioactive materials.[7]

Protocol 2: Disposal of Contaminated Sharps

This category includes needles, syringes, glass Pasteur pipettes, and broken glassware that have come into direct contact with this compound.

  • Immediate Segregation: At the point of use, immediately place all contaminated sharps into a designated cytotoxic sharps container.[19]

  • Container Specification: This container must be puncture-resistant, leak-proof, and clearly marked for cytotoxic waste. The universal color-coding is a yellow container with a purple lid .[6][19]

  • DO NOT overfill the container. Seal it when it is three-quarters full.

  • Storage: Place the sealed container in the designated hazardous waste accumulation area.

Protocol 3: Disposal of Contaminated Non-Sharp Solid Waste

This stream includes contaminated gloves, bench paper, plastic vials, pipette tips, and other disposable labware.

  • Segregation: Place all contaminated non-sharp items into a designated cytotoxic waste container.[20]

  • Container Specification: This is typically a leak-proof plastic bag or bin, clearly labeled for cytotoxic waste. It is often yellow with purple markings or text to distinguish it from other biohazardous or general waste.[6][18]

  • Closure: Once full, securely seal the bag or bin to prevent leakage.

  • Storage: Move the sealed container to the designated hazardous waste accumulation area.

Protocol 4: Decontamination and Disposal of Liquid Waste

This includes bulk solutions, experimental media, and the rinsate from cleaning contaminated glassware.

  • Collection: Collect all aqueous waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container (e.g., a labeled carboy).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Liquid Waste," the chemical name, and associated hazards.

  • Empty Container Decontamination: To decontaminate "empty" containers (e.g., the original vial), perform a triple rinse with a suitable solvent (consult your EHS for guidance, but ethanol or methanol are common).[10] Crucially, collect all three rinsate portions as hazardous liquid waste .[10]

  • Storage: Keep the liquid waste container sealed and stored in secondary containment within the designated hazardous waste area.

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately notify all personnel in the area.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.

  • Contact EHS: Report the spill to your institution's EHS department or emergency line.

  • Secure the Area: Prevent entry into the contaminated zone.

  • Cleanup (if trained): Only personnel trained in hazardous spill response should perform cleanup. Use a cytotoxic drug spill kit, which typically contains absorbent materials, PPE, and disposal bags.

  • Disposal of Spill Debris: All materials used for cleanup must be disposed of as cytotoxic waste according to the protocols outlined above.[20]

By implementing these rigorous, evidence-based procedures, you ensure the safety of your laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations.

References

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [21]

  • How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc. [8]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste360. [12]

  • How Do You Dispose of Cytotoxic Waste? . Daniels Health. [18]

  • EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [11]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals . Secure Waste. [22]

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds . Benchchem. [10]

  • How Should Cytotoxic Waste be Disposed of? . Sharpsmart. [6]

  • Final EPA rule prohibits ‘sewering’ of pharmaceutical hazardous waste . California Dental Association. [13]

  • Laboratory Safety Guidance . U.S. Occupational Safety and Health Administration. [23]

  • OSHA Standards for Biological Laboratories . ASPR TRACIE.

  • Laboratory Safety - OSHA Lab Standard . U.S. Occupational Safety and Health Administration. [15]

  • Entecavir Package Insert . Drugs.com. [24]

  • Safe Handling and Waste Management of Cytotoxic Drugs . Canterbury District Health Board. [20]

  • Cytotoxic and cytostatic drugs . NetRegs. [7]

  • How to Dispose the Waste from Isotope Labeling . BOC Sciences. []

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins . Stericycle UK. [19]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [16]

  • Entecavir Patient Drug Record . NIH Clinical Info. [25]

  • Entecavir Monograph for Professionals . Drugs.com. [5]

  • Occupational Exposure to Hazardous Chemicals in Laboratories . OSHA Training. [17]

  • Entecavir (oral route) . Mayo Clinic. [26]

  • This compound . MedChemExpress. [1]

  • This compound . Acanthus Research. [27]

  • Isotope Labeling Services and Capabilities . RTI International. [28]

  • Antimicrobial Drug Disposal . About UCalgary WordPress. [29]

  • Entecavir (hydrate) Safety Data Sheet . Cayman Chemical. [2]

  • How to Dispose of Unused Medicine Responsibly to Protect the Environment . Pfizer. [30]

  • Entecavir . HealthHub. [31]

  • Medication & Pharmaceutical Waste Disposal Explained . Stericycle. [32]

  • Disposal of unwanted medications . American Veterinary Medical Association. [33]

  • Entecavir Material Safety Data Sheet . Santa Cruz Biotechnology. [3]

  • How to Dispose of Pharmaceutical Waste (expired pills) . MedPro Disposal. [14]

  • Radioactive Waste Management . Columbia University Research. [34]

  • Entecavir Monohydrate Safety Data Sheet . CymitQuimica. [4]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Entecavir-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Entecavir-13C2,15N. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards, to ensure the protection of personnel and the integrity of research.

Executive Summary: Understanding the Compound

Entecavir is a potent guanosine nucleoside analogue used as an antiviral medication to treat chronic hepatitis B virus (HBV) infection.[1][2] Its mechanism involves inhibiting the virus's DNA replication process.[2][3][4] Due to its high pharmacological activity, Entecavir is classified as a potent compound. Safety Data Sheets (SDS) for Entecavir classify it as a substance suspected of causing cancer and potentially damaging fertility or the unborn child.[5][6][7]

The isotopic labeling in This compound utilizes stable (non-radioactive) isotopes of Carbon-13 and Nitrogen-15.[8][9] It is critical to understand that this labeling does not introduce a radiological hazard.[10][][12] Therefore, all handling, PPE, and disposal requirements are dictated by the chemical and toxicological properties of the parent Entecavir molecule. This compound must be managed as a hazardous drug (HD) in all laboratory settings.[13][14][15]

The 'Why': Hazard Identification and the Hierarchy of Controls

A robust safety plan begins with understanding the risks and implementing controls in a specific order of effectiveness.

1.1. Primary Hazards of Entecavir:

  • Toxicological Profile: Classified as a potent compound with potential carcinogenic and reproductive toxicity.[5][6][7] Exposure can occur through inhalation of airborne particles, skin contact, or accidental ingestion.[16][17][18]

  • Physical Form: As a solid powder, Entecavir presents a significant risk of aerosolization during weighing and transfer, which is a primary route for occupational exposure.[19]

1.2. The Hierarchy of Controls: Personal Protective Equipment (PPE) is the final line of defense. Its use is mandatory, but it should always be preceded by more effective engineering and administrative controls.[13][14]

  • Engineering Controls (First Priority): Physically separate the handler from the hazard. All manipulations of solid this compound or concentrated solutions must be performed within a certified containment device.

    • Examples: A powder-containment ventilated enclosure, a Class II Biological Safety Cabinet (BSC), or a glove box.[20][21][22]

  • Administrative Controls: Establish standard operating procedures (SOPs), provide comprehensive training, and designate specific areas for handling potent compounds.[14]

  • Personal Protective Equipment (PPE): The barrier equipment detailed in this guide. PPE should be selected based on a risk assessment of the specific task being performed.[13][23]

Core PPE Requirements: A Head-to-Toe Protocol

The following PPE is the minimum standard for any task involving this compound.

  • Gloves: Double-gloving is mandatory. Use powder-free nitrile gloves that have been tested for use with chemotherapy drugs (per ASTM D6978 standard).[18]

    • Causality: The outer glove provides primary protection, while the inner glove protects the skin during the removal (doffing) of contaminated outer gloves and in the event of a breach.

  • Gowns: Wear a disposable, solid-front, back-closing gown made of a low-lint, fluid-resistant material like polyethylene-coated polypropylene.[17][24] Cuffs should be elasticated and tucked under the outer glove.

    • Causality: This prevents contamination of personal clothing and minimizes skin exposure from spills or splashes.

  • Eye and Face Protection: At a minimum, wear safety glasses with integrated side shields. When handling powders outside of an isolator or during procedures with a high splash risk, upgrade to chemical splash goggles or a full-face shield worn over safety glasses.[16][17]

    • Causality: Protects mucous membranes of the eyes from contact with aerosolized particles or liquid splashes.

  • Respiratory Protection: Surgical masks are not sufficient as they do not protect against inhaling fine particles.[18]

    • When Handling Powder: A NIOSH-certified N95 (or higher) respirator is required when weighing or transferring the solid compound, even within a ventilated enclosure, as an added layer of safety.[17][23]

    • Spill Cleanup: A respirator is also required for cleaning any spill.[23]

    • Note: Use of a respirator requires prior medical clearance and fit-testing as part of an institutional respiratory protection program.[23]

Procedural Guidance: Matching PPE to the Task

The level of PPE required is dictated by the specific procedure and the potential for exposure. The following table summarizes these requirements.

TaskEngineering ControlMinimum PPE RequirementRationale
Receiving/Unpacking N/ASingle pair of nitrile glovesTo protect against potential external contamination of the container during shipping.
Weighing Solid Compound Ventilated Balance Enclosure or BSCDouble Nitrile Gloves, Gown, Goggles, N95 Respirator High risk of generating and inhaling potent airborne powder. Engineering controls are primary; PPE is essential backup.
Preparing Stock Solutions Chemical Fume Hood or BSCDouble Nitrile Gloves, Gown, Safety Glasses with Side Shields Risk of splashes and direct contact with the concentrated liquid. A respirator is not required if the powder is fully wetted within the hood.
Diluting/Aliquoting Solutions Chemical Fume Hood or BSCDouble Nitrile Gloves, Gown, Safety Glasses with Side Shields Lower concentration reduces risk, but barrier protection against accidental splashes remains critical.
Spill Cleanup N/A (Secure the area)Double Nitrile Gloves (heavy-duty), Gown, Goggles/Face Shield, N95 Respirator High, uncontrolled risk of exposure to concentrated material and potential for aerosolization during cleanup.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.

PPE_Workflow cluster_start Initiation cluster_form Step 1: Assess Physical Form cluster_solid Step 2a: Solid Compound Protocol cluster_liquid Step 2b: Liquid Solution Protocol start Plan Task with This compound form What is the physical form? start->form containment Work inside a certified containment device? (e.g., Vented Enclosure, BSC) form->containment Solid (Powder) task What is the task? form->task Liquid (Solution) ppe_solid Required PPE: - Double Nitrile Gloves - Gown - Goggles - N95 Respirator containment->ppe_solid Yes stop_solid STOP! Do not proceed. Consult EHS. containment->stop_solid No ppe_liquid_high Required PPE: - Double Nitrile Gloves - Gown - Safety Glasses task->ppe_liquid_high Solution Prep or Aliquoting ppe_spill Required PPE: - Double Nitrile Gloves (HD) - Gown - Face Shield/Goggles - N95 Respirator task->ppe_spill Spill Cleanup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.